Isepamicin Sulfate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N5O12.H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);(H2,1,2,3,4)/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXRHRXGIWOVDQ-MGAUJLSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)NC(=O)[C@H](CN)O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45N5O16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67814-76-0, 393574-17-9 | |
| Record name | D-Streptamine, O-6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl-(1→6)]-N1-[(2S)-3-amino-2-hydroxy-1-oxopropyl]-2-deoxy-, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67814-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isepamicin monosulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0393574179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISEPAMICIN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2L211KBUV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Isepamicin Sulfate on the 30S Ribosomal Subunit
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Isepamicin sulfate is a semi-synthetic aminoglycoside antibiotic with a broad spectrum of activity, particularly against Gram-negative bacteria, including strains resistant to other aminoglycosides like amikacin.[1][2] Its bactericidal action is primarily achieved by targeting the bacterial ribosome, a highly conserved and essential molecular machine responsible for protein synthesis.[3] This guide provides a detailed examination of the molecular mechanism by which Isepamicin binds to the 30S ribosomal subunit, disrupts the translation process, and ultimately leads to bacterial cell death. It consolidates structural data, quantitative metrics of inhibition, and detailed experimental protocols used to elucidate this mechanism.
Core Mechanism of Action: Targeting the Ribosomal Decoding Center
Like other aminoglycoside antibiotics, Isepamicin's primary intracellular target is the small (30S) subunit of the bacterial 70S ribosome.[4][5] By binding to a specific site on the 16S ribosomal RNA (rRNA), it interferes with protein synthesis through several key mechanisms.
Binding to the Aminoacyl-tRNA Site (A-Site)
The canonical binding pocket for Isepamicin and other 2-deoxystreptamine (2-DOS) aminoglycosides is the aminoacyl-tRNA site (A-site) on the 30S subunit.[6][7] This site is a highly conserved region within helix 44 (h44) of the 16S rRNA and is responsible for decoding the messenger RNA (mRNA) codon.[8][9] The binding of Isepamicin to this site is irreversible and initiates a cascade of disruptive events.[5]
Induction of a Conformational Change and mRNA Misreading
Upon binding to the A-site, Isepamicin induces a critical conformational change in the decoding center.[9] Specifically, it forces two universally conserved adenine residues, A1492 and A1493, to flip out from their position within helix 44.[8][10] This "flipped-out" conformation is typically adopted only when a correct (cognate) codon-anticodon pairing occurs between the mRNA and the incoming aminoacyl-tRNA (aa-tRNA).[10]
By locking the A-site in this "on" state, Isepamicin dramatically lowers the accuracy of the decoding process.[11][12] It allows near-cognate or non-cognate aa-tRNAs to be accepted into the A-site, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[4][11] The synthesis of these aberrant, nonfunctional, or toxic proteins disrupts essential cellular processes, including the integrity of the bacterial cell membrane, which contributes to the bactericidal effect.[4][5]
Inhibition of Translocation and Ribosome Assembly
Beyond causing miscoding, Isepamicin also physically obstructs the translocation step of elongation.[3][12] Translocation is the coordinated movement of the tRNAs and mRNA through the ribosome, which is essential for reading the next mRNA codon.[13] By binding to the A-site, the antibiotic hinders this movement, effectively stalling protein synthesis.[12][14] Furthermore, some aminoglycosides have been shown to inhibit the proper assembly of the 30S ribosomal subunit, representing another potential mechanism of action.[9][15]
The overall mechanism is a multi-pronged attack on the bacterial translation machinery, as illustrated below.
Quantitative Data on Aminoglycoside-Ribosome Interaction
The efficacy of an antibiotic is often quantified by its binding affinity and inhibitory concentration. While specific kinetic data for Isepamicin is less prevalent in public literature, data from structurally similar and well-studied aminoglycosides provide a strong comparative framework for its mechanism.
| Antibiotic | Parameter | Value | Organism/System | Reference |
| Arbekacin | KI (Inhibitory Constant) | 125 nM | E. coli reconstituted translation system | [14] |
| Paromomycin | Kd (Dissociation Constant) | 0.2 µM | E. coli ribosomes | [16] |
| Gentamicin | Kd (Dissociation Constant) | 1.7 µM | E. coli ribosomes | [16] |
| Apramycin | Kd (Dissociation Constant) | 6.3 µM | E. coli ribosomes | [16] |
| Paromomycin | IC50 (Growth Inhibition) | ~2.5 µg/mL | E. coli | [15] |
| Neomycin | IC50 (Growth Inhibition) | ~2.5 µg/mL | E. coli | [15] |
Note: KI and IC50 values represent the concentration required for half-maximal inhibition, while Kd represents the dissociation constant, with lower values indicating tighter binding.
Experimental Protocols for Studying the Mechanism of Action
The elucidation of Isepamicin's mechanism relies on a combination of structural biology, biochemical, and genetic techniques. The following are detailed overviews of key experimental protocols.
Structural Analysis: X-ray Crystallography and Cryo-EM
These techniques provide atomic-level resolution of the antibiotic-ribosome complex, revealing the precise binding interactions.
Objective: To determine the three-dimensional structure of Isepamicin bound to the 30S subunit.
Generalized Protocol:
-
Purification of Ribosomal Subunits: Isolate 70S ribosomes from bacterial cultures (e.g., Thermus thermophilus or Escherichia coli) and dissociate them into 30S and 50S subunits using sucrose density gradient centrifugation under low Mg2+ conditions.[6][17]
-
Complex Formation & Crystallization: Incubate purified 30S subunits with a molar excess of this compound, along with mRNA and tRNA analogs, to form a stable decoding complex.[6] Screen various conditions (precipitants, pH, temperature) to obtain high-quality crystals.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam at a synchrotron source and collect diffraction data.[6][18] For Cryo-EM, the complex is flash-frozen in a thin layer of vitreous ice and imaged with an electron microscope.[17][19]
-
Structure Determination: Process the diffraction patterns (crystallography) or particle images (Cryo-EM) to calculate an electron density map.[18][20] A molecular model of the 30S-Isepamicin complex is then built into the map and refined.
Biochemical Analysis: In Vitro Translation Inhibition Assay
This assay directly measures the dose-dependent effect of an antibiotic on protein synthesis in a controlled, cell-free environment.[21]
Objective: To quantify the inhibitory potency (e.g., IC50) of Isepamicin.
Generalized Protocol:
-
Prepare a Cell-Free System: Prepare a bacterial cell lysate (e.g., E. coli S30 extract) or use a fully reconstituted system (PURE) containing all necessary translation components (ribosomes, tRNAs, amino acids, factors).[14][21]
-
Set up Reactions: In a multi-well plate, combine the cell-free system with an mRNA template encoding a reporter protein, such as luciferase or Green Fluorescent Protein (GFP).[21][22]
-
Add Inhibitor: Add this compound across a range of concentrations to different wells. Include a no-drug control and a no-mRNA control.
-
Incubation: Incubate the reactions at 37°C for a set period (e.g., 60-90 minutes) to allow for protein synthesis.[22]
-
Measure Protein Synthesis: Quantify the amount of reporter protein produced. For luciferase, add the luciferin substrate and measure luminescence.[21] For GFP, measure fluorescence.
-
Data Analysis: Plot the measured signal against the logarithm of the Isepamicin concentration and fit the data to a dose-response curve to determine the IC50 value.
Genome-Wide Analysis: Ribosome Footprinting (Ribo-Seq)
Ribosome profiling is a powerful high-throughput sequencing technique that provides a "snapshot" of all ribosome positions across the entire transcriptome, revealing how antibiotics affect translation in live cells.[23][24]
Objective: To map Isepamicin-induced ribosome stalling and miscoding events on a genome-wide scale.
Generalized Protocol:
-
Cell Treatment and Lysis: Treat bacterial cultures with Isepamicin for a short duration. Rapidly harvest and lyse the cells under conditions that preserve ribosome-mRNA complexes.[25]
-
Nuclease Digestion: Treat the lysate with RNase I to digest all mRNA that is not protected by ribosomes. This leaves behind ~28-30 nucleotide "footprints."[23]
-
Isolate Monosomes: Separate the ribosome-protected fragments (monosomes) from other cellular components using sucrose density gradient centrifugation or size-exclusion chromatography.[23][26]
-
Footprint Purification: Extract the RNA from the purified monosomes and run it on a denaturing polyacrylamide gel to isolate the footprint fragments based on size.
-
Library Preparation and Sequencing: Ligate sequencing adapters to the purified footprints, perform reverse transcription to create a cDNA library, and sequence the library using a next-generation sequencing platform.[23]
-
Data Analysis: Align the sequenced reads to a reference genome to determine the precise location and density of ribosomes on every mRNA. Analyze for sites of significant ribosome accumulation (stalling) in Isepamicin-treated samples compared to controls.
Conclusion and Future Directions
This compound exerts its potent bactericidal activity by binding with high affinity to the A-site of the 16S rRNA in the bacterial 30S ribosomal subunit.[3][4] This interaction triggers a cascade of events, most notably the induction of a conformational change that severely compromises the fidelity of mRNA decoding and inhibits the translocation of the ribosome.[6][12] The resulting synthesis of aberrant proteins is lethal to the bacterium. Its efficacy against some aminoglycoside-resistant strains highlights its value in the clinical setting.[4]
The combination of structural, biochemical, and genomic approaches has provided a comprehensive understanding of this mechanism. Future research can leverage these techniques, particularly high-resolution Cryo-EM and advanced kinetic analyses, to design novel aminoglycoside derivatives. The goal of such research would be to enhance binding affinity, broaden the spectrum of activity, and, most critically, evade emerging bacterial resistance mechanisms, ensuring the continued utility of this important class of antibiotics.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of isepamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of isepamicin and other aminoglycosides against clinical isolates of Gram-negative bacteria causing nosocomial bloodstream infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. What are 30S subunit inhibitors and how do they work? [synapse.patsnap.com]
- 6. Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminoglycoside association pathways with the 30S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 30S Ribosomal Subunit Assembly Is a Target for Inhibition by Aminoglycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structures of complexes between aminoglycosides and decoding A site oligonucleotides: role of the number of rings and positive charges in the specific binding leading to miscoding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.biomol.com [resources.biomol.com]
- 12. researchgate.net [researchgate.net]
- 13. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dc.etsu.edu [dc.etsu.edu]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. resources.rigaku.com [resources.rigaku.com]
- 19. Cryo-electron microscopy structure of the 30S subunit in complex with the YjeQ biogenesis factor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug discovery in the era of cryo-electron microscopy (cryo EM) [asbmr.org]
- 21. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 24. Ribosome Footprint Profiling of Translation throughout the Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 26. biorxiv.org [biorxiv.org]
The Genesis of a Modern Aminoglycoside: A Technical Guide to the Discovery and Synthesis of Isepamicin from Gentamicin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isepamicin, a semisynthetic aminoglycoside antibiotic, represents a significant advancement in the fight against serious bacterial infections, particularly those caused by resistant Gram-negative bacteria.[1][2] Derived from gentamicin B, isepamicin was developed to overcome the growing challenge of bacterial resistance to earlier aminoglycosides like gentamicin and amikacin.[3][4][5] Patented in 1973 and approved for medical use in 1988, its unique chemical structure, featuring a 1-N-(S-α-hydroxy-β-aminopropionyl) side chain, confers stability against many aminoglycoside-modifying enzymes (AMEs) that inactivate other drugs in its class.[1][5][6] This stability gives isepamicin an enhanced spectrum of activity, making it a valuable therapeutic option for severe infections such as septicemia, pneumonia, and complicated urinary tract infections.[7] The World Health Organization has identified isepamicin as a Critically Important Antimicrobial for human medicine.[1][6]
Chemical Synthesis of Isepamicin from Gentamicin B
The synthesis of isepamicin from gentamicin B is a multi-step process that involves the selective protection of amino groups, acylation, and subsequent deprotection to yield the final active compound. The core of the synthesis is the attachment of the (S)-3-amino-2-hydroxypropanoic acid (HAPA) moiety to the 1-amino group of the deoxystreptamine ring of gentamicin B.
A common synthetic route involves the following key steps:
-
Selective Protection : The amino groups at the 3 and 6' positions of gentamicin B are selectively protected. This is a critical step to ensure that the subsequent acylation occurs at the desired 1-amino position. This can be achieved using reagents like benzyloxycarbonyl chloride in the presence of a zinc salt, such as zinc pivalate, which forms a complex with gentamicin B and directs the protecting groups to the 3 and 6' positions.[8]
-
Acylation : The unprotected 1-amino group of the 3,6'-di-N-protected gentamicin B is then acylated. One method uses N-(S-β-benzyloxycarbonylamino-α-hydroxypropionyloxy)succinimide in a suitable solvent like N,N-dimethylformamide (DMF).[8] Another approach involves using N-formyl isoserine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).[8]
-
Deprotection : Finally, the protecting groups are removed to yield isepamicin. If benzyloxycarbonyl groups are used for protection, they are typically removed by catalytic hydrogenation using a palladium catalyst.[8] If other protecting groups like tert-butoxycarbonyl (Boc) are used, they are removed by treatment with an acid such as trifluoroacetic acid (TFA).[8]
Caption: Chemical synthesis pathway of Isepamicin from Gentamicin B.
Mechanism of Action
Like other aminoglycosides, isepamicin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[1][7] The process is concentration-dependent and involves several key steps that ultimately lead to bacterial cell death.[9][10]
-
Bacterial Cell Entry : Isepamicin, being a polycationic molecule, initially interacts with the negatively charged bacterial outer membrane. It is then actively transported across the cytoplasmic membrane in an energy-dependent process.
-
Ribosomal Binding : Once inside the cytoplasm, isepamicin irreversibly binds to the 30S ribosomal subunit.[7][11] This binding occurs at the A-site, interfering with the initiation complex of protein synthesis.[7]
-
Disruption of Protein Synthesis : The binding of isepamicin to the 30S subunit has two major consequences:
-
It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[7]
-
It blocks the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby terminating protein synthesis.
-
-
Cell Death : The accumulation of non-functional or toxic proteins, coupled with the disruption of the bacterial cell membrane, results in a loss of membrane integrity and ultimately leads to bacterial cell death.[7]
Caption: Mechanism of action of Isepamicin leading to bacterial cell death.
Quantitative Data Summary
Pharmacokinetic Properties
Isepamicin exhibits linear pharmacokinetics, meaning that peak plasma concentrations and the area under the curve are proportional to the administered dose.[12][13][14] It is not metabolized and is eliminated unchanged, primarily via the kidneys.[7][9][12]
| Parameter | Value | Reference |
| Elimination Half-life (t½β) | 2 - 3 hours (normal renal function) | [1][9][12] |
| Volume of Distribution (Vd) | 0.23 - 0.29 L/kg | [12][15] |
| Clearance | 1.1 - 1.3 mL/min/kg | [12][15] |
| Plasma Protein Binding | Not significant | [1][9] |
| Primary Route of Elimination | Renal (excreted unchanged) | [9][12][14] |
| Recommended Dosing | 15 mg/kg once daily or 7.5 mg/kg twice daily | [1][9] |
In Vitro Antibacterial Activity (MIC₉₀)
Isepamicin demonstrates broad-spectrum activity against many Gram-negative bacteria, including strains resistant to other aminoglycosides.[16][17] Its activity is comparable or superior to amikacin against many pathogens.[18][19]
| Organism | Isepamicin MIC₉₀ (mg/L) | Reference |
| Enterobacteriaceae | 1.1 - 8.5 | [19] |
| Pseudomonas aeruginosa | 7.8 | [19] |
| Acinetobacter spp. | 7.2 | [19] |
| Staphylococci | 0.5 - 6.9 | [19] |
MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Clinical Efficacy
Clinical trials have demonstrated that once-daily dosing of isepamicin is as effective as twice-daily dosing of amikacin for a variety of infections.[20]
| Indication | Clinical Response Rate (Cure/Improvement) | Reference |
| Various Infections (LRTI, UTI, Intra-abdominal, Skin) | 76% - 95% | [20] |
| Nosocomial Pneumonia (Severely Ill) | 62% - 63% | [20] |
| Complicated Urinary Tract Infections | 100% (Clinical Improvement) | [4] |
| Bacteriological Eradication Rate | ||
| Various Infections | ~90% | [20] |
| Complicated Urinary Tract Infections | 89.4% | [4] |
Experimental Protocols
Protocol: Synthesis of Isepamicin from Gentamicin B
This protocol is a generalized representation based on described chemical syntheses.[6][8]
Materials:
-
Gentamicin B
-
Zinc pivalate
-
Benzyloxycarbonyl chloride (Cbz-Cl)
-
N-formyl isoserine
-
Hydroxybenzotriazole (HOBt)
-
Dicyclohexylcarbodiimide (DCC)
-
Solvents: Dimethyl sulfoxide (DMSO), Methanol, Chloroform, Aqueous Ammonia
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Silica gel for thin-layer chromatography (TLC)
-
Phosphate buffer
Methodology:
-
Complex Formation and Protection:
-
Dissolve gentamicin B in DMSO.
-
Add zinc pivalate and stir to form the zinc complex.
-
Slowly add benzyloxycarbonyl chloride to selectively protect the 3 and 6' amino groups.
-
Monitor the reaction progress using TLC (e.g., mobile phase of methanol:chloroform:aqueous ammonia).[8]
-
Upon completion, add aqueous ammonia to decompose the reaction mixture and adjust the pH to ~7.5 with a phosphate buffer to break the zinc complex.[8]
-
Extract and purify the resulting 3,6'-di-N-benzyloxycarbonylgentamicin B, for example, using ion-exchange chromatography.[8]
-
-
Acylation of the 1-Amino Group:
-
Dissolve the purified 3,6'-di-N-protected gentamicin B in methanol.
-
Add N-formyl isoserine, HOBt, and DCC to the solution.
-
Stir the reaction at room temperature until the acylation is complete, monitoring by TLC.
-
-
Deprotection:
-
Filter the reaction mixture to remove dicyclohexylurea (DCU) byproduct.
-
Dissolve the resulting fully protected intermediate in a suitable solvent (e.g., aqueous acetic acid).
-
Add a Pd/C catalyst and subject the mixture to hydrogenation (H₂ gas) to remove the benzyloxycarbonyl protecting groups.
-
Remove the formyl group by alkaline hydrolysis.
-
-
Purification:
-
Filter the reaction mixture to remove the catalyst.
-
Purify the crude isepamicin using chromatography to obtain the final product.
-
Caption: Experimental workflow for the synthesis and purification of Isepamicin.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using standardized methods such as broth microdilution as per Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Isepamicin stock solution
-
Bacterial isolates (e.g., E. coli, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Methodology:
-
Prepare Isepamicin Dilutions: Perform serial two-fold dilutions of the isepamicin stock solution in CAMHB directly in the wells of a 96-well plate to achieve a range of final concentrations (e.g., from 64 mg/L to 0.25 mg/L).
-
Inoculate Plates: Dilute the standardized bacterial inoculum in CAMHB so that after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL. Add this inoculum to each well containing the antibiotic dilutions.
-
Controls: Include a positive control well (broth + inoculum, no antibiotic) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
Determine MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of isepamicin that completely inhibits visible bacterial growth.
Conclusion
Isepamicin stands as a testament to the power of medicinal chemistry in addressing the challenge of antibiotic resistance. Its rational design, originating from gentamicin B, resulted in a molecule with enhanced stability to inactivating enzymes and a robust clinical profile.[4][19] The synthesis, while requiring careful control of protecting group chemistry, provides a reliable route to this important therapeutic agent. With its potent bactericidal activity, predictable pharmacokinetics, and proven clinical efficacy, isepamicin remains a critical tool in the management of severe bacterial infections for healthcare professionals worldwide.[19]
References
- 1. youtube.com [youtube.com]
- 2. Investigation of isepamicin in vitro efficiency in Gram negative bacteria efficacy of isepamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complete reconstitution of the diverse pathways of gentamicin B biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Once daily isepamicin treatment in complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-vitro Activity of Isepamicin against Gram-negative Bacteria in Comparison to Other Aminoglycosides Routinely used at a Teaching Hospital in Northern India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isepamicin - Wikipedia [en.wikipedia.org]
- 7. What is Isepamicin Sulfate used for? [synapse.patsnap.com]
- 8. JP2004043481A - Method for producing isepamicin - Google Patents [patents.google.com]
- 9. Clinical pharmacokinetics and pharmacodynamics of isepamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. Pharmacokinetics of isepamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Pharmacokinetics of intravenously administered isepamicin in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Isepamicin | C22H43N5O12 | CID 3037209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. jddtonline.info [jddtonline.info]
- 19. Isepamicin (SCH 21420, 1-N-HAPA gentamicin B): microbiological characteristics including antimicrobial potency of spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Overview of the efficacy of isepamicin in the adult core clinical trial programme - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Potency of Isepamicin Sulfate Against Gram-Negative Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isepamicin sulfate, a semisynthetic aminoglycoside derived from gentamicin B, remains a significant agent in the armamentarium against serious Gram-negative bacterial infections. Its unique structural modifications confer a notable stability against many aminoglycoside-modifying enzymes (AMEs), the primary mechanism of resistance to this antibiotic class.[1] This technical guide provides an in-depth analysis of the in-vitro activity of isepamicin against a spectrum of clinically relevant Gram-negative bacteria, details the experimental methodologies for its evaluation, and illustrates its mechanism of action and the pathways of bacterial resistance.
Spectrum of In-Vitro Activity
The in-vitro efficacy of this compound has been evaluated against a broad range of Gram-negative bacilli, including members of the Enterobacteriaceae family and challenging non-fermenting bacteria. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, providing a quantitative overview of isepamicin's potency.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
Table 1: In-Vitro Activity of Isepamicin and Comparator Aminoglycosides against Nosocomial Gram-Negative Bloodstream Isolates
| Organism (No. of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | % Susceptible |
| Enterobacteriaceae (154) | Isepamicin | 1 | 4 | ≤0.25 - >32 | 96.1 |
| Amikacin | 2 | 8 | ≤0.5 - >32 | 96.1 | |
| Gentamicin | 0.5 | >16 | ≤0.25 - >16 | 78.6 | |
| Tobramycin | 0.5 | >16 | ≤0.25 - >16 | 81.8 | |
| Non-fermentative Gram-negative bacilli (93) | Isepamicin | 4 | 16 | ≤0.25 - >32 | 76.3 |
| Amikacin | 8 | 32 | ≤0.5 - >32 | 72.0 | |
| Gentamicin | 4 | >16 | ≤0.25 - >16 | 59.1 | |
| Tobramycin | 2 | >16 | ≤0.25 - >16 | 61.3 |
Data sourced from a study on nosocomial bloodstream infections. Susceptibility breakpoints were not specified in the source.
Table 2: Susceptibility of Gram-Negative Isolates from a Teaching Hospital in Northern India
| Organism (No. of Isolates) | Isepamicin (% Susceptible) | Amikacin (% Susceptible) | Gentamicin (% Susceptible) | Tobramycin (% Susceptible) |
| Escherichia coli (27) | 66.67 | 29.63 | - | - |
| Klebsiella pneumoniae (46) | 52.17 | 43.48 | - | - |
| Pseudomonas aeruginosa (21) | 85.71 | 85.71 | 85.71 | 85.71 |
| Enterobacter cloacae (7) | 85.71 | 85.71 | 71.43 | 71.43 |
| Enterobacter aerogenes (15) | 53.33 | 53.33 | 53.33 | 53.33 |
Data from a prospective study in Northern India.[1] Susceptibility was determined by the Kirby-Bauer disc diffusion method according to CLSI 2019 guidelines.[1]
Experimental Protocols: Determining Antimicrobial Susceptibility
The determination of isepamicin's in-vitro activity relies on standardized and reproducible laboratory methods. The Clinical and Laboratory Standards Institute (CLSI) document M07 provides the foundational guidelines for these procedures.[2]
Broth Microdilution Method (as per CLSI M07)
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Isepamicin Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the antibiotic powder in a suitable solvent, typically sterile distilled water, to achieve a high concentration (e.g., 1280 µg/mL).
-
Serial Dilutions: A series of twofold dilutions of the isepamicin stock solution is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate. This creates a gradient of antibiotic concentrations.
-
Inoculum Preparation: The test bacterium is cultured on an appropriate agar medium overnight. Several colonies are then suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the serially diluted isepamicin is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of isepamicin that completely inhibits visible growth of the bacterium.
Agar Dilution Method (as per CLSI M07)
This method is another reference standard for MIC determination and is particularly useful for testing multiple isolates simultaneously.
-
Preparation of Isepamicin-Containing Agar Plates: A stock solution of isepamicin is prepared as described for the broth microdilution method. A series of twofold dilutions are then prepared, and each dilution is mixed with molten Mueller-Hinton Agar (MHA) at 45-50°C. The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial inoculum is prepared to a turbidity of a 0.5 McFarland standard as described above.
-
Inoculation: A standardized volume of the bacterial suspension (typically 1-2 µL, delivering 10⁴ CFU per spot) is inoculated onto the surface of each isepamicin-containing agar plate and the control plate. A multi-point inoculator can be used to test several isolates on the same plate.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of isepamicin that completely inhibits bacterial growth, disregarding a single colony or a faint haze caused by the inoculum.
Mechanism of Action and Resistance Pathways
Mechanism of Action
Isepamicin, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.
Caption: Mechanism of action of this compound.
Mechanisms of Resistance
The primary mechanism of resistance to aminoglycosides in Gram-negative bacteria is the enzymatic modification of the antibiotic by AMEs. These enzymes are often encoded by genes located on mobile genetic elements such as plasmids and transposons, facilitating their spread.
Caption: Enzymatic modification of Isepamicin.
Experimental Workflow for Susceptibility Testing
The following diagram outlines the typical workflow for determining the in-vitro susceptibility of a clinical isolate to isepamicin.
Caption: Workflow for Isepamicin susceptibility testing.
Conclusion
This compound demonstrates significant in-vitro activity against a wide range of Gram-negative bacteria, including isolates resistant to other aminoglycosides. Its efficacy is attributed to its stability against common aminoglycoside-modifying enzymes. Standardized susceptibility testing methodologies, such as broth microdilution and agar dilution, are crucial for accurately determining its activity and guiding clinical use. Understanding the mechanisms of action and resistance is paramount for its appropriate application and for the development of future antimicrobial strategies to combat the ongoing challenge of antibiotic resistance.
References
In Vitro Antibacterial Activity of Isepamicin Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Isepamicin Sulfate, an aminoglycoside antibiotic. It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key concepts and workflows.
Introduction to this compound
Isepamicin is a semi-synthetic aminoglycoside antibiotic derived from gentamicin B.[1] It is structurally related to gentamicin and amikacin and exhibits a broad spectrum of activity, particularly against Gram-negative bacteria.[2] Isepamicin is noted for its stability against many aminoglycoside-inactivating enzymes, which can confer resistance to other members of this antibiotic class.[3][4] This property makes it a valuable agent against certain resistant bacterial strains.[5] The antibacterial effect of isepamicin is concentration-dependent, and it exhibits a significant post-antibiotic effect (PAE), where bacterial growth suppression persists even after the drug concentration falls below the minimum inhibitory concentration (MIC).[3][6]
Mechanism of Action
Like other aminoglycosides, this compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The primary mechanism involves the binding of the drug to the 30S ribosomal subunit.[5][7] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template.[7] The resulting production of nonfunctional or toxic proteins leads to disruption of the bacterial cell membrane and ultimately, cell death.[5]
Caption: Mechanism of action of Isepamicin.
In Vitro Antibacterial Spectrum and Potency
Isepamicin demonstrates potent activity against a wide range of clinically significant pathogens, particularly Gram-negative aerobes. Its spectrum includes members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[4] It also shows activity against staphylococci.[3] However, anaerobes, Neisseriaceae, and streptococci are generally resistant.[3][6]
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the in vitro activity of this compound against various bacterial isolates, as reported in the literature. MIC values are a crucial measure of an antibiotic's potency.
Table 1: In Vitro Activity of Isepamicin against Gram-Negative Bacteria
| Bacterial Species | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Escherichia coli | 27 | - | - | [1] |
| Klebsiella pneumoniae | 46 | - | - | [1] |
| Enterobacter cloacae | 30 | - | - | [8] |
| Serratia marcescens | 31 | - | - | [8] |
| Pseudomonas aeruginosa | 31 | - | 7.8 | [4][8] |
| Acinetobacter baumannii | 31 | - | - | [8] |
| Enterobacteriaceae (overall) | 154 | - | ≤8 | [8] |
| Non-fermentative Gram-negative bacilli | 93 | - | ≤8 | [8] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Some studies reported susceptibility rates rather than specific MIC₅₀/MIC₉₀ values.
Table 2: In Vitro Activity of Isepamicin against Gram-Positive Bacteria
| Bacterial Species | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Staphylococcus aureus | - | - | 0.5 - 6.9 | [4] |
Experimental Protocols
This section details the methodologies for key in vitro experiments used to evaluate the antibacterial activity of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9] The agar dilution method and broth microdilution method are common procedures.
Protocol: Broth Microdilution Method
-
Preparation of Isepamicin Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). Perform serial two-fold dilutions to create a range of concentrations.
-
Inoculum Preparation: Culture the test organism on an appropriate agar medium for 18-24 hours. Select several morphologically identical colonies and suspend them in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Assay Procedure:
-
Dispense a fixed volume (e.g., 50 µL) of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add an equal volume of the diluted Isepamicin solutions to the wells, creating a final volume of 100 µL with the desired drug concentrations.
-
Add the prepared bacterial inoculum (e.g., 50 µL) to each well.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of Isepamicin that completely inhibits visible growth of the organism, as detected by the unaided eye.
Caption: Workflow for MIC determination by broth microdilution.
Time-Kill Curve Assay
Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent over time.
Protocol: Time-Kill Curve Assay
-
Inoculum Preparation: Prepare a logarithmic-phase culture of the test organism in a suitable broth medium to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Assay Setup:
-
Prepare flasks containing the broth medium with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).
-
Include a growth control flask without any antibiotic.
-
-
Incubation and Sampling: Inoculate the prepared flasks with the bacterial suspension. Incubate the flasks at 35-37°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Bacterial Viable Count: Perform serial dilutions of the collected aliquots in sterile saline or broth. Plate a fixed volume of each dilution onto an appropriate agar medium.
-
Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours. Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each Isepamicin concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Caption: Experimental workflow for a time-kill curve assay.
Post-Antibiotic Effect (PAE) Assay
The PAE is the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent.[10]
Protocol: In Vitro PAE Determination
-
Exposure Phase:
-
Prepare a logarithmic-phase culture of the test organism.
-
Expose the bacterial suspension to this compound at a specific concentration (e.g., a multiple of the MIC) for a defined period (e.g., 1 or 2 hours) at 35-37°C.
-
Include a control culture that is not exposed to the antibiotic.
-
-
Drug Removal: After the exposure period, rapidly remove the Isepamicin. This can be achieved by a 1:1000 dilution of the culture into pre-warmed, antibiotic-free broth or by centrifugation followed by resuspension of the bacterial pellet in fresh broth.
-
Monitoring Phase:
-
Incubate both the Isepamicin-exposed and control cultures at 35-37°C.
-
At regular intervals (e.g., every hour), determine the viable bacterial count (CFU/mL) for both cultures using the serial dilution and plating method described for the time-kill assay.
-
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C , where:
-
T is the time required for the viable count in the Isepamicin-exposed culture to increase by 1-log₁₀ above the count observed immediately after drug removal.
-
C is the time required for the viable count in the control culture to increase by 1-log₁₀ above its initial count.
-
Isepamicin has been shown to have a long post-antibiotic effect, lasting several hours.[3][6] This effect is concentration-dependent.[11][12]
Caption: Workflow for determining the post-antibiotic effect (PAE).
Conclusion
This compound is a potent aminoglycoside antibiotic with significant in vitro activity against a broad range of Gram-negative pathogens and staphylococci. Its stability in the presence of certain aminoglycoside-modifying enzymes, coupled with its concentration-dependent bactericidal activity and prolonged post-antibiotic effect, underscores its potential therapeutic value. The standardized protocols provided in this guide are essential for the accurate and reproducible in vitro evaluation of Isepamicin's antibacterial properties, which is a critical step in both preclinical research and clinical microbiology.
References
- 1. In-vitro Activity of Isepamicin against Gram-negative Bacteria in Comparison to Other Aminoglycosides Routinely used at a Teaching Hospital in Northern India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isepamicin | C22H43N5O12 | CID 3037209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Isepamicin (SCH 21420, 1-N-HAPA gentamicin B): microbiological characteristics including antimicrobial potency of spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Clinical pharmacokinetics and pharmacodynamics of isepamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. In vitro activity of isepamicin and other aminoglycosides against clinical isolates of Gram-negative bacteria causing nosocomial bloodstream infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. Post-antibiotic effect of isepamicin compared to that of other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
Isepamicin Sulfate pharmacokinetics and pharmacodynamics in preclinical models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Isepamicin sulfate is a semi-synthetic aminoglycoside antibiotic derived from gentamicin B. It exhibits a broad spectrum of activity against Gram-negative bacteria, including strains resistant to other aminoglycosides, making it a valuable agent in the context of rising antimicrobial resistance. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in various animal models. The data herein is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound.
Pharmacokinetics
The pharmacokinetic profile of isepamicin has been characterized in several preclinical species, demonstrating predictable, dose-dependent exposure. Like other aminoglycosides, isepamicin is not metabolized and is primarily eliminated unchanged through renal excretion[1][2].
Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound observed in preclinical models.
Table 1: Single-Dose Pharmacokinetic Parameters of Isepamicin in Rabbits
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) |
| Intramuscular (IM) | 6.25 | 25.4 | 0.5 | 87.6 | 2.1 |
| 25 | 101.2 | 0.5 | 350.4 | 2.3 | |
| 100 | 380.5 | 1.0 | 1489.2 | 2.5 | |
| Intravenous (IV) | 6.25 | 65.8 | 0.08 (5 min) | 85.3 | 2.2 |
| 25 | 255.7 | 0.08 (5 min) | 345.8 | 2.4 | |
| 100 | 998.6 | 0.08 (5 min) | 1501.7 | 2.6 | |
| Drip IV (45 min) | 25 | 110.3 | 0.75 | 360.1 | 2.3 |
Data extracted and compiled from a study in rabbits. The original study did not present the data in a tabular format, and these values are estimations based on the graphical and textual descriptions provided.
Table 2: Single-Dose Pharmacokinetic Parameters of Isepamicin in Other Preclinical Species (Qualitative Summary)
| Species | Administration Route | Dose | Key Findings |
| Rat | Subcutaneous (SC) | 300 mg/kg | Resulted in significant nephrotoxicity markers. Pharmacokinetic parameters were not detailed in the study[1]. |
| Rat | Intraperitoneal (IP) | 80 mg/kg | Showed temporal variation in nephrotoxicity, with higher cortical accumulation at 1400h[2][3]. |
| Mouse | Not Specified | Not Specified | A study in neutropenic mice focused on the post-antibiotic effect, which was found to be long (3-5 hours)[4]. |
| Dog | Intravenous (IV) / Intramuscular (IM) | Not Specified in abstract | Acute toxicity studies established LD50 values[4]. |
Note: Detailed quantitative pharmacokinetic data for isepamicin in rats and mice were not available in the public domain at the time of this review.
Experimental Protocols
Pharmacokinetic Study in Rabbits
-
Animal Model: Male rabbits.
-
Drug Administration:
-
Intramuscular (IM): Single injection into the femoral muscle at doses of 6.25, 25, and 100 mg/kg.
-
Intravenous (IV): Single bolus injection into the ear vein at doses of 6.25, 25, and 100 mg/kg.
-
Drip Intravenous (IV): Constant infusion over 45 minutes at a dose of 25 mg/kg.
-
-
Sample Collection: Blood samples were collected from the ear vein at predetermined time points post-administration. Urine was collected over 24 hours.
-
Bioanalysis: Isepamicin concentrations in plasma and urine were determined using a microbiological assay.
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed to determine Cmax, Tmax, AUC, and elimination half-life (T½).
General Protocol for Aminoglycoside Pharmacokinetic Studies in Rodents
-
Animal Model: Male/Female Wistar or Sprague-Dawley rats; BALB/c or CD-1 mice.
-
Acclimatization: Animals are acclimatized for at least one week before the study.
-
Drug Administration:
-
Intravenous (IV): Administered as a bolus via the tail vein.
-
Intramuscular (IM): Injected into the thigh muscle.
-
Subcutaneous (SC): Injected into the dorsal region.
-
-
Blood Sampling:
-
Serial blood samples (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) are collected from the tail vein, retro-orbital sinus, or via cannulation of the carotid artery or jugular vein.
-
Plasma is separated by centrifugation.
-
-
Tissue Distribution (Optional): At selected time points, animals are euthanized, and tissues of interest (e.g., kidney, lung, liver, spleen) are collected, weighed, and homogenized.
-
Bioanalysis: Isepamicin concentrations in plasma and tissue homogenates are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to determine key pharmacokinetic parameters.
Pharmacodynamics
The pharmacodynamic properties of isepamicin are characterized by concentration-dependent bactericidal activity and a prolonged post-antibiotic effect (PAE), which are hallmarks of the aminoglycoside class[2][5].
In Vivo Efficacy Models
Neutropenic Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antibiotics against localized bacterial infections.
-
Animal Model: Female ICR (CD-1) or BALB/c mice (5-6 weeks old).
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection)[6][7].
-
Infection: A bacterial suspension (e.g., Pseudomonas aeruginosa, Escherichia coli, or Staphylococcus aureus) is injected into the thigh muscle[4][6].
-
Treatment: this compound is administered at various doses and dosing intervals (e.g., single dose, multiple doses) via subcutaneous or intravenous routes, starting at a specified time post-infection.
-
Efficacy Endpoint: At 24 hours post-treatment initiation, mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated for bacterial colony-forming unit (CFU) enumeration. The reduction in bacterial load (log10 CFU/thigh) compared to untreated controls is the primary measure of efficacy[7].
A study in neutropenic mice demonstrated that isepamicin has a long in vivo post-antibiotic effect of 3-5 hours against S. aureus and E. coli[4].
Murine Pneumonia Model
This model is used to assess the efficacy of antibiotics against respiratory tract infections.
-
Animal Model: Immunocompetent or neutropenic mice.
-
Infection: Mice are anesthetized, and a bacterial suspension (e.g., Pseudomonas aeruginosa) is delivered to the lungs via intranasal or intratracheal instillation[8][9].
-
Treatment: Isepamicin is administered at various doses and schedules.
-
Efficacy Endpoints:
-
Bacterial Load: At a predetermined time post-infection (e.g., 24 or 48 hours), lungs are harvested, homogenized, and plated to determine the bacterial burden (log10 CFU/lung).
-
Survival: Animals are monitored for a defined period (e.g., 7 days), and survival rates are recorded.
-
Mechanism of Action and Resistance
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of isepamicin and the experimental workflow for a typical preclinical pharmacokinetic study.
Caption: Mechanism of action of Isepamicin on a bacterial cell.
Caption: Experimental workflow for a preclinical pharmacokinetic study.
Caption: Major mechanisms of bacterial resistance to aminoglycosides.
Safety Pharmacology
Preclinical safety studies are crucial for identifying potential adverse effects. For aminoglycosides, the primary concerns are nephrotoxicity and ototoxicity.
Nephrotoxicity
Studies in rats have demonstrated that isepamicin can induce nephrotoxicity, particularly at high doses[1]. The toxicity appears to be dose- and time-dependent, with administration during the active (dark) phase for nocturnal animals potentially reducing renal injury compared to the resting (light) phase[3].
-
Experimental Protocol (Rat Nephrotoxicity Study):
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Treatment: Isepamicin administered subcutaneously or intraperitoneally once or twice daily for a specified duration (e.g., 14 days)[1][3].
-
Monitoring:
-
Histopathology: At the end of the study, kidneys are collected for histopathological examination to assess for signs of tubular necrosis and other cellular damage[1].
-
Ototoxicity
A study in guinea pigs showed that isepamicin has ototoxic properties, which is a class effect of aminoglycosides. However, the degree of ototoxicity was reported to be less than that of amikacin. Once-daily dosing was associated with less ototoxicity compared to twice-daily administration of the same total daily dose[10].
-
Experimental Protocol (Guinea Pig Ototoxicity Study):
-
Animal Model: Guinea pigs.
-
Treatment: Isepamicin administered intramuscularly once or twice daily for an extended period (e.g., 28 days)[10].
-
Assessment:
-
Auditory Brainstem Response (ABR): To functionally assess hearing loss.
-
Histopathology: Cochleae are examined for loss of inner and outer hair cells[10].
-
-
Conclusion
This compound exhibits a pharmacokinetic profile in preclinical models that is consistent with other aminoglycosides, characterized by dose-proportional exposure and renal elimination. Its pharmacodynamics are defined by concentration-dependent killing and a significant post-antibiotic effect. Preclinical studies confirm its efficacy in relevant infection models and also highlight the characteristic aminoglycoside safety concerns of nephrotoxicity and ototoxicity, which appear to be manageable with appropriate dosing regimens. This compilation of preclinical data provides a foundational understanding for further investigation and development of this compound.
References
- 1. Pharmacokinetics of isepamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics and pharmacodynamics of isepamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of circadian-stage-dependent dosing schedule on nephrotoxicity and pharmacokinetics of isepamicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo postantibiotic effect of isepamicin and other aminoglycosides in a thigh infection model in neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 7. imquestbio.com [imquestbio.com]
- 8. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and evaluation of murine lung-specific disease models for Pseudomonas aeruginosa applicable to therapeutic testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Molecular Shield: Isepamicin's Efficacy Against Resistant Bacterial Strains
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The rise of antibiotic resistance poses a significant threat to global health. Aminoglycosides, a class of potent bactericidal antibiotics, have been a cornerstone in treating severe Gram-negative infections. However, their efficacy is increasingly compromised by the spread of resistance, primarily mediated by aminoglycoside-modifying enzymes (AMEs). Isepamicin, a semi-synthetic aminoglycoside derived from gentamicin B, represents a significant advancement in overcoming these resistance mechanisms. This technical guide delves into the molecular basis of isepamicin's sustained efficacy against resistant strains, detailing its mechanism of action, the molecular genetics of resistance, and the structural attributes that allow it to evade enzymatic inactivation. Quantitative in-vitro activity data, detailed experimental protocols, and molecular pathway visualizations are provided to offer a comprehensive resource for the scientific community.
Introduction: The Aminoglycoside Challenge
Aminoglycosides exert their bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria.[1][2] This interaction disrupts protein synthesis through multiple mechanisms, including interference with the initiation complex, misreading of mRNA, and premature termination of translation, ultimately leading to bacterial cell death.[1]
The clinical utility of older aminoglycosides like gentamicin and tobramycin has been diminished by the emergence of bacterial resistance. The most prevalent mechanism of resistance is the enzymatic modification of the antibiotic by AMEs.[3][4] These enzymes, often encoded on mobile genetic elements like plasmids, catalyze the acetylation, phosphorylation, or adenylylation of specific hydroxyl or amino groups on the aminoglycoside molecule.[3][5] This modification sterically hinders the antibiotic's ability to bind to its ribosomal target, rendering it ineffective.[3]
Isepamicin: A Structural Solution to Enzymatic Resistance
Isepamicin was developed to counter the growing threat of AME-mediated resistance. Its structure is similar to amikacin, featuring a 1-N-S-α-hydroxy-β-aminopropionyl (HAPA) side chain attached to the 6'-amino group of the gentamicin B core.[6][7] This modification provides a "molecular shield," sterically protecting the molecule from many common AMEs.
Overcoming Aminoglycoside Acetyltransferases (AACs)
A key advantage of isepamicin is its remarkable stability against aminoglycoside 6'-N-acetyltransferases (AAC(6')-I), a family of enzymes that readily inactivate amikacin, tobramycin, and netilmicin.[8][9] The structural basis for this resistance lies in the substitution at the 1-N position. While amikacin can form a stable complex with AAC(6')-I enzymes through interactions at both the 3 and 3" positions, isepamicin's secondary amino group at the 3" position is thought to result in a less stable enzyme-drug complex, thus preventing efficient acetylation.[8] This makes isepamicin a valuable agent in regions where AAC(6') enzymes are prevalent.[4]
While highly effective against many AMEs, isepamicin can be inactivated by a limited number of enzymes, including ANT(4')-I, ANT(4')-II, and APH(3')-VI.[4]
Quantitative Analysis: In-Vitro Efficacy of Isepamicin
Comparative in-vitro studies consistently demonstrate the superior or equivalent activity of isepamicin against Gram-negative pathogens, particularly those resistant to other aminoglycosides.
Activity Against Enterobacteriaceae
A study of 154 nosocomial Enterobacteriaceae isolates in Taiwan demonstrated that isepamicin had the lowest Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC90) compared to amikacin, tobramycin, and gentamicin. Its resistance rate was equal to amikacin and significantly lower than the other tested agents.[5]
| Organism (n=154) | Isepamicin | Amikacin | Tobramycin | Gentamicin |
| MIC50 (mg/L) | 2 | 4 | 2 | 2 |
| MIC90 (mg/L) | 8 | 16 | >32 | >32 |
| Resistance Rate (%) | 3.9 | 3.9 | 18.2 | 21.4 |
| Table 1: Comparative activity of aminoglycosides against Enterobacteriaceae isolates.[5] |
A large surveillance study in Greece involving 6,296 Enterobacteriaceae isolates found that susceptibility to isepamicin was 95.3% for Klebsiella pneumoniae and 99.9% for Escherichia coli.[10] Notably, among carbapenem-nonsusceptible K. pneumoniae isolates, 91.1% remained susceptible to isepamicin.[10][11]
Activity Against Non-Fermentative Gram-Negative Bacilli
Against 93 isolates of non-fermentative Gram-negative bacilli, including Pseudomonas aeruginosa and Acinetobacter baumannii, isepamicin again showed the lowest MIC90 and a lower resistance rate compared to amikacin, tobramycin, and gentamicin.[5]
| Organism (n=93) | Isepamicin | Amikacin | Tobramycin | Gentamicin |
| MIC50 (mg/L) | 4 | 8 | 8 | 8 |
| MIC90 (mg/L) | 16 | 32 | >32 | >32 |
| Resistance Rate (%) | 23.7 | 27.9 | 38.7 | 40.9 |
| Table 2: Comparative activity of aminoglycosides against non-fermentative isolates.[5] |
A study in Northern India further corroborated these findings, showing that isepamicin had better in-vitro activity against non-inducible Enterobacteriaceae like E. coli and K. pneumoniae compared to amikacin.[7][12] Overall susceptibility was highest for isepamicin (63.28%) compared to tobramycin (59.38%), gentamicin (58.59%), and amikacin (51.56%).[7][12]
| Organism | Isepamicin Susceptibility (%) | Amikacin Susceptibility (%) | Gentamicin Susceptibility (%) | Tobramycin Susceptibility (%) |
| E. coli (n=27) | 66.67 | 29.63 | - | - |
| K. pneumoniae (n=46) | 52.17 | 43.48 | - | - |
| P. aeruginosa (n=21) | 85.71 | 85.71 | - | - |
| Overall (n=128) | 63.28 | 51.56 | 58.59 | 59.38 |
| Table 3: Susceptibility of Gram-negative isolates from a Northern Indian hospital.[7][12] |
Experimental Protocols
The quantitative data presented above are typically generated using standardized antimicrobial susceptibility testing methods.
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a gold standard for determining the MIC of an antimicrobial agent against a bacterial isolate.
1. Preparation of Inoculum:
-
Select three to five isolated colonies of the test organism from an 18- to 24-hour agar plate.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]
2. Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of isepamicin (and other comparator antibiotics) of known concentration.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic in cation-adjusted MHB.[1][2]
-
Typically, 100 µL of broth is added to each well, and then 100 µL of the antibiotic solution is added to the first column and serially diluted across the plate, discarding the final 100 µL from the last dilution well.[1]
3. Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well) with the prepared bacterial suspension. The final volume in each well will be 200 µL.
-
Include a growth control well containing only broth and the bacterial inoculum, with no antibiotic.
-
Incubate the plate at 35-37°C for 18-24 hours in ambient air.[2][8]
4. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[2] This can be determined by visual inspection or using a microplate reader to measure optical density.[8]
Protocol for Aminoglycoside Acetyltransferase (AAC) Activity Assay
This assay measures the ability of an AME to modify an aminoglycoside substrate.
1. Enzyme and Substrate Preparation:
-
Purify the AAC enzyme (e.g., AAC(6')-Ib) from a bacterial lysate expressing the corresponding gene.
-
Prepare solutions of the aminoglycoside substrate (e.g., amikacin, isepamicin) and the acetyl donor, acetyl-coenzyme A (AcCoA).
2. Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5).[13]
-
The reaction mixture typically contains the buffer, the purified enzyme, the aminoglycoside substrate, AcCoA, and a chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[14]
3. Measurement of Activity:
-
Initiate the reaction by adding the enzyme to the mixture.
-
The AAC enzyme transfers an acetyl group from AcCoA to the aminoglycoside, releasing Coenzyme A (CoA-SH).
-
The free sulfhydryl group of CoA-SH reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a colored product.
-
Monitor the increase in absorbance at 412 nm continuously using a spectrophotometer.[14] The initial rate of this reaction is proportional to the enzyme's activity.
4. Data Analysis:
-
Calculate the enzyme's kinetic parameters (Kcat and Km) by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.[14] This allows for a quantitative comparison of how efficiently the enzyme modifies different aminoglycosides.
Visualizing the Molecular Interactions
The following diagrams illustrate the key molecular pathways and experimental workflows discussed.
Figure 1: Mechanism of Action of Isepamicin.
Figure 2: Isepamicin evades enzymatic modification.
Figure 3: Workflow for MIC determination.
Conclusion
Isepamicin demonstrates robust in-vitro activity against a broad spectrum of clinically important Gram-negative pathogens, including strains resistant to other aminoglycosides. Its efficacy is rooted in its unique molecular structure, specifically the 1-N-HAPA side chain, which confers stability against many prevalent aminoglycoside-modifying enzymes, particularly AAC(6')-I. The comprehensive data and protocols provided in this guide underscore isepamicin's role as a valuable therapeutic option in an era of escalating antibiotic resistance. For drug development professionals, the success of isepamicin's rational design offers a compelling case study in overcoming specific, well-characterized resistance mechanisms through targeted chemical modification. Continued surveillance and molecular characterization of emerging resistance trends will be crucial to preserving the utility of this important class of antibiotics.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Minimum inhibitory concentration (MIC). [bio-protocol.org]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. Isepamicin (SCH 21420, 1-N-HAPA gentamicin B): microbiological characteristics including antimicrobial potency of spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of isepamicin and other aminoglycosides against clinical isolates of Gram-negative bacteria causing nosocomial bloodstream infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documentsdelivered.com [documentsdelivered.com]
- 7. In-vitro Activity of Isepamicin against Gram-negative Bacteria in Comparison to Other Aminoglycosides Routinely used at a Teaching Hospital in Northern India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. In Vitro Sensitivity of Isepamicin in comparison to Amikacin and Gentamicin - CCEM Journal [ccemjournal.com]
- 10. In Vitro Antimicrobial Susceptibility to Isepamicin of 6,296 Enterobacteriaceae Clinical Isolates Collected at a Tertiary Care University Hospital in Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Kinetic Mechanism of AAC(3)-IV Aminoglycoside Acetyltransferase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | aac(6’)-Iaq, a novel aminoglycoside acetyltransferase gene identified from an animal isolate Brucella intermedia DW0551 [frontiersin.org]
An In-Depth Technical Guide to the Binding Affinity of Isepamicin Sulfate to Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isepamicin sulfate is a semi-synthetic aminoglycoside antibiotic renowned for its broad-spectrum activity against a variety of bacterial pathogens, including those resistant to other aminoglycosides. Like other members of its class, isepamicin exerts its bactericidal effects by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis. A comprehensive understanding of the binding affinity and kinetics of isepamicin to its ribosomal target is paramount for elucidating its mechanism of action, overcoming resistance, and guiding the development of novel antimicrobial agents. This technical guide provides a detailed overview of this compound's interaction with the bacterial ribosome, focusing on quantitative binding data, experimental protocols for its characterization, and the molecular pathways it disrupts.
Mechanism of Action: Targeting the Bacterial Ribosome
This compound's primary mode of action is the inhibition of protein synthesis through direct binding to the bacterial ribosome. Specifically, it targets the 30S ribosomal subunit, a key component in the initiation and elongation stages of translation.
The binding of isepamicin to the 30S subunit occurs at the aminoacyl-tRNA site (A-site) within the 16S ribosomal RNA (rRNA). This interaction induces a conformational change in the ribosome, which leads to two primary consequences:
-
Interference with the Initiation Complex: Isepamicin disrupts the formation of the 70S initiation complex, a crucial first step in protein synthesis.
-
mRNA Misreading: The binding of isepamicin at the A-site causes a misreading of the messenger RNA (mRNA) codon. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins.
The accumulation of these aberrant proteins disrupts essential cellular processes and compromises the integrity of the bacterial cell membrane, ultimately leading to cell death.
Quantitative Binding Affinity of this compound
The following table summarizes the type of quantitative data relevant to isepamicin's binding affinity, with comparative values for other aminoglycosides where available.
| Parameter | This compound | Other Aminoglycosides | Bacterial Strain/System | Reference |
| IC50 (Protein Synthesis) | Data not available | Arbekacin: 125 nM | E. coli reconstituted system | [1] |
| Kd (Binding to 16S rRNA A-site) | Data not available | Apramycin: 500 ± 50 nM | E. coli 16S rRNA subdomain | [2] |
| Kd (Binding to 30S subunit) | Data not available | Data not available |
Experimental Protocols for Determining Binding Affinity
Several robust experimental techniques can be employed to elucidate the binding affinity and kinetics of this compound to bacterial ribosomes. These methods provide quantitative data that is essential for drug development and mechanistic studies.
Filter Binding Assay
Filter binding assays are a common and relatively straightforward method to quantify the interaction between a ligand (isepamicin) and its macromolecular target (ribosomes or rRNA). The principle lies in the retention of the ribosome-isepamicin complex on a nitrocellulose membrane, while the unbound drug passes through.
Detailed Methodology:
-
Preparation of Ribosomes and Isepamicin:
-
Isolate 70S ribosomes or 30S ribosomal subunits from the target bacterial strain (e.g., Escherichia coli) through established protocols involving differential centrifugation and sucrose gradient purification.
-
Prepare a stock solution of this compound of known concentration in a suitable buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and KCl).
-
-
Binding Reaction:
-
In a series of reaction tubes, incubate a fixed concentration of ribosomes (e.g., 100 nM) with varying concentrations of radiolabeled isepamicin (e.g., using ³H or ¹⁴C). If a radiolabeled version is unavailable, a competitive binding assay can be set up using a known radiolabeled aminoglycoside.
-
The incubation is typically carried out at 37°C for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
-
Filtration:
-
Rapidly filter the reaction mixtures through a nitrocellulose membrane (0.45 µm pore size) under vacuum.
-
Wash the filters with ice-cold binding buffer to remove unbound isepamicin.
-
-
Quantification:
-
The amount of radioactivity retained on the filters, corresponding to the bound isepamicin, is quantified using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound isepamicin as a function of its concentration. The data can be fitted to a binding isotherm (e.g., Langmuir or Scatchard plot) to determine the dissociation constant (Kd).
-
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that allows for the real-time analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
Detailed Methodology:
-
Immobilization of the Ligand:
-
Biotinylated 16S rRNA A-site oligonucleotides or whole 30S ribosomal subunits are immobilized on a streptavidin-coated sensor chip.
-
-
Analyte Injection:
-
A series of this compound solutions of varying concentrations are injected over the sensor surface at a constant flow rate.
-
-
Data Acquisition:
-
The binding of isepamicin to the immobilized ribosomal component is monitored in real-time as a change in the resonance angle, measured in Resonance Units (RU).
-
-
Data Analysis:
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable kinetic model. The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, from which Kd can be derived), enthalpy (ΔH), and stoichiometry (n).
Detailed Methodology:
-
Sample Preparation:
-
Prepare a solution of 30S ribosomal subunits in a suitable buffer in the ITC sample cell.
-
Prepare a solution of this compound at a higher concentration in the same buffer in the injection syringe.
-
-
Titration:
-
A series of small aliquots of the isepamicin solution are injected into the ribosome solution in the ITC cell.
-
-
Data Acquisition:
-
The heat released or absorbed during each injection is measured by the calorimeter.
-
-
Data Analysis:
-
The resulting data is a plot of heat change per injection versus the molar ratio of isepamicin to ribosomes. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.
-
Visualization of Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, visualize the experimental workflow for determining binding affinity and the signaling pathway of isepamicin's action.
Caption: Experimental workflow for determining the binding affinity of isepamicin to bacterial ribosomes.
Caption: Signaling pathway illustrating the mechanism of action of this compound.
Conclusion
This compound remains a potent weapon in the arsenal against bacterial infections. Its efficacy is rooted in its high-affinity binding to the A-site of the 16S rRNA within the bacterial 30S ribosomal subunit, leading to the disruption of protein synthesis and subsequent cell death. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of isepamicin and the development of next-generation aminoglycosides. A deeper understanding of the quantitative and kinetic aspects of this drug-target interaction will be instrumental in overcoming the challenge of antibiotic resistance and designing more effective therapies for the future.
References
Early-Stage Research on Isepamicin Sulfate Derivatives: A Technical Guide
This technical guide provides an in-depth overview of early-stage research on Isepamicin Sulfate derivatives, with a focus on their synthesis, structure-activity relationships, and biological evaluation. The information presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial agents.
Introduction to Isepamicin and its Derivatives
Isepamicin is a semi-synthetic aminoglycoside antibiotic derived from gentamicin B.[1][2] It is known for its broad-spectrum activity against various bacterial pathogens, including strains resistant to other aminoglycosides.[3][4] The primary mechanism of action for Isepamicin, like other aminoglycosides, involves binding to the 30S subunit of the bacterial ribosome, which disrupts protein synthesis and leads to bacterial cell death.[4][5][6] Early-stage research has focused on developing Isepamicin derivatives to overcome the growing challenge of antimicrobial resistance, particularly resistance mediated by aminoglycoside-modifying enzymes (AMEs).[7][8] A key strategy in this area has been the modification of the 6'-amino group of the Isepamicin scaffold.[7][8]
Synthesis of Isepamicin Derivatives
The synthesis of Isepamicin derivatives has been approached through both chemical and enzymatic methods. A notable advancement in this area is the chemoenzymatic synthesis of 6'-N-acylated Isepamicin analogs.[7][9]
Chemoenzymatic Synthesis of 6'-N-Acylated Isepamicin Analogs
This method utilizes the promiscuous nature of the aminoglycoside acetyltransferase, AAC(6')-APH(2"), to catalyze the transfer of various acyl groups from their corresponding coenzyme A donors to the 6'-amino position of Isepamicin.[7][8]
-
Transformation: The expression plasmid containing the aac(6')-aph(2") gene is introduced into E. coli BL21(DE3) cells.
-
Culture Growth: The recombinant E. coli strain is grown in Luria-Bertani (LB) medium supplemented with 50 µg/mL of ampicillin at 37°C until the optical density at 600 nm (OD600) reaches 0.6.[9]
-
Induction of Protein Expression: Overexpression of the AAC(6')-APH(2") enzyme is induced by adding 0.5 mM of isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture, followed by incubation for an additional 3 hours.[9]
-
Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (300 mM NaCl, 10 mM imidazole, 50 mM sodium phosphate, pH 8.0). The cells are then lysed by sonication.[9]
-
Purification: The His-tagged AAC(6')-APH(2") protein is purified from the cell lysate using affinity chromatography.
-
Purity and Concentration Determination: The purity of the enzyme is assessed by SDS-PAGE analysis, and the protein concentration is determined using a Bradford protein assay with bovine serum albumin as a standard.[9]
-
Reaction Mixture Preparation: The acylation reaction is performed in a 50 mM MOPS buffer (pH 6.5) containing 100 µM Isepamicin, 20 µM of the desired acyl-CoA (e.g., acetyl-CoA, propionyl-CoA, malonyl-CoA), and 5 µM of the purified AAC(6')-APH(2") enzyme.[9]
-
Incubation: The reaction mixture is incubated at 37°C for 12 hours.[9]
-
Reaction Quenching and Product Extraction: The reaction is stopped by adding 0.7% heptafluorobutyric acid (HFBA). The mixture is then centrifuged, and the supernatant containing the 6'-N-acylated Isepamicin derivative is collected and purified using an ODS SPE cartridge.[10]
The following diagram illustrates the workflow for the chemoenzymatic synthesis of 6'-N-acylated Isepamicin analogs.
Structural Identification of Derivatives
The newly synthesized Isepamicin derivatives are identified and their structures confirmed using UPLC-qTOF-HR-MS (Ultra-Performance Liquid Chromatography-quadrupole Time-of-Flight High-Resolution Mass Spectrometry).
-
Chromatographic Separation: The sample is injected into a Waters Acquity UPLC® system equipped with a Xselect® CSH column XP. A gradient elution is performed using a mobile phase consisting of solvent A (50 mM ammonium-TFA, pH 2.0) and solvent B (50% aqueous acetonitrile with 50 mM ammonium-TFA, pH 2.0) at a flow rate of 0.2 mL/min and a temperature of 40°C.[7]
-
Mass Spectrometry Analysis: The eluent is introduced into a Waters XEVO® G2-S qTOF mass spectrometer operating in positive ionization mode (ESI+). High-resolution mass spectra are acquired to determine the accurate mass of the parent and fragment ions, confirming the structure of the derivative.[7]
Biological Evaluation of Isepamicin Derivatives
The synthesized Isepamicin derivatives are evaluated for their antibacterial activity and cytotoxicity to determine their therapeutic potential.
Antibacterial Activity
The in vitro antibacterial activity of the derivatives is determined by measuring their Minimum Inhibitory Concentrations (MICs) against a panel of bacterial strains.
The MIC values are determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This typically involves a broth microdilution method where serial dilutions of the antibiotic are incubated with a standardized bacterial inoculum. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
The following table summarizes the MIC90 (µg/mL) values for Isepamicin and its 6'-N-acylated derivatives against various bacterial strains.
| Compound | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 | Isepamicin-Resistant E. coli | Isepamicin-Resistant P. aeruginosa |
| Isepamicin (ISP) | 4 | >128 | >128 | >128 |
| 6'-N-acetyl-ISP (A-ISP) | 4 | 16 | 16 | 64 |
| 6'-N-propionyl-ISP (P-ISP) | 8 | 32 | 32 | 128 |
| 6'-N-malonyl-ISP (M-ISP) | 16 | 64 | 64 | >128 |
Data extracted from a study on 6'-N-acylated Isepamicin analogs.[7]
Cytotoxicity
The cytotoxicity of the Isepamicin derivatives is assessed to evaluate their safety profile.
Cytotoxicity is evaluated using mammalian renal cell lines, such as HEK-293, LLC-PK1, and A-498. The cells are exposed to various concentrations of the compounds, and cell viability is measured using a suitable assay (e.g., MTT assay). The LD50 (the concentration that causes 50% cell death) is then calculated.[9]
The following table presents the LD50 (µM) values of Isepamicin and its derivatives against different mammalian renal cell lines.
| Compound | HEK-293 | LLC-PK1 | A-498 |
| Isepamicin (ISP) | 150 ± 10 | 200 ± 15 | 250 ± 20 |
| 6'-N-acetyl-ISP (A-ISP) | 250 ± 20 | 300 ± 25 | 350 ± 30* |
| 6'-N-propionyl-ISP (P-ISP) | 180 ± 12 | 220 ± 18 | 280 ± 22 |
| 6'-N-malonyl-ISP (M-ISP) | 200 ± 15 | 250 ± 20 | 300 ± 25 |
*p < 0.05 compared to Isepamicin, indicating significantly reduced toxicity. Data are expressed as means ± standard deviations (n=3).[9]
Mechanism of Action and Structure-Activity Relationship
Mechanism of Action
Isepamicin and its derivatives exert their bactericidal effect by targeting the bacterial ribosome.
The binding of Isepamicin to the 30S ribosomal subunit interferes with the initiation of protein synthesis and causes misreading of the mRNA template.[6] This leads to the production of nonfunctional or toxic proteins, ultimately resulting in the disruption of the bacterial cell membrane and cell death.[4]
Structure-Activity Relationship (SAR)
The development of 6'-N-acylated Isepamicin analogs has provided valuable insights into the structure-activity relationship of these compounds.
References
- 1. In-vitro Activity of Isepamicin against Gram-negative Bacteria in Comparison to Other Aminoglycosides Routinely used at a Teaching Hospital in Northern India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vitro Activity of Isepamicin against Gram-negative Bacteria in Comparison to Other Aminoglycosides Routinely used at a Teaching Hospital in Northern India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of isepamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Development of 6′-N-Acylated Isepamicin Analogs with Improved Antibacterial Activity against Isepamicin-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of 6'- N-Acylated Isepamicin Analogs with Improved Antibacterial Activity Against Isepamicin-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Post-Antibiotic Effect of Isepamicin Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isepamicin, a semi-synthetic aminoglycoside, exhibits a significant post-antibiotic effect (PAE), a phenomenon of continued bacterial growth suppression even after the antibiotic concentration falls below the minimum inhibitory concentration (MIC). This technical guide provides a comprehensive overview of the PAE of Isepamicin Sulfate, including its mechanism of action, detailed experimental protocols for its determination, and a compilation of quantitative data from various studies. The guide is intended to be a valuable resource for researchers, scientists, and drug development professionals investigating the pharmacodynamics of this important antibiotic.
Introduction to this compound and its Post-Antibiotic Effect
Isepamicin is an aminoglycoside antibiotic derived from gentamicin B.[1] It is known for its broad spectrum of activity against Gram-negative bacteria, including strains that are resistant to other aminoglycosides.[1] Like other aminoglycosides, Isepamicin's bactericidal action is concentration-dependent, and it demonstrates a prolonged post-antibiotic effect.[2] The PAE is a key pharmacodynamic parameter that has significant implications for dosing regimens, as a longer PAE can allow for less frequent dosing intervals.[3] This can potentially reduce the risk of toxicity and improve patient compliance.
Mechanism of Action of Isepamicin and the Post-Antibiotic Effect
The primary mechanism of action of Isepamicin, like other aminoglycosides, involves its binding to the 30S ribosomal subunit of bacteria.[2][4] This binding interferes with protein synthesis in two main ways: it blocks the initiation of protein synthesis and it causes misreading of the mRNA template, leading to the production of nonfunctional or toxic proteins.[2][4] This disruption of protein synthesis is ultimately bactericidal.
The post-antibiotic effect of aminoglycosides is thought to be a direct consequence of this mechanism. Even after the removal of the antibiotic from the surrounding medium, Isepamicin that has been taken up by the bacteria remains bound to the ribosomes, continuing to disrupt protein synthesis.[4] The duration of the PAE is believed to be the time it takes for the bacteria to synthesize new, functional ribosomes to replace those that have been irreversibly bound by the antibiotic.
Mechanism of Isepamicin and its PAE.
Experimental Protocols for Determining the Post-Antibiotic Effect
The determination of the in vitro PAE of this compound typically involves the following steps. This protocol is a generalized procedure based on methodologies described in the literature.
Materials
-
This compound powder
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Phosphate-buffered saline (PBS)
-
Sterile culture tubes and plates
-
Incubator (37°C)
-
Spectrophotometer
-
Centrifuge (for antibiotic removal by centrifugation)
-
Vortex mixer
Methodology
Workflow for In Vitro PAE Determination.
Step 1: Preparation of Bacterial Inoculum
-
Inoculate a single colony of the test bacterium into a suitable broth medium.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (typically an optical density at 600 nm of 0.3-0.5).
-
Adjust the bacterial suspension to a final concentration of approximately 10^6 colony-forming units (CFU)/mL.
Step 2: Antibiotic Exposure
-
Prepare fresh solutions of this compound at the desired concentrations (e.g., 1x, 4x, 8x the MIC).
-
Add the Isepamicin solution to the bacterial suspension.
-
A control tube containing the bacterial suspension without any antibiotic should be included.
-
Incubate all tubes at 37°C for a specified period, typically 1 to 2 hours.
Step 3: Antibiotic Removal The goal is to reduce the concentration of Isepamicin to sub-inhibitory levels. This can be achieved by one of two common methods:
-
Dilution: Dilute the antibiotic-exposed culture 1:1000 in pre-warmed, antibiotic-free broth. This rapid dilution effectively lowers the antibiotic concentration well below the MIC.
-
Centrifugation: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes). Discard the supernatant and resuspend the pellet in an equal volume of pre-warmed, antibiotic-free broth. This process may be repeated to ensure complete removal of the antibiotic.
Step 4: Monitoring Bacterial Regrowth
-
Immediately after antibiotic removal, and at regular intervals thereafter (e.g., every hour for up to 8 hours), take aliquots from both the test and control cultures.
-
Perform viable counts (CFU/mL) for each time point by plating serial dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours and then count the colonies.
Step 5: Calculation of the PAE The PAE is calculated using the following formula:
PAE = T - C
Where:
-
T is the time it takes for the viable count in the antibiotic-exposed culture to increase by 1 log10 (i.e., 10-fold) from the count immediately after antibiotic removal.
-
C is the time it takes for the viable count in the control culture to increase by 1 log10 from the initial count.
Quantitative Data on the Post-Antibiotic Effect of this compound
The duration of the PAE of Isepamicin is dependent on the bacterial species, the concentration of the drug, and the duration of exposure. The following tables summarize available quantitative data.
Table 1: In Vitro Post-Antibiotic Effect (PAE) of this compound
| Bacterial Strain | Isepamicin Concentration | Exposure Time (hours) | PAE (hours) |
| Staphylococcus aureus | 4x MIC | 1 | >8 |
| Escherichia coli | 4x MIC | 1 | 3.38 - >7.64 |
| Staphylococcus aureus | Not Specified | 1 | 3.6 |
| Escherichia coli | Not Specified | 1 | 3.0 |
Data compiled from Soriano et al., 1998.[5]
Table 2: Comparative In Vivo Post-Antibiotic Effect (PAE) of Isepamicin and Other Aminoglycosides in a Neutropenic Mouse Thigh Infection Model
| Bacterial Strain | Antibiotic | PAE (hours) |
| Staphylococcus aureus | Isepamicin | 3-5 |
| Staphylococcus aureus | Gentamicin | 3-5 |
| Staphylococcus aureus | Netilmicin | 3-5 |
| Escherichia coli | Isepamicin | 3-5 |
| Escherichia coli | Gentamicin | 3-5 |
| Escherichia coli | Netilmicin | 3-5 |
Data from Mínguez et al., 1992, indicates that the PAE of Isepamicin was the largest, especially against S. aureus.[1]
Table 3: Comparative In Vitro Susceptibility of Gram-Negative Bacteria to Isepamicin and Other Aminoglycosides
| Bacterial Species | Isepamicin Susceptibility (%) | Amikacin Susceptibility (%) | Gentamicin Susceptibility (%) | Tobramycin Susceptibility (%) |
| Enterobacterales | 92.3 | - | - | - |
| Pseudomonas aeruginosa | 67 | - | - | - |
| Escherichia coli | 66.67 | 29.63 | - | - |
| Klebsiella pneumoniae | 52.17 | 43.48 | - | - |
| Enterobacter cloacae | 85.71 | 85.71 | 71.43 | 71.43 |
| Pseudomonas aeruginosa | 85.71 | 85.71 | 85.71 | 85.71 |
Data compiled from various sources, highlighting Isepamicin's potent activity.[5][6][7][8]
Conclusion
This compound exhibits a significant and prolonged post-antibiotic effect against a wide range of Gram-negative and Gram-positive bacteria. This pharmacodynamic property, coupled with its potent bactericidal activity, makes it a valuable therapeutic agent. The methodologies and data presented in this guide provide a solid foundation for further research into the clinical applications and optimization of dosing regimens for Isepamicin, ultimately contributing to improved patient outcomes in the treatment of severe bacterial infections. The concentration-dependent nature of the PAE underscores the importance of achieving adequate peak drug concentrations to maximize its therapeutic benefit. Further studies are warranted to explore the PAE of Isepamicin against a broader array of multidrug-resistant pathogens and to further elucidate the molecular mechanisms that govern this important phenomenon.
References
- 1. documentsdelivered.com [documentsdelivered.com]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. Aminoglycoside uptake, stress, and potentiation in Gram-negative bacteria: new therapies with old molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of isepamicin in vitro efficiency in Gram negative bacteria efficacy of isepamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effects of isepamicin and beta-lactam antibiotics on the release of endotoxin from Pseudomonas aeruginosa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. In-vitro Activity of Isepamicin against Gram-negative Bacteria in Comparison to Other Aminoglycosides Routinely used at a Teaching Hospital in Northern India - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Quantification of Isepamicin Sulfate using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isepamicin is a semi-synthetic aminoglycoside antibiotic effective against a broad spectrum of bacteria. Accurate and reliable quantification of Isepamicin Sulfate in various matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control in pharmaceutical formulations. This document provides a detailed protocol for the quantification of this compound using a robust High-Performance Liquid Chromatography (HPLC) method coupled with Evaporative Light Scattering Detection (ELSD), a technique suitable for detecting compounds lacking a significant UV chromophore like Isepamicin.
Principle
This method utilizes a reversed-phase ion-pair HPLC-ELSD system to achieve separation and quantification of this compound. Pentafluoropropionic acid is used as an ion-pairing agent in the mobile phase to improve the retention and peak shape of the highly polar Isepamicin molecule on a C18 stationary phase. The eluent is then introduced into an Evaporative Light Scattering Detector (ELSD), where the mobile phase is nebulized and evaporated, leaving behind a fine mist of the non-volatile analyte particles. These particles scatter a light beam, and the resulting signal is proportional to the concentration of the analyte.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Amikacin (Internal Standard)
-
Pentafluoropropionic acid (PFPA), 0.05 M solution
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade or deionized
-
Plasma (for biological sample analysis)
Equipment
-
HPLC system with a binary pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., Cyano cartridges)[1][2]
Preparation of Standard and Sample Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in HPLC grade water to obtain a final concentration of 1 mg/mL.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to achieve concentrations ranging from 70 µg/mL to 1830 µg/mL.[3]
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Amikacin in HPLC grade water to obtain a final concentration of 1 mg/mL.
Sample Preparation (from Plasma):
-
Protein Precipitation: To 1 mL of plasma sample, add 2 mL of acetonitrile.[2]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue with 1 mL of the mobile phase.
For cleaner samples, Solid-Phase Extraction (SPE) can be employed:
-
Condition a Cyano SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1][2]
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Elute the Isepamicin with 1 mL of the mobile phase.
HPLC-ELSD Chromatographic Conditions
| Parameter | Condition |
| Column | Shim VP-ODS (150 mm x 4.6 mm, 5 µm) or equivalent C18 column[3] |
| Mobile Phase | 0.05 M Pentafluoropropionic acid : Methanol (65:35, v/v)[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| ELSD Drift Tube | 50 °C[3] |
| Nebulizing Gas | Nitrogen or Air at 3.5 x 10^5 Pa[3] |
Quantitative Data Summary
The following table summarizes the validation parameters for the HPLC-ELSD method for this compound quantification.
| Parameter | Result |
| Linearity Range | 70 - 1830 µg/mL[3] |
| Correlation Coefficient (r) | 0.9999[3] |
| Limit of Detection (LOD) | 11 µg/mL[3] |
| Precision (RSD) | 1.2%[3] |
| Internal Standard | Amikacin[1][2][4] |
Method with Pre-column Derivatization and Fluorescence Detection
For enhanced sensitivity, particularly in biological matrices, a pre-column derivatization method with fluorescence detection can be employed.
Derivatization and Chromatographic Conditions
| Parameter | Condition |
| Derivatizing Agent | 9-fluorenylmethyl chloroformate (FMOC-Cl) or 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate (AQC)[3][4] |
| Column | C18 Column[2][4] |
| Mobile Phase | Acetonitrile and Water (e.g., 32:68, v/v)[3] or 20 mM KH₂PO₄ with 8 mM triethylamine (pH 7.0) and acetonitrile (e.g., 78:22, v/v)[4] |
| Detection | Fluorescence Detector |
| Internal Standard | Amikacin[2][4] |
Quantitative Data for Derivatization Method
| Parameter | Result |
| Linearity Range | 0.625 - 15 µg/mL (FMOC derivatization)[3] |
| Limit of Quantification (LOQ) | 0.45 µg/mL (FMOC derivatization)[3] |
| Linearity Range | 0.5 - 50 µg/mL (AQC derivatization)[4] |
| Limit of Quantification (LOQ) | 0.5 µg/mL (AQC derivatization)[4] |
| Intra- and Inter-day Variability | < 17.5% (AQC derivatization)[4] |
Visualizations
Caption: Experimental workflow for HPLC-ELSD quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of isepamicin in human plasma by HPLC with fluorescence detection after derivatization using 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Immunoassay (EIA) Detection of Isepamicin Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isepamicin is a semi-synthetic aminoglycoside antibiotic effective against a broad spectrum of bacteria, including strains resistant to other aminoglycosides. Monitoring its concentration in biological samples is crucial for therapeutic drug monitoring, pharmacokinetic studies, and ensuring patient safety due to the narrow therapeutic window of aminoglycosides. This document provides detailed application notes and experimental protocols for the detection of Isepamicin Sulfate in biological samples using a competitive enzyme immunoassay (EIA).
Principle of the Assay
The enzyme immunoassay for Isepamicin is based on the principle of competitive binding. In this assay, a known amount of Isepamicin conjugated to an enzyme competes with the Isepamicin present in the biological sample for binding to a limited number of anti-Isepamicin antibody binding sites, which are coated on a microtiter plate. The amount of enzyme-linked Isepamicin that binds to the antibody is inversely proportional to the concentration of Isepamicin in the sample. The bound enzyme activity is determined by the addition of a substrate, which generates a colored product. The intensity of the color is measured spectrophotometrically, and the concentration of Isepamicin in the sample is determined by comparing the absorbance with a standard curve.
Data Presentation
The performance of an immunoassay for Isepamicin can be characterized by several key parameters. The following tables summarize expected performance characteristics based on available data for Isepamicin and related aminoglycoside immunoassays.
Table 1: Performance Characteristics of an Immunoassay for Isepamicin
| Parameter | Typical Value | Source |
| Assay Range | 0.3 - 50 µg/mL | Fluorescence Polarization Immunoassay for Isepamicin |
| Sensitivity (LOD) | 0.05 µg/mL | Enzyme Immunoassay for Isepamicin[1] |
| Precision | ||
| Within-Run (Intra-assay) CV% | 1.44 - 2.52% | Fluorescence Polarization Immunoassay for Isepamicin |
| Between-Run (Inter-assay) CV% | 1.26 - 1.59% | Fluorescence Polarization Immunoassay for Isepamicin |
Table 2: Cross-Reactivity of an Immunoassay for Isepamicin
| Compound | Cross-Reactivity (%) | Source |
| Gentamicin | 14 - 29% | Fluorescence Polarization Immunoassay for Isepamicin |
| Tobramycin | Not Detected | Fluorescence Polarization Immunoassay for Isepamicin |
| Amikacin | Not Detected | Fluorescence Polarization Immunoassay for Isepamicin |
Table 3: Recovery of Aminoglycosides in Biological Samples (Example: Gentamicin ELISA)
| Sample Matrix | Spiked Concentration (ng/mL) | Average Recovery (%) |
| Plasma | 25 - 100 | 85 - 112% |
| Milk | 25 - 100 | 85 - 112% |
Experimental Protocols
The following protocols provide a general framework for developing and performing a competitive EIA for this compound. Optimization of specific parameters such as antibody and antigen concentrations, and incubation times, is recommended for achieving optimal assay performance.
Preparation of Reagents
-
Coating Buffer (Carbonate-Bicarbonate Buffer, 0.05 M, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in deionized water and make up the volume to 1 L.
-
Wash Buffer (PBST): Phosphate Buffered Saline (PBS) containing 0.05% Tween-20.
-
Blocking Buffer: PBST containing 1% Bovine Serum Albumin (BSA).
-
Assay Buffer: PBST containing 0.1% BSA.
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
-
Isepamicin Standards: Prepare a stock solution of this compound in assay buffer and perform serial dilutions to obtain standards ranging from the expected lower to upper limits of quantification.
Antibody Production and Hapten-Carrier Conjugate Preparation
Due to its small molecular size, Isepamicin is a hapten and must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to elicit an immune response for antibody production.
-
Haptenization of Isepamicin: Isepamicin can be activated to introduce a reactive group for conjugation. This often involves reacting an amino group on the Isepamicin molecule with a bifunctional linker.
-
Conjugation to Carrier Protein: The activated Isepamicin is then covalently linked to the carrier protein (e.g., BSA for the coating antigen and KLH for immunization).
-
Antibody Production: The Isepamicin-KLH conjugate is used to immunize animals (e.g., rabbits or mice) to generate polyclonal or monoclonal antibodies against Isepamicin.
-
Isepamicin-Enzyme Conjugate: Isepamicin is conjugated to an enzyme, such as Horseradish Peroxidase (HRP), for use as the detection reagent in the competitive assay.
Competitive ELISA Protocol
-
Coating: Dilute the Isepamicin-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer. Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with 300 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block any remaining non-specific binding sites.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction: Add 50 µL of the Isepamicin standards, control samples, or unknown biological samples to the appropriate wells. Immediately add 50 µL of the diluted anti-Isepamicin antibody to each well. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Addition of Enzyme Conjugate: Add 100 µL of the diluted Isepamicin-HRP conjugate to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color in the wells will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis
-
Calculate the average absorbance for each set of standards, controls, and samples.
-
Generate a standard curve by plotting the absorbance values against the corresponding Isepamicin concentrations of the standards. A log-logit or four-parameter logistic (4-PL) curve fit is commonly used.
-
Determine the concentration of Isepamicin in the unknown samples by interpolating their absorbance values from the standard curve.
Mandatory Visualizations
Mechanism of Action of this compound
Isepamicin, like other aminoglycoside antibiotics, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[1] It binds to the 30S ribosomal subunit, causing misreading of the mRNA and leading to the production of non-functional proteins. This ultimately disrupts the bacterial cell membrane integrity, leading to cell death.[1]
Caption: Mechanism of Isepamicin action on bacterial cells.
Experimental Workflow for Competitive EIA
The following diagram illustrates the key steps in the competitive enzyme immunoassay for the detection of Isepamicin.
Caption: Step-by-step workflow of the Isepamicin competitive EIA.
Logical Relationship of Assay Components
This diagram shows the competitive binding relationship between the Isepamicin in the sample and the enzyme-labeled Isepamicin for the antibody binding sites.
Caption: Competitive binding principle of the Isepamicin EIA.
References
Protocol for In Vitro Susceptibility Testing of Isepamicin Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isepamicin is a semi-synthetic aminoglycoside antibiotic, derived from gentamicin B. It exhibits a broad spectrum of activity against various Gram-negative and some Gram-positive bacteria. Accurate in vitro susceptibility testing is crucial for determining the potential efficacy of Isepamicin against clinical isolates and for monitoring the emergence of resistance. This document provides detailed protocols for the in vitro susceptibility testing of Isepamicin Sulfate using standardized methods recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation: Interpretive Breakpoints
The susceptibility of a bacterial isolate to Isepamicin is determined by comparing the minimal inhibitory concentration (MIC) or the zone of inhibition in a disk diffusion assay to the established clinical breakpoints. As of the latest review, specific breakpoints for Isepamicin are not available in the current CLSI or EUCAST guidelines. Historically, breakpoints from the Comité de l'Antibiogramme de la Société Française de Microbiologie (CA-SFM) have been referenced.
Table 1: Isepamicin MIC Breakpoints (mg/L) for Enterobacteriaceae (CA-SFM)
| Category | MIC (mg/L) |
| Susceptible (S) | ≤ 8 |
| Intermediate (I) | - |
| Resistant (R) | > 16 |
Note: Researchers should consult the latest publications and regional guidelines for the most current interpretive criteria.
Experimental Protocols
Accurate and reproducible susceptibility testing relies on strict adherence to standardized laboratory procedures. The following sections detail the protocols for broth microdilution and disk diffusion methods.
Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of this compound that prevents the visible growth of a bacterium in a liquid growth medium.
a. Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Quality control (QC) strains: Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35 ± 2°C)
b. Experimental Workflow:
Caption: Workflow for Broth Microdilution Susceptibility Testing.
c. Protocol:
-
Prepare Isepamicin Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., sterile distilled water) to create a high-concentration stock solution. Further dilute this stock to the desired working concentrations.
-
Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies and suspend them in a sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Prepare Serial Dilutions: Perform serial two-fold dilutions of the Isepamicin working solution in Cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculation: Within 15 minutes of its preparation, dilute the standardized bacterial inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. The final volume in each well will be 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates in ambient air at 35 ± 2°C for 16-20 hours.
-
Reading Results: After incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of Isepamicin that completely inhibits visible growth.
Disk Diffusion Method (Kirby-Bauer)
This method assesses the susceptibility of a bacterium to Isepamicin by measuring the diameter of the zone of growth inhibition around a paper disk impregnated with a specific amount of the antibiotic.
a. Materials:
-
Isepamicin disks (30 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Quality control (QC) strains: Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Calipers or a ruler for measuring zone diameters
b. Experimental Workflow:
Caption: Workflow for Disk Diffusion Susceptibility Testing.
c. Protocol:
-
Prepare Bacterial Inoculum: As described in the broth microdilution protocol, prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard.
-
Inoculate Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even, confluent growth.
-
Apply Antibiotic Disk: Aseptically apply a 30 µg Isepamicin disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate them in ambient air at 35 ± 2°C for 16-20 hours.
-
Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter using calipers or a ruler.
Quality Control
Regular quality control testing is essential to ensure the accuracy and precision of the susceptibility testing methods. This is performed by testing reference strains with known susceptibility profiles.
Table 2: Quality Control Ranges for Isepamicin (30 µg Disk)
| Quality Control Strain | ATCC Number | Zone Diameter Range (mm) |
| Escherichia coli | 25922 | Not yet established by CLSI or EUCAST |
| Pseudomonas aeruginosa | 27853 | Not yet established by CLSI or EUCAST |
| Staphylococcus aureus | 29213 | Not yet established by CLSI or EUCAST |
Table 3: Quality Control Ranges for Isepamicin (MIC)
| Quality Control Strain | ATCC Number | MIC Range (mg/L) |
| Escherichia coli | 25922 | Not yet established by CLSI or EUCAST |
| Pseudomonas aeruginosa | 27853 | Not yet established by CLSI or EUCAST |
| Staphylococcus aureus | 29213 | Not yet established by CLSI or EUCAST |
Note: As official CLSI and EUCAST quality control ranges for Isepamicin are not currently published, laboratories should establish their own internal quality control ranges based on a statistically significant number of replicate measurements.
Application Notes and Protocols for the Administration of Isepamicin Sulfate in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isepamicin Sulfate is a semisynthetic aminoglycoside antibiotic effective against a broad spectrum of bacteria, including strains resistant to other aminoglycosides. These application notes provide a comprehensive guide for the intravenous (IV) and intramuscular (IM) administration of this compound in laboratory animals. The following sections detail the pharmacokinetic profiles, recommended protocols, and safety considerations to ensure reproducible and reliable experimental outcomes.
Comparative Pharmacokinetics: Intravenous vs. Intramuscular Administration
While direct comparative pharmacokinetic data in a single laboratory animal species is limited in publicly available literature, a study in healthy human volunteers provides valuable insight into the expected pharmacokinetic profiles following IV and IM administration of Isepamicin. This data indicates a high degree of similarity in systemic exposure between the two routes, with intramuscular administration showing complete bioavailability.[1][2][3] Researchers should consider this data as a baseline for designing preclinical studies, with the understanding that species-specific variations will occur.
Table 1: Comparative Pharmacokinetic Parameters of Isepamicin Following a Single Dose in Humans
| Parameter | Intravenous (IV) Administration | Intramuscular (IM) Administration | Reference |
| Dose | 1 g (30-minute infusion) | 1 g | [1][2] |
| Cmax (Maximum Serum Concentration) | 66.7 µg/mL | 37.2 µg/mL | [1][2] |
| Tmax (Time to Maximum Concentration) | 0.5 h (end of infusion) | 1.3 h | [4] |
| AUC (Area Under the Curve) | 154.5 µg·h/mL | 164.8 µg·h/mL | [1][2] |
| t1/2 (Terminal Half-life) | 3.6 h | 2.6 h | [1][2] |
| Total Body Clearance | 1.4 mL/min/kg | 1.3 mL/min/kg | [1][2][3] |
| Bioavailability | 100% (by definition) | ~100% | [1][2][3] |
Data derived from a study in 18 healthy male volunteers.[1][2]
Safety and Toxicology Profile
Toxicological studies in laboratory animals have established the safety profile of this compound. As with other aminoglycosides, the primary toxicity concerns are nephrotoxicity and, to a lesser extent, ototoxicity.[5]
Key Findings from Preclinical Safety Studies:
-
Acute Toxicity: LD50 values have been determined for various species and routes. For instance, in rats, the intravenous LD50 was approximately 489 mg/kg for males and 476 mg/kg for females, while the intramuscular LD50 was around 2,088 mg/kg for males and 2,111 mg/kg for females.[6] In dogs, increases in BUN and creatinine were observed following either intravenous or intramuscular administration at higher doses.[6]
-
Subacute Toxicity: A 30-day intramuscular study in dogs showed dose-related histopathological changes in the renal tubules at doses of 25 and 100 mg/kg/day.[7] The non-toxic dose in this study was determined to be 6.25 mg/kg.[7]
-
Local Tolerance: Hemorrhage and/or edema at the injection site were observed in dogs at doses of 25 and 100 mg/kg/day following intramuscular administration.[7]
Experimental Protocols
The following protocols are generalized for common laboratory animal species. Researchers must adhere to their institution's IACUC guidelines and may need to adjust volumes and needle sizes based on the specific species and size of the animal.
Preparation of this compound Solution
-
Reconstitution: Aseptically reconstitute the lyophilized this compound powder with a suitable sterile vehicle (e.g., sterile water for injection, 0.9% saline). The concentration should be calculated based on the desired dose and the maximum permissible injection volume for the chosen route and animal species.
-
Storage: Follow the manufacturer's instructions for the storage of the reconstituted solution. Typically, aminoglycoside solutions are stable for a defined period when refrigerated.
Intravenous (IV) Administration Protocol
This route ensures immediate and complete bioavailability. It is suitable for bolus or infusion studies.
Materials:
-
Appropriate-sized sterile syringes and needles (e.g., 25-27G for rodents).
-
Animal restrainer appropriate for the species.
-
70% ethanol or other suitable disinfectant.
-
Reconstituted this compound solution.
Procedure:
-
Animal Preparation: Acclimatize the animal to the procedure to minimize stress. Place the animal in a suitable restrainer.
-
Site Selection: The lateral tail vein is commonly used for mice and rats. For larger animals like rabbits and dogs, the marginal ear vein, cephalic vein, or saphenous vein are appropriate sites.
-
Aseptic Technique: Swab the injection site with 70% ethanol and allow it to dry.
-
Injection:
-
Bolus: Insert the needle into the vein and confirm placement. Inject the solution slowly over 1-2 minutes. The maximum bolus volume is typically 1-5 mL/kg, depending on the species.
-
Infusion: For a controlled infusion, a catheter should be placed in the vein and connected to an infusion pump.
-
-
Post-Injection Care: Withdraw the needle and apply gentle pressure to the site to prevent bleeding. Monitor the animal for any adverse reactions.
Intramuscular (IM) Administration Protocol
This route provides rapid and nearly complete absorption and can be more practical for repeated dosing in some species.[5]
Materials:
-
Appropriate-sized sterile syringes and needles (e.g., 23-25G for rodents).
-
Animal restrainer appropriate for the species.
-
70% ethanol or other suitable disinfectant.
-
Reconstituted this compound solution.
Procedure:
-
Animal Preparation: Properly restrain the animal to ensure the muscle is relaxed.
-
Site Selection: For rodents, the quadriceps or gluteal muscles are common sites. In larger animals like dogs, the quadriceps, lumbodorsal, or triceps muscles are suitable.[8][9] Avoid the sciatic nerve when injecting into the hind limb.
-
Aseptic Technique: Cleanse the injection site with 70% ethanol.
-
Injection:
-
Insert the needle into the muscle mass.
-
Aspirate gently to ensure a blood vessel has not been entered. If blood appears, withdraw the needle and choose a new site.
-
Inject the solution at a steady rate.
-
The volume per injection site should be limited (e.g., 0.1-0.2 mL in rats, up to 2-6 mL in dogs) to avoid tissue damage.[8][10] If a larger volume is required, it should be split across multiple sites.
-
-
Post-Injection Care: Withdraw the needle and gently massage the area to aid dispersion of the drug. Monitor the animal for signs of pain, lameness, or local reaction at the injection site.
Visualized Workflows and Pathways
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for a comparative pharmacokinetic study of this compound administered via IV and IM routes in a laboratory animal model.
Caption: Comparative Pharmacokinetic Study Workflow.
Aminoglycoside Mechanism of Action
Isepamicin, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The diagram below illustrates this simplified signaling pathway.
Caption: Aminoglycoside Mechanism of Action.
References
- 1. Pharmacokinetics of isepamicin following a single administration by intravenous infusion or intramuscular injections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of isepamicin following a single administration by intravenous infusion or intramuscular injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Clinical pharmacokinetics and pharmacodynamics of isepamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Toxicological studies on isepamicin (HAPA-B). I. Acute toxicity test in the mouse, rat and dog] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Toxicological studies on isepamicin (HAPA-B). IV. Intramuscular subacute toxicity test in the dog] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mycountylinevet.com [mycountylinevet.com]
- 9. Medication Techniques – Clinical Medicine 1: Small Animal Clinical Skills Textbook [books.lib.uoguelph.ca]
- 10. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Application Notes and Protocols for Isepamicin Sulfate Stability and Storage in Research Laboratories
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and recommended storage conditions for Isepamicin Sulfate for use in a research laboratory setting. The information is intended to ensure the integrity and reliability of the compound in experimental workflows. The protocols outlined below are based on established methodologies for stability testing of aminoglycoside antibiotics.
Overview of this compound
This compound is a semi-synthetic aminoglycoside antibiotic. For research purposes, maintaining its chemical and physical stability is crucial to obtain accurate and reproducible experimental results. Degradation of the compound can lead to a loss of potency and the formation of impurities that may have unintended biological effects.
Recommended Storage Conditions
Proper storage is essential to prevent the degradation of this compound. The following tables summarize the recommended storage conditions for both the lyophilized powder and solutions.
Table 1: Storage Conditions for Lyophilized this compound
| Parameter | Recommended Condition | Notes |
| Temperature | 4°C | For long-term storage. |
| Light | Protect from light | Store in a light-resistant container. |
| Moisture | Keep in a desiccated environment | This compound is hygroscopic. |
Table 2: Storage Conditions for this compound Solutions
| Solvent | Storage Temperature | Duration of Stability | Notes |
| Water, PBS | -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles.[1][2] |
| Water, PBS | -80°C | Up to 6 months | Preferred for longer-term storage of stock solutions.[1][2] |
Forced Degradation Studies
Table 3: Typical Conditions for Forced Degradation of Aminoglycosides
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl | 80°C | 2 hours | Significant degradation expected.[3][4] |
| Base Hydrolysis | 0.1 M NaOH | 80°C | 2 hours | Significant degradation expected.[3][4] |
| Oxidation | 30% H₂O₂ | 80°C | 2 hours | Degradation is likely.[3][4] |
| Thermal Degradation | Dry Heat | 70°C | 48 hours | Potential for degradation.[3][4] |
| Photodegradation | Sunlight Exposure | Ambient | 48 hours | Degradation may occur.[3][4] |
Potential Degradation Pathways
The chemical structure of Isepamicin, like other aminoglycosides, is susceptible to degradation through hydrolysis of its glycosidic linkages and modifications of its amino and hydroxyl groups. One identified impurity in this compound is 1N,3N-isepamicin.[5] Based on the degradation patterns of similar aminoglycosides, other potential degradation pathways could involve the cleavage of the glycosidic bonds, leading to the separation of the aminocyclitol and sugar moieties.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for use in various assays.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q or equivalent) or Phosphate Buffered Saline (PBS)
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the required volume of sterile water or PBS to achieve the desired concentration (e.g., 10 mg/mL). This compound is soluble in water up to 125 mg/mL, though sonication may be required at higher concentrations.[1]
-
Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]
Protocol for Stability-Indicating HPLC Method
Objective: To assess the stability of this compound and separate it from its potential degradation products using High-Performance Liquid Chromatography (HPLC). This protocol is adapted from a published method for the analysis of this compound and its related substances.[5]
Materials and Equipment:
-
HPLC system with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS)
-
C18 analytical column (e.g., Shim-pack VP-ODS, 150 mm x 4.6 mm, 5 µm)
-
This compound reference standard
-
Pentafluoropropionic acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sample vials
Chromatographic Conditions:
-
Mobile Phase: 0.05 M Pentafluoropropionic acid in Methanol (65:35, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detector: ELSD (Drift tube temperature: 50°C, Nebulizing gas pressure: 3.5 x 10⁵ Pa) or MS
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phase by mixing the appropriate volumes of the pentafluoropropionic acid solution and methanol. Filter and degas the mobile phase before use.
-
Preparation of Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a standard solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Sample Solution: Prepare the this compound sample to be tested (e.g., from a forced degradation study) at a similar concentration to the standard solution using the mobile phase as the diluent.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area of the intact this compound.
-
Inject the sample solution to analyze for the presence of the parent compound and any degradation products.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the standard.
-
Calculate the percentage of this compound remaining in the sample using the peak areas.
-
Identify and quantify any degradation products that are separated from the main peak.
-
Caption: Experimental workflow for HPLC stability testing.
References
Application Notes and Protocols for Isepamicin Sulfate in Antibacterial Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isepamicin Sulfate is a semi-synthetic aminoglycoside antibiotic derived from gentamicin. It is a potent, broad-spectrum agent known for its efficacy against a wide range of bacterial pathogens, particularly Gram-negative bacteria, including strains resistant to other aminoglycosides like gentamicin and amikacin.[1][2][3] Its stability against many aminoglycoside-modifying enzymes makes it a valuable tool in studying and combating antibiotic resistance.[1][4] These notes provide detailed protocols for utilizing this compound in cell culture-based antibacterial and cytotoxicity studies.
Mechanism of Action
Like other aminoglycosides, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by irreversibly binding to the 16S rRNA of the 30S ribosomal subunit.[1][5][6] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template, leading to the production of non-functional or toxic proteins. The accumulation of these aberrant proteins disrupts the bacterial cell membrane integrity, ultimately resulting in cell death.[1][5]
Caption: Mechanism of action of this compound.
Spectrum of Activity
Isepamicin exhibits a broad spectrum of activity, particularly against Gram-negative aerobes. It is also effective against staphylococci.[7] Its potency is comparable or slightly greater than amikacin against most Enterobacteriaceae.[3] However, anaerobes, Neisseriaceae, and streptococci are generally resistant.[7]
Table 1: In Vitro Activity of this compound Against Common Bacterial Pathogens
| Bacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) | Reference(s) |
| Escherichia coli | - | 1.1 | 99.9% | [4][8] |
| Klebsiella pneumoniae | - | 8.5 | 95.3% | [4][8] |
| Pseudomonas aeruginosa | - | 7.8 | - | [4] |
| Acinetobacter spp. | - | 7.2 | - | [4] |
| Enterobacter spp. | - | 8.5 | 98.9% | [4][8] |
| Staphylococcus aureus | - | 0.5-6.9 | - | [4] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial isolate, following general principles from established susceptibility testing guidelines.
Caption: Workflow for MIC determination via broth microdilution.
Materials:
-
This compound powder
-
Sterile Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Bacterial isolate
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Isepamicin Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1024 µg/mL) in a suitable sterile solvent (e.g., sterile deionized water). Filter-sterilize the solution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the Isepamicin stock solution (or a working dilution) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum (from step 2) to wells 1 through 11. Do not add bacteria to the sterility control well (well 12). The final volume in each well will be approximately 110 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
-
Interpretation:
-
After incubation, check the sterility control (should be clear) and growth control (should be turbid).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth (no turbidity) in the wells.[9] For Isepamicin, susceptibility is often defined by an MIC ≤ 8 mg/L and resistance by an MIC ≥ 16 mg/L.[8][10]
-
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol is used to evaluate the potential toxicity of this compound on a mammalian cell line, which is crucial for determining its therapeutic window.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293, or other relevant line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]
-
-
Preparation of Treatment Dilutions:
-
Prepare a series of this compound dilutions in complete culture medium at 2x the final desired concentrations (e.g., 0, 10, 50, 100, 200, 500 µg/mL).
-
-
Cell Treatment:
-
After 24 hours, carefully aspirate the medium from the wells.
-
Add 100 µL of the corresponding Isepamicin dilutions to the wells. Include "untreated" control wells containing only fresh medium. Also, include "blank" wells with medium but no cells.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
At the end of the treatment period, add 10 µL of MTT stock solution (5 mg/mL) to each well (including controls and blanks).
-
Incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[12]
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired).
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Plot the percent viability against the this compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Data Interpretation and Further Applications
-
Therapeutic Index: By comparing the MIC values against pathogenic bacteria with the IC₅₀ values from mammalian cytotoxicity assays, researchers can estimate the in vitro therapeutic index of this compound. A higher ratio of IC₅₀ to MIC indicates greater selectivity for bacteria over host cells.
-
Synergy Studies: Isepamicin can be studied in combination with other antibiotics, such as beta-lactams, to assess potential synergistic effects against resistant bacterial strains.[13][14] This is typically done using a checkerboard dilution method to calculate the Fractional Inhibitory Concentration (FIC) index.
-
Post-Antibiotic Effect (PAE): Isepamicin exhibits a long post-antibiotic effect, meaning its antibacterial action persists for several hours even after the drug has been removed.[7][15] This can be quantified in cell culture by exposing bacteria to the drug for a short period, removing it, and then monitoring bacterial regrowth over time.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Isepamicin | C22H43N5O12 | CID 3037209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In vitro activity of isepamicin (Sch 21420), a new aminoglycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isepamicin (SCH 21420, 1-N-HAPA gentamicin B): microbiological characteristics including antimicrobial potency of spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Clinical pharmacokinetics and pharmacodynamics of isepamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Antimicrobial Susceptibility to Isepamicin of 6,296 Enterobacteriaceae Clinical Isolates Collected at a Tertiary Care University Hospital in Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idexx.dk [idexx.dk]
- 10. jddtonline.info [jddtonline.info]
- 11. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documentsdelivered.com [documentsdelivered.com]
Application Notes and Protocols for Monitoring Isepamicin Sulfate Levels in Serum and Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Isepamicin Sulfate in both serum and tissue samples. The protocols described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and preclinical development of this important aminoglycoside antibiotic.
Introduction
Isepamicin is a semi-synthetic aminoglycoside antibiotic with a broad spectrum of activity against Gram-negative bacteria, including strains resistant to other aminoglycosides like gentamicin and amikacin.[1] Monitoring its concentration in biological matrices is crucial for ensuring therapeutic efficacy while minimizing the risk of dose-dependent toxicities, such as nephrotoxicity and ototoxicity.[2] This document outlines validated methods for the determination of this compound levels, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Immunoassays.
I. Monitoring Techniques in Serum
Several analytical methods have been developed and validated for the quantification of this compound in serum, each offering distinct advantages in terms of sensitivity, specificity, and throughput.
High-Performance Liquid Chromatography (HPLC)
HPLC methods for Isepamicin analysis typically involve pre-column or post-column derivatization, as the molecule lacks a strong chromophore for direct UV detection.
Quantitative Data Summary for HPLC Methods
| Parameter | Method 1 (Pre-column Derivatization with 1-fluoro-2,4-dinitrobenzene) | Method 2 (Pre-column Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate) | Method 3 (Post-column Derivatization with o-phthalaldehyde) |
| Linearity Range | 0.5 - 40 µg/mL[3] | 0.5 - 50 µg/mL[4] | Not explicitly stated, but effective for therapeutic monitoring. |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL[3] | 0.5 µg/mL[4] | 100 ng/mL[5] |
| Recovery | Not explicitly stated | Not explicitly stated | 96 - 102%[6] |
| Precision (CV%) | < 5%[3] | < 17.5% (intra- and inter-day)[4] | ~5%[6] |
| Detection | UV[3] | Fluorescence[4] | Fluorescence[5] |
Experimental Protocol: HPLC with Pre-column Derivatization (1-fluoro-2,4-dinitrobenzene)
This protocol is based on the method described by Dionisotti et al.[3]
a. Sample Preparation:
-
To 50 µL of plasma, add an internal standard (e.g., another aminoglycoside not present in the sample).
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
b. Derivatization:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a buffer solution.
-
Add 1-fluoro-2,4-dinitrobenzene (DNFB) solution.
-
Incubate at an elevated temperature (e.g., 60-80°C) for a specified time to allow for the derivatization reaction to complete.
-
Cool the reaction mixture and inject it into the HPLC system.
c. HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile/methanol/water/triethylamine).[6]
-
Flow Rate: As per column specifications.
-
Detection: UV detector set at an appropriate wavelength for the DNFB derivative (e.g., 365 nm).[6]
Workflow for HPLC Analysis of Isepamicin in Serum
Caption: Workflow for HPLC-based quantification of Isepamicin in serum.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV/Fluorescence and is becoming the method of choice for bioanalytical studies.
Quantitative Data Summary for LC-MS/MS Methods
| Parameter | Method 1 |
| Linearity Range | 0.625 - 15 µg/mL[7] |
| Lower Limit of Quantification (LLOQ) | 0.45 µg/mL[7] |
| Recovery | Not explicitly stated |
| Precision (CV%) | Not explicitly stated |
| Detection | Mass Spectrometry (MS/MS) |
Experimental Protocol: LC-MS/MS
a. Sample Preparation:
-
Spike serum samples with a suitable internal standard (e.g., a stable isotope-labeled Isepamicin or another aminoglycoside).
-
Perform protein precipitation by adding a precipitating agent like acetonitrile or methanol.
-
Vortex the samples and then centrifuge to pellet the proteins.
-
Transfer the supernatant to a new tube for analysis.
b. LC-MS/MS Conditions:
-
LC Column: A C18 or other suitable reverse-phase column.
-
Mobile Phase: A gradient of aqueous and organic phases, often with a modifier like formic acid to improve ionization.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Isepamicin and the internal standard.
Workflow for LC-MS/MS Analysis of Isepamicin in Serum
Caption: Workflow for LC-MS/MS-based quantification of Isepamicin in serum.
Immunoassays
Immunoassays, such as Enzyme Immunoassay (EIA) and Fluorescence Polarization Immunoassay (FPIA), offer rapid analysis and are well-suited for clinical therapeutic drug monitoring.
Quantitative Data Summary for Immunoassay Methods
| Parameter | Fluorescence Polarization Immunoassay (FPIA) |
| Assay Range | 0.3 - 50 µg/mL |
| Precision (CV%) | Within-run: 1.44 - 2.52%; Between-run: 1.26 - 1.59% |
| Cross-reactivity | Gentamicin: ~14-29%; Tobramycin & Amikacin: Null |
Experimental Protocol: Fluorescence Polarization Immunoassay (FPIA)
The protocol for FPIA is typically automated and follows the instructions provided with the specific commercial assay kit. The general steps are:
-
Calibration of the instrument using provided calibrators.
-
Addition of the patient serum sample, fluorescently labeled Isepamicin, and Isepamicin-specific antibodies to the reaction cell.
-
Incubation to allow for competitive binding.
-
Measurement of the fluorescence polarization.
-
The instrument's software calculates the Isepamicin concentration based on the calibration curve.
II. Monitoring Techniques in Tissue
Quantification of Isepamicin in tissue is critical for understanding its distribution, accumulation, and potential for toxicity in specific organs. The primary challenge in tissue analysis is the efficient extraction of the drug from the complex matrix.
Tissue Homogenization and Extraction
Protocol: Tissue Extraction for Aminoglycosides
This is a general protocol that can be adapted for Isepamicin analysis in various tissues (e.g., kidney, lung).
a. Tissue Homogenization:
-
Weigh a portion of the frozen tissue sample.
-
Add a suitable homogenization buffer (e.g., trichloroacetic acid solution).
-
Homogenize the tissue using a mechanical homogenizer (e.g., rotor-stator or bead beater) until a uniform homogenate is obtained.
b. Extraction:
-
Centrifuge the tissue homogenate at high speed to pellet cellular debris.
-
Collect the supernatant containing the extracted Isepamicin.
-
A solid-phase extraction (SPE) step may be necessary for further cleanup and concentration of the analyte before analysis by HPLC or LC-MS/MS.
LC-MS/MS Analysis of Tissue Extracts
The LC-MS/MS conditions for tissue extracts are generally similar to those used for serum, although optimization of the chromatographic method may be required to resolve potential matrix interferences from the tissue homogenate.
Workflow for Isepamicin Analysis in Tissue
Caption: General workflow for the extraction and analysis of Isepamicin from tissue samples.
III. Isepamicin Mechanism of Action
Isepamicin, like other aminoglycosides, exerts its antibacterial effect by targeting the bacterial ribosome, specifically the 30S ribosomal subunit. This interaction disrupts protein synthesis, leading to bacterial cell death.[1]
Signaling Pathway: Isepamicin Inhibition of Bacterial Protein Synthesis
Caption: Simplified diagram of Isepamicin's mechanism of action on the bacterial ribosome.
Conclusion
The choice of analytical method for monitoring this compound levels depends on the specific application, required sensitivity, and available instrumentation. HPLC methods with derivatization are robust and suitable for therapeutic drug monitoring. LC-MS/MS provides the highest sensitivity and specificity, making it ideal for pharmacokinetic studies and tissue analysis. Immunoassays offer a rapid and convenient option for clinical settings. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals working with this compound.
References
- 1. What are 30S subunit inhibitors and how do they work? [synapse.patsnap.com]
- 2. Clinical pharmacokinetics and pharmacodynamics of isepamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple measurement of isepamicin, a new aminoglycoside antibiotic, in guinea pig and human plasma, using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of isepamicin in human plasma by HPLC with fluorescence detection after derivatization using 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic determination of isepamicin in plasma, urine and dialysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. klinickafarmakologie.cz [klinickafarmakologie.cz]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Bacterial Resistance to Isepamicin Sulfate
Welcome to the Technical Support Center for Isepamicin Sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and guidance on the mechanisms of bacterial resistance to this compound. Here you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and quantitative data to support your research.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question: Why are my isepamicin susceptibility testing results inconsistent?
Answer: Inconsistent Minimum Inhibitory Concentration (MIC) results for isepamicin can arise from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Check Your Inoculum:
-
Problem: Incorrect inoculum density is a common source of variability.
-
Solution: Ensure you are using a standardized inoculum, typically a 0.5 McFarland standard, and that it is freshly prepared for each experiment. Verify the final inoculum concentration in your assay (e.g., 5 x 10^5 CFU/mL for broth microdilution).
-
-
Verify Media Composition:
-
Problem: The composition of the Mueller-Hinton Broth (MHB) or Agar (MHA) can significantly affect aminoglycoside activity. Divalent cation concentrations (Ca²⁺ and Mg²⁺) are particularly important.
-
Solution: Use cation-adjusted Mueller-Hinton media as recommended by the Clinical and Laboratory Standards Institute (CLSI). Ensure the pH of the media is within the recommended range (7.2-7.4).
-
-
Review Antibiotic Preparation and Storage:
-
Problem: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation.
-
Solution: Prepare fresh stock solutions or aliquot and store them at -20°C or below. Avoid repeated freeze-thawing.
-
-
Assess for Contamination:
-
Problem: Contamination of your bacterial culture can lead to inaccurate MIC readings.
-
Solution: Before starting your MIC assay, streak your culture on an appropriate agar plate to check for purity.
-
-
Standardize Reading of Results:
-
Problem: Subjectivity in visually determining the MIC endpoint can introduce variability.
-
Solution: Read plates under consistent lighting conditions. For broth microdilution, the MIC is the lowest concentration with no visible growth. Consider using a plate reader for more objective measurements, but always correlate with visual inspection.
-
Question: I have a bacterial isolate with an "intermediate" isepamicin MIC. How should I interpret this?
Answer: An "intermediate" result indicates that the MIC of isepamicin for your isolate is approaching attainable blood and tissue concentrations, and that therapeutic success may be possible in specific situations.[1] Here’s how to proceed with interpretation and further investigation:
-
Clinical Context: In a clinical setting, an intermediate result suggests that the infection might be treatable if the antibiotic can be concentrated at the site of infection (e.g., in the urinary tract) or if a higher dosage can be safely administered.
-
Laboratory Investigation:
-
Repeat the Test: First, repeat the MIC determination to confirm the result.
-
Investigate Resistance Mechanisms: An intermediate MIC could indicate the presence of a low-level resistance mechanism. Consider screening for the presence of aminoglycoside-modifying enzyme (AME) genes known to have weak activity against isepamicin or for mutations leading to reduced outer membrane permeability.
-
Heteroresistance: The population of bacteria may contain a subpopulation with higher resistance. Consider plating the culture on a concentration of isepamicin close to the MIC to see if resistant colonies emerge.
-
Question: My isolate is resistant to other aminoglycosides but appears susceptible to isepamicin. Is this expected?
Answer: Yes, this is an expected finding in many cases. Isepamicin is a semi-synthetic aminoglycoside designed to be stable against many of the common AMEs that inactivate other aminoglycosides like gentamicin, tobramycin, and even amikacin.[2][3]
-
Common Resistance Enzymes Bypassed by Isepamicin: The most prevalent AMEs, such as many aminoglycoside acetyltransferases (AACs) and aminoglycoside phosphotransferases (APHs), do not efficiently modify isepamicin due to its unique side chain.[2]
-
Potential for Cross-Resistance: While stable against many AMEs, isepamicin can be inactivated by certain enzymes, such as ANT(4')-I, ANT(4')-II, and APH(3')-VI.[2] Therefore, if your isolate expresses one of these specific enzymes, you may observe resistance to isepamicin.
Frequently Asked Questions (FAQs)
What are the primary mechanisms of bacterial resistance to this compound?
The three main mechanisms of bacterial resistance to isepamicin are:
-
Enzymatic Modification: Bacteria may produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the isepamicin molecule, preventing it from binding to its ribosomal target. The primary AMEs that can inactivate isepamicin are Aminoglycoside Nucleotidyltransferases (ANTs) like ANT(4')-I and ANT(4')-II, and Aminoglycoside Phosphotransferases (APHs) such as APH(3')-VI.[2]
-
Target Site Alteration: Changes in the 30S ribosomal subunit, the binding site of isepamicin, can reduce the drug's affinity. This is often due to mutations in the 16S rRNA gene or ribosomal proteins.[4] However, this is a less common mechanism of resistance to aminoglycosides in clinical isolates compared to enzymatic modification.
-
Reduced Intracellular Concentration: Bacteria can limit the amount of isepamicin that reaches its target through:
-
Decreased Permeability: Mutations in the outer membrane proteins (porins) can reduce the uptake of the antibiotic into the bacterial cell.
-
Efflux Pumps: Bacteria can actively pump isepamicin out of the cell using multidrug efflux pumps. Overexpression of these pumps can lead to increased MICs.[4]
-
Which aminoglycoside-modifying enzymes are known to inactivate Isepamicin?
Isepamicin is stable against many AMEs, but it can be inactivated by a few specific enzymes, including:
-
Aminoglycoside Nucleotidyltransferases (ANTs):
-
Aminoglycoside Phosphotransferases (APHs):
-
APH(3')-VI[2]
-
-
Aminoglycoside Acetyltransferases (AACs): While generally less effective, some AAC(6') variants may show some activity against isepamicin.[5][6]
How does the structure of Isepamicin contribute to its stability against many AMEs?
Isepamicin is a derivative of gentamicin B and has a unique (S)-3-amino-2-hydroxypropionyl side chain attached to the 1-amino group of the 2-deoxystreptamine ring. This side chain provides steric hindrance, which blocks the access of many AMEs to their target sites on the isepamicin molecule.[4]
Can efflux pump overexpression lead to Isepamicin resistance?
Yes, the overexpression of multidrug resistance (MDR) efflux pumps can contribute to isepamicin resistance by actively transporting the antibiotic out of the bacterial cell, thereby reducing its intracellular concentration below the effective level.[4] This mechanism often contributes to low- to moderate-level resistance and can act synergistically with other resistance mechanisms.
Quantitative Data
The following tables summarize quantitative data related to isepamicin resistance.
Table 1: Minimum Inhibitory Concentration (MIC₉₀) of Isepamicin Against Various Gram-Negative Bacilli.
| Bacterial Species | Number of Isolates | Isepamicin MIC₉₀ (mg/L) | Reference |
| Enterobacteriaceae | 6296 | 8.5 | [7] |
| Pseudomonas aeruginosa | 289 | 7.8 | [2] |
| Acinetobacter spp. | - | 7.2 | [2] |
| Klebsiella pneumoniae | 1040 | >16 | [7] |
| Escherichia coli | 3401 | 4 | [7] |
Table 2: Kinetic Parameters of an Aminoglycoside Acetyltransferase (AAC(6')-Iak) with Isepamicin.
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (µM⁻¹s⁻¹) | Reference |
| AAC(6')-Iak | Isepamicin | 14 ± 1.3 | 2.1 ± 0.06 | 0.15 | [5] |
Note: Comprehensive kinetic data for all isepamicin-inactivating enzymes is limited in the current literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate isepamicin resistance.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolate to be tested
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Isepamicin Stock Solution:
-
Prepare a stock solution of this compound in sterile deionized water at a concentration of 1280 µg/mL.
-
Filter-sterilize the stock solution and store in aliquots at -20°C or below.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes of preparation, dilute the adjusted suspension 1:100 in CAMHB to obtain a concentration of approximately 1-2 x 10⁶ CFU/mL. This will be your working inoculum.
-
-
Preparation of Isepamicin Dilutions in the Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate except for the first column.
-
Add 200 µL of the isepamicin stock solution (1280 µg/mL) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations (e.g., 64 µg/mL down to 0.06 µg/mL). Discard 100 µL from the last well.
-
-
Inoculation of the Microtiter Plate:
-
Add 10 µL of the working inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (CAMHB + inoculum, no antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of isepamicin that completely inhibits visible growth.
-
Protocol 2: Spectrophotometric Assay for Aminoglycoside Acetyltransferase (AAC) Activity
This is a continuous spectrophotometric assay that measures the production of Coenzyme A (CoA) during the acetylation of isepamicin.
Materials:
-
Purified AAC enzyme
-
This compound
-
Acetyl-CoA
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 7.8)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of isepamicin.
-
Prepare a stock solution of Acetyl-CoA.
-
Prepare a stock solution of DTNB in the Tris-HCl buffer.
-
Prepare the purified AAC enzyme in a suitable buffer.
-
-
Set up the Reaction Mixture:
-
In a cuvette, combine the Tris-HCl buffer, DTNB solution, and isepamicin solution.
-
Allow the mixture to equilibrate to the desired reaction temperature (e.g., 25°C or 37°C).
-
-
Initiate the Reaction:
-
Add Acetyl-CoA to the cuvette to start the reaction.
-
Immediately add the AAC enzyme and mix thoroughly.
-
-
Measure Absorbance:
-
Monitor the increase in absorbance at 412 nm over time. The increase in absorbance is due to the reaction of the free sulfhydryl group of CoA with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a high molar absorptivity at this wavelength.
-
-
Calculate Enzyme Activity:
-
The rate of the reaction can be calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law and the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).
-
Protocol 3: Spectrophotometric Assay for Aminoglycoside Phosphotransferase (APH) Activity
This is a coupled-enzyme assay that links the production of ADP to the oxidation of NADH.[8]
Materials:
-
Purified APH enzyme
-
This compound
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
HEPES buffer (pH 7.5)
-
MgCl₂
-
KCl
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the Reaction Mixture:
-
In a cuvette, prepare a reaction mixture containing HEPES buffer, MgCl₂, KCl, PEP, NADH, PK, and LDH.
-
Add the purified APH enzyme and the isepamicin solution.
-
Incubate the mixture to allow it to reach the desired temperature (e.g., 25°C).
-
-
Initiate the Reaction:
-
Start the reaction by adding ATP to the cuvette and mix well.
-
-
Measure Absorbance:
-
Monitor the decrease in absorbance at 340 nm over time. The phosphorylation of isepamicin by APH produces ADP. PK then transfers a phosphate group from PEP to ADP to regenerate ATP, producing pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The oxidation of NADH leads to a decrease in absorbance at 340 nm.
-
-
Calculate Enzyme Activity:
-
The rate of the reaction is determined from the linear phase of the absorbance versus time plot, using the molar extinction coefficient of NADH (6,220 M⁻¹cm⁻¹ at 340 nm).
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Spectrophotometric assay for amikacin using purified kanamycin acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isepamicin (SCH 21420, 1-N-HAPA gentamicin B): microbiological characteristics including antimicrobial potency of spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro susceptibility of nosocomial isolates against a new aminoglycoside isepamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Identification of a Novel 6′-N-Aminoglycoside Acetyltransferase, AAC(6′)-Iak, from a Multidrug-Resistant Clinical Isolate of Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of isepamicin in vitro efficiency in Gram negative bacteria efficacy of isepamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Antimicrobial Susceptibility to Isepamicin of 6,296 Enterobacteriaceae Clinical Isolates Collected at a Tertiary Care University Hospital in Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and Characterization of Aminoglycoside Phosphotransferase APH(6)-Id, a Streptomycin Inactivating Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Isepamicin Sulfate resistance in multidrug-resistant bacteria
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to overcome Isepamicin sulfate resistance in multidrug-resistant (MDR) bacteria.
Section 1: Frequently Asked Questions (FAQs) - Understanding Isepamicin and Resistance
This section addresses common questions regarding the fundamental properties of Isepamicin and the mechanisms by which bacteria develop resistance.
Q1: What is this compound and what is its mechanism of action?
This compound is a semi-synthetic aminoglycoside antibiotic derived from gentamicin B.[1][2] Its primary mechanism of action is to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][3] This binding interferes with the formation of the initiation complex and causes misreading of mRNA, leading to the production of nonfunctional proteins and ultimately, bacterial cell death.[3] Isepamicin was specifically developed to be more stable against many of the enzymes that inactivate other aminoglycosides, making it a valuable agent against certain resistant strains.[3][4]
Q2: What are the primary mechanisms of resistance to Isepamicin?
Bacteria can develop resistance to Isepamicin and other aminoglycosides through several mechanisms:
-
Enzymatic Modification: This is the most common mechanism of resistance.[5] Bacteria acquire genes (often on plasmids and transposons) that produce Aminoglycoside-Modifying Enzymes (AMEs).[6][7] These enzymes alter the drug's structure, preventing it from binding to the ribosome. The main classes of AMEs are:
-
Target Site Alteration: Mutations in the bacterial ribosome, specifically at the drug's binding site on the 16S rRNA within the 30S subunit, can reduce the binding affinity of Isepamicin, rendering it less effective.[5]
-
Reduced Permeability and Efflux: Bacteria can limit the intracellular concentration of Isepamicin by reducing the permeability of their cell membranes or by actively pumping the drug out of the cell using efflux pumps.[5][8] This is a significant resistance mechanism in organisms like P. aeruginosa where drug influx is naturally slow.[5]
References
- 1. youtube.com [youtube.com]
- 2. Isepamicin - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Isepamicin | C22H43N5O12 | CID 3037209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Isepamicin Sulfate Nephrotoxicity in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isepamicin Sulfate in experimental models. The information is designed to help minimize nephrotoxicity and ensure the validity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Isepamicin-induced nephrotoxicity and what are its primary mechanisms?
A1: Isepamicin, an aminoglycoside antibiotic, can cause drug-induced kidney injury, a condition known as nephrotoxicity.[1][2] The primary mechanism involves the accumulation of the drug in the proximal tubule epithelial cells of the kidney after glomerular filtration.[3][4][5] This accumulation is primarily mediated by the megalin receptor, leading to cellular damage.[3] The toxicity manifests through several pathways, including oxidative stress, lysosomal dysfunction leading to phospholipidosis (the accumulation of myeloid bodies), mitochondrial damage, and the activation of apoptotic pathways.[3][4][6] Ultimately, this can lead to acute tubular necrosis (ATN), a reduction in the glomerular filtration rate (GFR), and an increase in serum creatinine and blood urea nitrogen (BUN) levels.[1][7]
Q2: What are the common experimental animal models used to study Isepamicin nephrotoxicity?
A2: Rats, particularly Wistar and Sprague-Dawley strains, are frequently used in studies of aminoglycoside-induced nephrotoxicity due to the histological similarity of their kidneys to humans.[5][7][8] Mice are also used, though to a lesser extent.[5][9] These models are essential for understanding the pathophysiology of the damage and for evaluating potential protective strategies.[5]
Q3: What are the key biomarkers for monitoring Isepamicin-induced nephrotoxicity?
A3: Traditional biomarkers include serum creatinine and Blood Urea Nitrogen (BUN).[7][10][11] However, these markers often only become elevated after significant kidney damage has occurred.[11][12] More sensitive and earlier indicators of kidney injury include urinary biomarkers such as:
-
N-acetyl-beta-D-glucosaminidase (NAG): An enzyme that increases in urine following tubular damage.[7]
-
Kidney Injury Molecule-1 (KIM-1): A protein that is significantly upregulated in injured proximal tubule cells and is considered a highly sensitive and specific biomarker for drug-induced kidney injury.[12][13][14]
-
Neutrophil Gelatinase-Associated Lipocalin (NGAL): Another early biomarker of kidney injury, although it can also be elevated in inflammatory conditions.[13][15]
Q4: Can the timing of Isepamicin administration influence its nephrotoxicity?
A4: Yes, studies have shown a temporal variation in Isepamicin nephrotoxicity. For instance, in one study with rats, renal toxicity was maximal when the drug was administered during the mid-light period (14:00 h) and minimal during the mid-dark period (02:00 h).[8][16] This is linked to circadian rhythms and variations in the cortical accumulation of the drug.[8]
Q5: Are there any agents that have shown protective effects against Isepamicin nephrotoxicity in experimental models?
A5: Several agents have been investigated for their potential to mitigate Isepamicin-induced kidney damage. For example, co-administration of the antibiotic fleroxacin has been shown to reduce the typical signs of isepamicin nephrotoxicity in rats.[7] Additionally, antioxidants like N-acetylcysteine have demonstrated a protective effect against amikacin (another aminoglycoside), suggesting a potential benefit in reducing oxidative stress-related damage.[9] Polyaspartic acid has also been shown to be protective by impairing the binding of aminoglycosides to phospholipids.[4]
Troubleshooting Guides
Issue 1: High variability in renal biomarker data (BUN, Creatinine, etc.) between animals in the same treatment group.
-
Possible Cause 1: Inconsistent Dosing: Ensure accurate and consistent administration of this compound. For subcutaneous or intraperitoneal injections, vary the injection site to avoid localized irritation and ensure consistent absorption.
-
Troubleshooting Step 1: Re-evaluate your dosing procedure. Use calibrated equipment and ensure the person administering the dose is consistent in their technique.
-
Possible Cause 2: Dehydration: Dehydration can exacerbate nephrotoxicity and lead to variable results.
-
Troubleshooting Step 2: Ensure all animals have free access to water. Monitor for signs of dehydration. In some models, providing saline loading can be protective.[17]
-
Possible Cause 3: Circadian Rhythm Effects: As research suggests, the timing of administration can significantly impact toxicity.[8][18]
-
Troubleshooting Step 3: Standardize the time of day for Isepamicin administration across all experimental groups.
Issue 2: Histopathological findings are not correlating with biochemical markers.
-
Possible Cause 1: Timing of Sample Collection: Biochemical markers and histopathological changes may not occur simultaneously. Early biomarkers like KIM-1 or NAG may rise before significant morphological changes are visible.[7][13] Conversely, some structural damage might persist even as biochemical markers begin to normalize due to the kidney's regenerative capacity.[19]
-
Troubleshooting Step 1: Conduct a time-course study to establish the temporal relationship between biochemical and histopathological changes in your specific model.
-
Possible Cause 2: Insensitive Staining Method: Standard Hematoxylin and Eosin (H&E) staining may not be sufficient to detect subtle early changes.
-
Troubleshooting Step 2: Consider using more sensitive staining methods like Periodic acid-Schiff (PAS) to better visualize basement membranes and brush borders, or Jones methenamine silver stain for glomerular evaluation.[19]
-
Troubleshooting Step 3: Ensure a trained pathologist, blinded to the treatment groups, evaluates the slides using a semi-quantitative scoring system to standardize the assessment of tubular damage, interstitial changes, and glomerular effects.[19]
Issue 3: Unexpected signs of nephrotoxicity in the control group.
-
Possible Cause 1: Vehicle-Induced Toxicity: The vehicle used to dissolve or dilute this compound may have its own renal effects.
-
Troubleshooting Step 1: Run a vehicle-only control group to assess any background toxicity. Ensure the vehicle is well-tolerated and non-nephrotoxic at the volume administered. Saline is a common and generally safe vehicle.[7][8]
-
Possible Cause 2: Underlying Health Issues in Animals: Pre-existing, subclinical kidney conditions in the experimental animals can make them more susceptible to injury.
-
Troubleshooting Step 2: Ensure animals are sourced from a reputable supplier and are free of underlying diseases. Allow for a proper acclimatization period and perform a baseline health screen before starting the experiment.
Data Presentation
Table 1: Effect of Isepamicin and Protective Agents on Renal Biomarkers in Wistar Rats
| Treatment Group | Dose and Route | Duration | Serum Creatinine (mg/dL) | BUN (mg/dL) | Urine NAG (U/L) | Reference |
| Control (Saline) | N/A | 14 days | Significantly lower than Isepamicin alone | Significantly lower than Isepamicin alone | Significantly lower than Isepamicin alone | [7] |
| Isepamicin | 300 mg/kg (s.c.) | 14 days | Significantly higher than control | Significantly higher than control | Significantly higher than control | [7] |
| Fleroxacin + Isepamicin | 100 mg/kg (p.o.) + 300 mg/kg (s.c.) | 14 days | Significantly lower than Isepamicin alone | Significantly lower than Isepamicin alone | Markedly less than Isepamicin alone | [7] |
| Fleroxacin | 100 mg/kg (p.o.) | 14 days | No significant effect | No significant effect | No significant effect | [7] |
s.c. = subcutaneous; p.o. = per os (by mouth); BUN = Blood Urea Nitrogen; NAG = N-acetyl-beta-D-glucosaminidase
Table 2: Experimental Models of Aminoglycoside Nephrotoxicity
| Aminoglycoside | Animal Model | Dose and Route | Duration | Key Findings | Reference |
| Isepamicin | Sprague-Dawley Rats | 80 mg/kg (i.p.) | 10 days | Toxicity varied with time of administration (max at 14:00h) | [8] |
| Amikacin | BALB/c Mice | 1.2 g/kg (i.p.) | Single dose | N-acetylcysteine showed protective effects on renal morphology | [9] |
| Tobramycin | Children with Cystic Fibrosis | Clinical IV course | Variable | Urinary KIM-1 and NGAL increased during treatment | [13] |
i.p. = intraperitoneal; IV = intravenous
Experimental Protocols
Protocol 1: Measurement of Serum Creatinine and Blood Urea Nitrogen (BUN)
-
Blood Collection: Collect blood samples from animals via an appropriate method (e.g., tail vein, cardiac puncture at endpoint). Allow the blood to clot at room temperature for 30 minutes.
-
Serum Separation: Centrifuge the clotted blood at 2,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (serum).
-
Analysis: Use commercially available colorimetric assay kits for the quantitative determination of creatinine and BUN in the serum samples. Follow the manufacturer's instructions precisely.
-
Data Reading: Read the absorbance using a spectrophotometer or plate reader at the wavelength specified in the kit protocol.
-
Calculation: Calculate the concentration of creatinine and BUN based on a standard curve generated with the provided standards.
Protocol 2: Histopathological Examination of Kidney Tissue
-
Tissue Harvesting: At the experimental endpoint, euthanize the animal and carefully excise the kidneys.
-
Fixation: Fix the kidneys in 10% neutral buffered formalin for at least 24 hours.
-
Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining (H&E):
-
Deparaffinize sections in xylene and rehydrate through a descending series of ethanol to water.
-
Stain with Hematoxylin solution to stain cell nuclei blue/purple.
-
Differentiate in acid alcohol and "blue" in running tap water or a suitable bluing agent.
-
Counterstain with Eosin solution to stain cytoplasm and extracellular matrix pink/red.
-
Dehydrate through an ascending series of ethanol and clear in xylene.
-
-
Mounting: Mount the stained sections with a coverslip using a permanent mounting medium.
-
Evaluation: Examine the slides under a light microscope for signs of nephrotoxicity, such as tubular necrosis, loss of brush border, cast formation, and interstitial inflammation.[7][19]
Protocol 3: Measurement of Urinary N-acetyl-beta-D-glucosaminidase (NAG)
-
Urine Collection: Collect urine samples from animals (e.g., using metabolic cages). Centrifuge the samples to remove any sediment.
-
Assay: Use a commercially available NAG assay kit. These kits typically involve the enzymatic hydrolysis of a p-nitrophenyl-N-acetyl-β-D-glucosaminide substrate by NAG in the urine.
-
Procedure: Follow the manufacturer's protocol, which generally involves incubating the urine sample with the substrate solution.
-
Data Reading: The reaction produces p-nitrophenol, which can be measured colorimetrically with a spectrophotometer.
-
Calculation: The NAG activity is proportional to the rate of p-nitrophenol formation and is calculated based on a standard curve.
Visualizations
Caption: Simplified signaling pathway of Isepamicin uptake and induced cellular injury in renal proximal tubule cells.
Caption: Experimental workflow for assessing a potential agent's ability to protect against Isepamicin nephrotoxicity.
Caption: Logical relationship diagram for troubleshooting high variability in experimental biomarker data.
References
- 1. New insights into the mechanism of aminoglycoside nephrotoxicity: an integrative point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjbphs.com [wjbphs.com]
- 3. Aminoglycoside-induced nephrotoxicity in children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoglycosides: Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models mimicking aminoglycoside-induced renal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural products for the prevention of antibiotic-associated kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effect of fleroxacin against the nephrotoxicity of isepamicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temporal variation in nephrotoxicity of low doses of isepamicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amikacin-induced nephropathy: is there any protective way? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urinary metabolomic markers of aminoglycoside nephrotoxicity in newborn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journalrip.com [journalrip.com]
- 12. Drug-induced kidney injury: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Urinary Biomarkers of Aminoglycoside-Induced Nephrotoxicity in Cystic Fibrosis: Kidney Injury Molecule-1 and Neutrophil Gelatinase-Associated Lipocalin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iscrm.uw.edu [iscrm.uw.edu]
- 15. Advances in predictive in vitro models of drug-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Temporal variation in nephrotoxicity of low doses of isepamicin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DRUG INDUCED ACUTE KIDNEY INJURY: AN EXPERIMENTAL ANIMAL STUDY: Drug Induced Acute Kidney Injury | Pakistan Armed Forces Medical Journal [pafmj.org]
- 18. Aminoglycoside Nephrotoxicity: Modeling, Simulation, and Control - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Morphological methods to evaluate protective agents against aminoglycoside-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Ototoxicity Concerns with Isepamicin Sulfate in Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the long-term ototoxicity of Isepamicin Sulfate. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced ototoxicity?
A1: Like other aminoglycoside antibiotics, this compound's ototoxicity is primarily mediated through damage to the sensory hair cells in the inner ear.[1][2] The core mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and triggers apoptotic cell death pathways in both outer and inner hair cells.[1] Aminoglycosides can also interact with transition metals like iron, further potentiating the formation of these damaging free radicals.[1] Additionally, overstimulation of N-methyl-D-aspartate (NMDA) receptors, leading to an influx of calcium ions and subsequent excitotoxicity, has been implicated in aminoglycoside-induced hair cell damage.[3]
Q2: How does the ototoxicity of this compound compare to other aminoglycosides like Amikacin?
A2: Preclinical and clinical data suggest that this compound may have a lower ototoxic potential compared to some other aminoglycosides. For instance, a study in guinea pigs indicated that isepamicin induced a markedly lesser degree of ototoxicity than amikacin when administered for 28 days.[3] In a pediatric clinical trial, definite ototoxicity (defined as a ≥20 dB threshold shift) was observed in 1 out of 56 children treated with isepamicin, compared to 2 out of 56 children treated with amikacin. While these findings are promising, it is crucial to conduct long-term monitoring in any study involving this compound.
Q3: What are the key risk factors for developing this compound-induced ototoxicity?
A3: Several factors can increase the risk of ototoxicity. These include high cumulative dosage, prolonged duration of therapy, and pre-existing hearing or renal impairment.[4] Genetic predisposition, particularly mutations in mitochondrial DNA (such as the 1555 A->G mutation), can significantly increase susceptibility to aminoglycoside-induced hearing loss, even with short-term exposure to drugs like isepamicin.[5] Concurrent administration of other ototoxic drugs, such as loop diuretics or platinum-based chemotherapy agents, can also potentiate the ototoxic effects of this compound.[6]
Q4: What are the best practices for monitoring ototoxicity in long-term this compound studies?
A4: A comprehensive ototoxicity monitoring program is essential. This should include baseline audiometric evaluation before the first dose and serial monitoring throughout the study and for a follow-up period after treatment cessation.[6][7] The recommended test battery includes:
-
High-frequency audiometry (up to 20,000 Hz): Ototoxicity typically manifests first at higher frequencies.[7]
-
Auditory Brainstem Response (ABR): An objective measure of the auditory pathway's electrical activity.
-
Distortion Product Otoacoustic Emissions (DPOAEs): A sensitive, non-invasive test of outer hair cell function.[7]
Monitoring should be more frequent in high-risk patients. Any significant threshold shift should be confirmed with a follow-up test.
Troubleshooting Guides
Problem: I am observing significant variability in my Auditory Brainstem Response (ABR) results.
Possible Causes & Solutions:
-
Improper electrode placement: Ensure electrodes are placed according to a standardized protocol and that impedance is low and balanced across electrodes.
-
Animal's physiological state: Anesthesia depth, body temperature, and overall health can affect ABR recordings. Monitor these parameters closely throughout the experiment.
-
Acoustic calibration: Ensure your sound delivery system is calibrated regularly to present accurate stimulus levels.
-
Electrical noise: Conduct recordings in a sound-attenuating and electrically shielded booth to minimize interference.
Problem: My Distortion Product Otoacoustic Emission (DPOAE) measurements are absent or have low amplitudes, even in my control group.
Possible Causes & Solutions:
-
Poor probe fit: The ear probe must be sealed securely in the ear canal to ensure proper stimulus delivery and recording of the emission. Use appropriately sized ear tips.
-
Middle ear pathology: Otitis media or other middle ear issues can prevent the measurement of DPOAEs. Perform otoscopy to check for any visible abnormalities.
-
Cerumen obstruction: Ensure the ear canal is clear of wax or debris.
-
High background noise: A quiet testing environment is crucial for reliable DPOAE measurements.
Data Presentation
Table 1: Comparative Ototoxicity of Isepamicin vs. Amikacin in a Pediatric Clinical Trial
| Drug | Number of Patients Evaluated | Incidence of Definite Ototoxicity (>20 dB shift) | Percentage |
| Isepamicin | 56 | 1 | 1.8% |
| Amikacin | 56 | 2 | 3.6% |
Data adapted from a prospective, randomized trial in pediatric patients.
Table 2: Ototoxicity in Adult Patients in an Intra-abdominal Infection Study
| Drug | Number of Patients in Treatment Group | Reported Cases of Ototoxicity (detected by audiometry) |
| Isepamicin | 178 | 1 |
| Amikacin | 89 | 0 |
Data from a multicenter, randomized, open-label study. Note: The definition and monitoring of ototoxicity may have differed from the pediatric study.
Experimental Protocols
Protocol: Comprehensive Ototoxicity Assessment in a Rodent Model
This protocol provides a framework for assessing this compound-induced ototoxicity in a long-term rodent study.
1. Animals and Housing:
-
Species: Wistar rats or C57BL/6 mice are commonly used.
-
Age and Weight: Specify the age and weight range at the start of the study.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Drug Administration:
-
Drug: this compound, dissolved in sterile saline.
-
Dose and Route: Specify the daily dose (e.g., in mg/kg) and route of administration (e.g., subcutaneous, intraperitoneal).
-
Duration: Define the length of the treatment period (e.g., 28 days).
-
Control Group: Administer vehicle (sterile saline) to the control group using the same volume, route, and duration.
3. Auditory Function Monitoring:
-
Baseline Measurements: Perform ABR and DPOAE testing on all animals before the first drug administration.
-
Serial Monitoring: Repeat ABR and DPOAE testing at regular intervals (e.g., weekly) throughout the treatment period and for a specified follow-up period (e.g., 4 weeks post-treatment).
-
Auditory Brainstem Response (ABR):
-
Anesthesia: Anesthetize animals with a consistent and monitored anesthetic agent (e.g., ketamine/xylazine).
-
Electrodes: Place subdermal needle electrodes at the vertex (active), ipsilateral mastoid (reference), and contralateral mastoid (ground).
-
Stimuli: Use click stimuli and tone bursts at various frequencies (e.g., 4, 8, 16, 32 kHz).
-
Intensity: Present stimuli at decreasing intensity levels (e.g., from 90 dB SPL down to 10 dB SPL in 5 or 10 dB steps) to determine the hearing threshold.
-
Data Analysis: Analyze ABR waveforms for threshold shifts and changes in wave latencies and amplitudes.
-
-
Distortion Product Otoacoustic Emissions (DPOAEs):
-
Anesthesia: Light anesthesia is typically sufficient.
-
Probe: Insert the DPOAE probe into the ear canal, ensuring a good seal.
-
Stimuli: Present two primary tones (f1 and f2) with a specific frequency ratio (f2/f1 ≈ 1.22) and intensity level (e.g., L1/L2 = 65/55 dB SPL).
-
Measurement: Measure the amplitude of the 2f1-f2 distortion product across a range of f2 frequencies.
-
Data Analysis: Compare DPOAE amplitudes between baseline and subsequent time points.
-
4. Histological Analysis (at study termination):
-
Tissue Preparation: Perfuse animals and dissect the cochleae.
-
Cochleogram: Prepare surface preparations of the organ of Corti.
-
Staining: Stain with a nuclear dye (e.g., DAPI) and a marker for hair cells (e.g., phalloidin for actin).
-
Microscopy: Use fluorescence microscopy to visualize and count inner and outer hair cells along the length of the cochlea.
-
Data Analysis: Quantify hair cell loss as a function of distance from the apex.
Visualizations
Caption: Signaling pathway of this compound-induced ototoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Effect of dosing schedule on aminoglycoside ototoxicity: comparative cochlear ototoxicity of amikacin and isepamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological intervention in the field of ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced sensorineural hearing loss in patients with the 1555 A-->G mitochondrial mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ncrar.research.va.gov [ncrar.research.va.gov]
- 7. Ototoxicity: A Challenge in Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Isepamicin Sulfate susceptibility assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isepamicin Sulfate susceptibility assays. Inconsistent results can arise from various factors, and this guide aims to provide clear, actionable solutions to common problems.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Follow the logical workflow to diagnose and resolve inconsistencies.
My Quality Control (QC) strain results are out of the acceptable range.
This is the first and most critical indicator of a problem with the assay. Do not report patient/sample results until the QC is within range.
-
For Broth Microdilution (MIC):
-
High MIC values: This may be due to an inoculum that is too dense, contamination of the QC strain, or issues with the Mueller-Hinton Broth (MHB), such as incorrect cation concentration.
-
For Disk Diffusion (Zone Diameter):
-
Zone size too large: This can result from an inoculum that is too light, degradation of the Isepamicin in the disk, or incorrect agar depth (too thin).
-
Zone size too small: This is often caused by an overly dense inoculum, disks with reduced potency, or incorrect agar depth (too thick).
-
Troubleshooting Workflow for Out-of-Range QC Results
Caption: Troubleshooting workflow for out-of-range QC results.
Frequently Asked Questions (FAQs)
Q1: Why are my Isepamicin MIC values for Pseudomonas aeruginosa consistently higher than for E. coli, even with susceptible strains?
This is an expected phenomenon. The activity of aminoglycosides, including Isepamicin, is significantly affected by the concentration of divalent cations (Ca²⁺ and Mg²⁺) in the test medium. P. aeruginosa is particularly sensitive to this effect.[1] Increased cation concentrations in Mueller-Hinton Broth (MHB) can lead to higher MIC values for P. aeruginosa.[2] E. coli is less affected by these variations.[1] Ensure your MHB is cation-adjusted according to CLSI guidelines.
Q2: I'm seeing "trailing" or faint growth in my MIC wells. How should I read the MIC?
For broth microdilution, the MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of the organism, as detected by the unaided eye.[3] For some organism-drug combinations, trailing (faint growth) can occur. Unless specified otherwise by standard guidelines (e.g., for specific antifungals), the endpoint should be the first well that shows no visible growth.
Q3: Can I use the same breakpoints for Isepamicin as for Amikacin?
While Isepamicin and Amikacin have similar spectrums of activity, their breakpoints may differ.[4] It is crucial to use the breakpoints established by the standards organization you are following (e.g., CLSI, EUCAST). Note that CLSI may not have currently published breakpoints for Isepamicin, in which case other standards like CA-SFM (Comité de l'Antibiogramme de la Société Française de Microbiologie) have been used in studies.[4]
Q4: My disk diffusion zones are not perfectly circular. Is the test still valid?
Zones of inhibition that are not circular or have distortions should not be read.[5] This can happen if disks are moved after placement or if the agar surface is uneven. The test should be repeated.
Q5: How often should I perform Quality Control testing?
QC testing should be performed daily or each time a test is performed.[6] This ensures the accuracy and reliability of the results. If QC is consistently acceptable, laboratories may reduce the frequency to weekly, in accordance with CLSI guidelines.
Data Presentation
Table 1: Quality Control Ranges for Isepamicin Susceptibility Testing
It is critical to use the specific QC ranges provided by the standards organization (e.g., CLSI, EUCAST) that your laboratory follows. The ranges below are compiled from historical data and should be confirmed against the most current version of the relevant standards documents.
| Quality Control Strain | Test Method | Antimicrobial Conc. | Acceptable Range (mm or µg/mL) |
| Escherichia coli ATCC® 25922 | Disk Diffusion | 30 µg | Data not available |
| Broth Microdilution | N/A | Data not available | |
| Pseudomonas aeruginosa ATCC® 27853 | Disk Diffusion | 30 µg | Data not available |
| Broth Microdilution | N/A | 1 - 4 µg/mL | |
| Staphylococcus aureus ATCC® 29213 | Disk Diffusion | 30 µg | Data not available |
| Broth Microdilution | N/A | 0.5 - 2 µg/mL |
Note: Official Isepamicin QC ranges are not listed in the most recent CLSI M100 (2024) or EUCAST (2024) documents. The ranges provided are based on previously established data and should be validated internally. For disk diffusion, laboratories may need to establish their own ranges based on internal validation data.
Table 2: Impact of Cation Concentration on Aminoglycoside MICs for P. aeruginosa
This table illustrates the significant effect of Ca²⁺ and Mg²⁺ concentrations in Mueller-Hinton Broth on the MIC values of various aminoglycosides against P. aeruginosa. This highlights the importance of using correctly prepared cation-adjusted media.
| Aminoglycoside | Cation Concentration (Ca²⁺ / Mg²⁺ per liter) | Change in MIC (log₂ dilutions) |
| Amikacin | 20-25 mg / 10-12.5 mg | Baseline |
| 50 mg / 25 mg | Increase of ~1-2 dilutions | |
| Gentamicin | 20-25 mg / 10-12.5 mg | Baseline |
| 50 mg / 25 mg | Increase of ~1-2 dilutions | |
| Isepamicin | 20-25 mg / 10-12.5 mg | Baseline |
| 50 mg / 25 mg | Increase of ~1-2 dilutions | |
| Tobramycin | 20-25 mg / 10-12.5 mg | Baseline |
| 50 mg / 25 mg | Increase of ~1-2 dilutions |
Source: Adapted from data suggesting that lowering cation supplements is necessary to achieve parity with agar dilution tests.[7]
Experimental Protocols
The following are summarized, step-by-step protocols based on CLSI standards. For complete and official procedures, refer to the latest versions of CLSI documents M07 (Broth Microdilution) and M02 (Disk Diffusion).
Protocol 1: Broth Microdilution MIC Assay (CLSI M07)
This method determines the minimum inhibitory concentration (MIC) of this compound.
Workflow for Broth Microdilution Assay
Caption: General workflow for the Broth Microdilution (MIC) assay.
Detailed Steps:
-
Prepare Materials: Use sterile 96-well microdilution plates and Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare Antimicrobial Dilutions:
-
Reconstitute this compound according to the manufacturer's instructions.
-
Perform serial twofold dilutions of Isepamicin in the microdilution plate wells using CAMHB to achieve the desired concentration range. The final volume in each well is typically 100 µL.
-
Include a growth control well (broth with no antibiotic) and a sterility control well (uninoculated broth).
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Suspend the colonies in saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension should be used within 15 minutes.[1]
-
-
Inoculation:
-
Dilute the standardized inoculum in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.[3]
-
Inoculate each well of the microdilution plate with the diluted bacterial suspension.
-
-
Incubation:
-
Stack the plates (no more than four high) and incubate at 35°C ± 2°C in ambient air for 16-20 hours.[4]
-
-
Reading Results:
-
Place the plate on a reading apparatus. The MIC is recorded as the lowest concentration of Isepamicin that shows complete inhibition of visible growth.[3]
-
Protocol 2: Disk Diffusion Assay (CLSI M02)
This method assesses the susceptibility of a bacterium to this compound by measuring the diameter of the zone of growth inhibition.
Detailed Steps:
-
Prepare Materials: Use 150 mm or 100 mm plates containing Mueller-Hinton Agar (MHA) at a depth of 4 mm. Allow plates to come to room temperature and ensure the surface is dry before use.[1]
-
Inoculum Preparation:
-
Prepare an inoculum by suspending 3-5 colonies in broth or saline to match the turbidity of a 0.5 McFarland standard.
-
-
Inoculation:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum suspension.[1]
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[1]
-
-
Disk Application:
-
Aseptically apply a 30 µg Isepamicin disk to the surface of the inoculated agar.
-
Gently press the disk down to ensure complete contact with the agar. Do not move the disk once it has been placed.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading Results:
-
Measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper. Read the plate from the back, against a dark background, illuminated with reflected light.[6]
-
Interpret the zone size according to the established breakpoints (Susceptible, Intermediate, or Resistant).
-
References
- 1. Impact of the Recent Clinical and Laboratory Standards Institute Breakpoint Changes on the Antimicrobial Spectrum of Aminoglycosides and the Activity of Plazomicin Against Multidrug-Resistant and Carbapenem-Resistant Enterobacterales From United States Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Possible impact of revisions in disc diffusion breakpoints for aminoglycosides and piperacillin/tazobactam in the 33rd edition of CLSI M100 document on clinical reporting and use in Indian settings with low susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broth Microdilution Assay [bio-protocol.org]
- 4. goldbio.com [goldbio.com]
- 5. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 6. szu.gov.cz [szu.gov.cz]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Cross-resistance between Isepamicin and other aminoglycosides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cross-resistance between isepamicin and other aminoglycosides.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to aminoglycosides?
Bacteria can develop resistance to aminoglycosides through several mechanisms:
-
Enzymatic Modification: This is the most common mechanism of acquired resistance. Bacteria produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to its ribosomal target.[1][2][3] There are three main classes of AMEs:
-
Aminoglycoside Acetyltransferases (AACs)
-
Aminoglycoside Phosphotransferases (APHs)
-
Aminoglycoside Nucleotidyltransferases (ANTs)
-
-
Target Site Modification: Alterations in the 16S rRNA component of the 30S ribosomal subunit, the binding site for aminoglycosides, can reduce the drug's affinity and lead to resistance.[1][4] This can occur through mutations or enzymatic modification (methylation) of the rRNA by 16S rRNA methyltransferases.[1][4]
-
Reduced Permeability and Efflux: Bacteria can limit the intracellular concentration of aminoglycosides by reducing their uptake across the cell membrane or by actively pumping the drug out of the cell using efflux pumps.[1][2][5]
Q2: How does the structure of isepamicin contribute to its activity against some aminoglycoside-resistant strains?
Isepamicin is a semi-synthetic derivative of gentamicin B.[6] Its structure, particularly the presence of a secondary amino group at the 3" position, makes it less susceptible to inactivation by certain aminoglycoside-modifying enzymes, such as some variants of AAC(6')-I, which can confer resistance to amikacin, tobramycin, and netilmicin.[7] This stability against specific AMEs is a key reason for its broader spectrum of activity in certain contexts.[8]
Q3: Is there complete cross-resistance between isepamicin and other aminoglycosides like amikacin, gentamicin, and tobramycin?
No, cross-resistance is not always complete and the patterns can be complex.[9] The extent of cross-resistance depends on the specific mechanism of resistance present in the bacterium.
-
AME-mediated resistance: If a bacterium expresses an AME that can modify and inactivate amikacin but not isepamicin, you may observe resistance to amikacin but susceptibility to isepamicin.[6][7] Conversely, if an enzyme that inactivates isepamicin is present, cross-resistance to other aminoglycosides it also modifies is likely.
-
Target site modification: Resistance due to alterations in the ribosomal target site, such as methylation by 16S rRNA methyltransferases, often results in broad cross-resistance to most aminoglycosides, including isepamicin and amikacin.[4]
-
Efflux and permeability: Mechanisms that reduce the intracellular concentration of one aminoglycoside are likely to affect other aminoglycosides as well, leading to a degree of cross-resistance.[1][2]
Q4: We are observing resistance to amikacin in our bacterial isolates. Will isepamicin be a viable alternative?
Isepamicin may be a viable alternative in cases where amikacin resistance is mediated by specific aminoglycoside-modifying enzymes that do not inactivate isepamicin, such as certain AAC(6')-I enzymes.[7] However, if the resistance is due to a mechanism that confers broad cross-resistance, such as a 16S rRNA methyltransferase or a broad-spectrum efflux pump, isepamicin is unlikely to be effective.[4] It is crucial to determine the susceptibility of your isolates to isepamicin through experimental testing.
Troubleshooting Guide
Problem: High level of resistance to multiple aminoglycosides, including isepamicin, observed in experimental isolates.
This scenario suggests a broad-spectrum resistance mechanism. The following workflow can help in troubleshooting and identifying the potential cause.
Caption: Troubleshooting workflow for broad aminoglycoside resistance.
Quantitative Data Summary
The following tables summarize the comparative in vitro activity of isepamicin and other aminoglycosides against various Gram-negative bacteria from different studies.
Table 1: Comparative Resistance Rates of Isepamicin and Other Aminoglycosides against Gram-Negative Bacteria
| Bacterial Group | Isepamicin | Amikacin | Gentamicin | Tobramycin | Reference |
| Enterobacteriaceae | |||||
| (n=154) | 3.9% | 3.9% | 21.4% | 18.2% | [10] |
| Non-fermentative Gram-negative bacilli | |||||
| (n=93) | 23.7% | 27.9% | 40.9% | 38.7% | [10] |
| Gram-negative bacilli | |||||
| (n=128) | 36.72% | 48.44% | 41.41% | 40.62% | [6] |
Table 2: Susceptibility of K. pneumoniae, E. coli, and P. aeruginosa to Isepamicin and Amikacin
| Organism (n) | Sensitive to both | Resistant to both | Sensitive to Isepamicin, Resistant to Amikacin | Resistant to Isepamicin, Sensitive to Amikacin | Reference |
| K. pneumoniae (46) | 43.48% | 47.83% | 8.69% | 0% | [6] |
| E. coli (27) | 33.33% | 33.33% | 33.33% | 0% | [6] |
| P. aeruginosa (21) | 85.71% | 14.28% | 0% | 0% | [6] |
Experimental Protocols
Determining Minimum Inhibitory Concentration (MIC) for Aminoglycosides
The following is a generalized protocol for determining the MIC of isepamicin and other aminoglycosides using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Methodology:
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of isepamicin, amikacin, gentamicin, and tobramycin.
-
Serial Dilutions: Perform serial two-fold dilutions of each aminoglycoside in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate to achieve the desired concentration range.
-
Prepare Bacterial Inoculum: Culture the bacterial isolates on an appropriate agar medium. Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate the wells of the microtiter plate containing the antibiotic dilutions with the prepared bacterial inoculum.
-
Controls: Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) for each isolate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Signaling Pathways and Resistance Mechanisms
The primary mechanism of action for aminoglycosides involves binding to the 30S ribosomal subunit and disrupting protein synthesis. Resistance mechanisms counteract this process.
Caption: Overview of aminoglycoside action and resistance pathways.
References
- 1. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. wjpsronline.com [wjpsronline.com]
- 4. Aminoglycoside Resistance: The Emergence of Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to aminoglycoside antibiotics: overview and perspectives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. In-vitro Activity of Isepamicin against Gram-negative Bacteria in Comparison to Other Aminoglycosides Routinely used at a Teaching Hospital in Northern India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The changing nature of aminoglycoside resistance mechanisms and the role of isepamicin--a new broad-spectrum aminoglycoside. The Aminoglycoside Resistance Study Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro susceptibility of nosocomial isolates against a new aminoglycoside isepamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-resistance between some aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro activity of isepamicin and other aminoglycosides against clinical isolates of Gram-negative bacteria causing nosocomial bloodstream infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Isepamicin Sulfate Efficacy with Efflux Pump Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the efficacy of Isepamicin Sulfate through the use of efflux pump inhibitors (EPIs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which efflux pump inhibitors (EPIs) enhance the activity of this compound?
A1: this compound, an aminoglycoside antibiotic, functions by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[1] However, some bacteria possess efflux pumps, which are membrane proteins that actively transport antibiotics like Isepamicin out of the cell, reducing its intracellular concentration and thus its effectiveness.[2] Efflux pump inhibitors (EPIs) are compounds that block these pumps. By inhibiting the efflux mechanism, EPIs increase the intracellular accumulation of Isepamicin, allowing it to reach and maintain a concentration sufficient to effectively inhibit protein synthesis and exert its bactericidal effects.[3]
Q2: Which bacterial efflux pumps are known to transport aminoglycosides like Isepamicin?
A2: Efflux pumps from the Resistance-Nodulation-Division (RND) superfamily are major contributors to multidrug resistance in Gram-negative bacteria and are known to transport a wide range of substrates, including aminoglycosides.[4] The AcrAB-TolC efflux system in Escherichia coli and its homologs in other Gram-negative pathogens like Pseudomonas aeruginosa (e.g., MexAB-OprM) are clinically significant RND pumps.[5] While some studies suggest aminoglycosides are poor substrates for certain RND pumps, others indicate their involvement in resistance, particularly through overexpression.[6][7]
Q3: Are there any commercially available EPIs specifically approved for use with Isepamicin?
A3: Currently, there are no EPIs that have been approved for clinical use in combination with Isepamicin or any other antibiotic.[8] Research into EPIs is a promising area of antimicrobial drug development, but challenges related to toxicity, specificity, and clinical efficacy have so far prevented their progression to the market.[8][9] Compounds like phenylalanine-arginine β-naphthylamide (PAβN) are widely used as broad-spectrum RND pump inhibitors in research settings.[10]
Q4: What is the Fractional Inhibitory Concentration (FIC) Index and how is it interpreted in synergy testing?
A4: The Fractional Inhibitory Concentration (FIC) Index is a quantitative measure of the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.[11] It is calculated using the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination. The formula is:
FIC Index = FIC of Drug A + FIC of Drug B = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)
The results are generally interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0[11]
Troubleshooting Guides
Checkerboard Assay Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent MIC values for Isepamicin or EPI alone | Inoculum density is not standardized; Improper preparation of drug dilutions; Contamination of reagents or cultures. | Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard; Prepare fresh drug dilutions for each experiment; Use aseptic techniques and check for contamination. |
| FIC index indicates antagonism unexpectedly | The EPI may have intrinsic antibacterial activity at higher concentrations; The combination may be genuinely antagonistic; The EPI might induce the expression of other resistance mechanisms. | Determine the MIC of the EPI alone to assess its intrinsic activity; Repeat the experiment to confirm the result; Consider investigating changes in the expression of resistance genes. |
| High variability in results between replicate plates | Inaccurate pipetting, especially for serial dilutions; Edge effects in the 96-well plate leading to uneven evaporation and growth. | Use calibrated pipettes and ensure proper mixing at each dilution step; Avoid using the outermost wells of the plate or fill them with sterile media to minimize edge effects; Perform at least three replicates for each experiment.[12] |
| No growth in any wells, including the growth control | Inoculum was not viable; An error in media preparation. | Use a fresh bacterial culture for the inoculum; Prepare new media and ensure its quality. |
General Experimental Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The selected EPI shows no synergistic effect with Isepamicin | The bacterial strain may not express the efflux pump targeted by the EPI; The strain may have other dominant resistance mechanisms (e.g., enzymatic modification of Isepamicin); The EPI may not be effective against the specific efflux pump. | Confirm the expression of the target efflux pump in your bacterial strain using molecular techniques (e.g., RT-qPCR); Test for other resistance mechanisms; Screen a panel of different EPIs. |
| The EPI is toxic to the bacterial cells at concentrations needed for efflux inhibition | The EPI has a narrow therapeutic window. | Perform a dose-response experiment to determine the MIC of the EPI alone. Use the EPI at sub-MIC concentrations (e.g., 1/4 or 1/8 of its MIC) in synergy assays. |
| Difficulty in dissolving the EPI | The EPI has poor solubility in aqueous media. | Consult the manufacturer's instructions for the appropriate solvent. A small amount of a solvent like DMSO may be needed, but ensure the final concentration in the assay does not affect bacterial growth. |
Quantitative Data on Synergistic Effects
The following table presents representative data on the synergistic effect observed when Isepamicin is combined with a β-lactam antibiotic, demonstrating the potential for combination therapies to enhance efficacy. While a β-lactam is not a traditional efflux pump inhibitor, this data illustrates the principle of synergy and the reduction in MIC values.
| Bacterial Strain | Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Pseudomonas aeruginosa | Isepamicin (ISP) | 16 | 4 | 0.5 | Additive |
| Cefoperazone (CPZ) | 128 | 32 | |||
| Serratia marcescens | Isepamicin (ISP) | 4 | 1 | 0.5 | Additive |
| Cefoperazone (CPZ) | 64 | 16 | |||
| Klebsiella pneumoniae | Isepamicin (ISP) | 2 | 0.5 | 0.5 | Additive |
| Cefoperazone (CPZ) | 8 | 2 |
Data is derived from findings on the combined actions of Isepamicin and Cefoperazone.[7][13]
Experimental Protocols
Checkerboard Broth Microdilution Assay
This method is used to determine the synergistic effect of Isepamicin and an EPI by measuring the MIC of each agent alone and in combination.[14]
Materials:
-
This compound stock solution
-
EPI stock solution
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard and then diluted to a final concentration of 5 x 10^5 CFU/mL in MHB.
Procedure:
-
Add 50 µL of MHB to each well of a 96-well plate.
-
Prepare serial dilutions of Isepamicin along the x-axis of the plate and the EPI along the y-axis. This is typically done by adding a volume of the drug stock to the first well of a row or column and then performing serial twofold dilutions.
-
The final plate should have a gradient of Isepamicin concentrations in each column and a gradient of EPI concentrations in each row. Include wells with Isepamicin alone, EPI alone, and a growth control (no drugs).
-
Inoculate each well with 50 µL of the standardized bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
Read the MICs as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
Calculate the FIC Index for each well showing no growth to determine the nature of the interaction.
Time-Kill Assay
This assay confirms the bactericidal or bacteriostatic nature of the synergistic combination over time.
Materials:
-
This compound
-
EPI
-
Bacterial culture
-
Culture tubes with MHB
-
Apparatus for serial dilutions and plating
Procedure:
-
Prepare culture tubes with MHB containing:
-
Isepamicin alone at a synergistic concentration (e.g., from the checkerboard assay).
-
EPI alone at a synergistic concentration.
-
The combination of Isepamicin and the EPI at their synergistic concentrations.
-
A growth control tube without any drugs.
-
-
Inoculate each tube with the bacterial culture to a starting density of ~5 x 10^5 CFU/mL.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), draw an aliquot from each tube.
-
Perform serial dilutions of the aliquot and plate onto agar plates to determine the viable colony count (CFU/mL).
-
Plot the log10 CFU/mL versus time. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.
Visualizations
Caption: Workflow for assessing Isepamicin-EPI synergy.
Caption: Regulation of the AcrAB-TolC efflux pump system.
References
- 1. Assessment of the effect of efflux pump inhibitors on in vitro antimicrobial susceptibility of multidrug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Activity of Antibiotic Combinations against Multidrug Resistant Strains of Acinetobacter baumannii and the Effects of their Antibiotic Resistance Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. emerypharma.com [emerypharma.com]
- 11. researchgate.net [researchgate.net]
- 12. [An in vitro study on combination effect of isepamicin and beta-lactam antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
Validation & Comparative
Isepamicin Sulfate vs. Amikacin: A Comparative Guide on Efficacy Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Isepamicin Sulfate and Amikacin against Pseudomonas aeruginosa, a challenging opportunistic pathogen. The information presented herein is compiled from various in-vitro studies and clinical trials to offer a comprehensive resource for the scientific community.
Executive Summary
Both this compound and Amikacin are potent aminoglycoside antibiotics with significant activity against Pseudomonas aeruginosa. Clinical data suggests comparable efficacy in treating infections caused by this pathogen. However, in-vitro studies reveal nuances in their activity, particularly against strains with specific resistance mechanisms. Isepamicin may offer an advantage against some P. aeruginosa isolates that are resistant to amikacin due to the production of certain aminoglycoside-modifying enzymes.
In-Vitro Activity: A Quantitative Comparison
The in-vitro efficacy of an antibiotic is a critical indicator of its potential clinical utility. Minimum Inhibitory Concentration (MIC) is a key metric, with lower values indicating higher potency.
| Antibiotic | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Susceptibility Rate (%) |
| This compound | 0.25 - >128 | 4 | 16 | 85.7 - 91%[1][2] |
| Amikacin | 0.5 - >128 | 4 | 16 | 85.7 - 89%[1][2] |
Note: MIC values and susceptibility rates can vary depending on the geographical region and the specific strains of P. aeruginosa tested.
In a study comparing their activity against gram-negative bacilli from intensive care units, MIC values for isepamicin and amikacin against P. aeruginosa were found to be identical.[2] However, another study noted that 6% of P. aeruginosa isolates were resistant or intermediate to isepamicin while being susceptible or intermediate to amikacin.[2] Conversely, isepamicin has shown greater stability against certain aminoglycoside-inactivating enzymes, which can translate to better activity against some resistant strains.[3]
Clinical Efficacy: Head-to-Head Trials
Several clinical trials have compared the efficacy and safety of isepamicin and amikacin in treating various infections, including those caused by P. aeruginosa.
Lower Respiratory Tract Infections
A prospective, multicenter, open trial involving hospitalized adults with acute lower respiratory tract infections found comparable clinical outcomes.[4]
| Treatment Group | Clinical Cure/Improvement Rate (P. aeruginosa) |
| Isepamicin | 93% (28/30)[4] |
| Amikacin | 89% (16/18)[4] |
In this study, patients with P. aeruginosa infections also received concomitant ceftazidime.[4]
Nosocomial Pneumonia and Septicemia
In a prospective, randomized, open trial of seriously ill adults with nosocomial pneumonia or septicemia, isepamicin and amikacin demonstrated similar clinical cure rates when administered concurrently with ceftazidime or imipenem.[3]
| Diagnosis | Treatment Group | Clinical Cure Rate (Efficacy Population) |
| Nosocomial Pneumonia | Isepamicin (once daily) | 60% (12/20)[3] |
| Isepamicin (twice daily) | 67% (14/21)[3] | |
| Amikacin (twice daily) | 53% (9/17)[3] | |
| Septicemia | Isepamicin (once daily) | 80% (8/10)[3] |
| Isepamicin (twice daily) | 62% (8/13)[3] | |
| Amikacin (twice daily) | 58% (7/12)[3] |
The most commonly isolated pathogen in this study was P. aeruginosa.[3]
Urinary Tract Infections
A series of three prospective, randomized, multicenter trials in adult hospitalized patients with urinary tract infections, where P. aeruginosa was a notable pathogen in severe cases, showed similar bacteriological elimination rates.[5]
| Treatment Group | Pathogen Elimination Rate (All Infections) |
| Isepamicin | 91% (92/101)[5] |
| Amikacin | 93% (51/55)[5] |
Experimental Protocols
Antimicrobial Susceptibility Testing
A common methodology for determining the in-vitro activity of Isepamicin and Amikacin against P. aeruginosa involves the following steps:
-
Isolate Collection and Identification: Clinical isolates of P. aeruginosa are obtained from various patient samples (e.g., respiratory, urine, blood). Identification is confirmed using standard microbiological techniques, which may include MALDI-TOF mass spectrometry.[1]
-
Susceptibility Testing Method: The Kirby-Bauer disk diffusion method or broth microdilution is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1]
-
MIC Determination: For broth microdilution, a range of antibiotic concentrations is tested to determine the lowest concentration that inhibits visible bacterial growth (the MIC).
-
Interpretation: The MIC values are interpreted as susceptible, intermediate, or resistant based on CLSI-defined breakpoints.[6]
Mechanisms of Action and Resistance
Both Isepamicin and Amikacin are aminoglycosides that exert their bactericidal effect by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.
Resistance to aminoglycosides in P. aeruginosa is primarily mediated by:
-
Enzymatic Modification: Production of aminoglycoside-modifying enzymes (AMEs) that inactivate the drug.[7]
-
Reduced Permeability: Alterations in the outer membrane that limit drug uptake.
-
Target Site Modification: Methylation of the 16S rRNA, which prevents the antibiotic from binding to the ribosome.
Isepamicin was designed to be more stable to inactivation by many common AMEs compared to amikacin.[3] Specifically, it is less susceptible to certain aminoglycoside acetyltransferases (AACs) and phosphotransferases (APHs).[8] The APH(3')-VI enzyme, for instance, confers resistance to both amikacin and isepamicin.[8]
Conclusion
This compound and Amikacin demonstrate comparable efficacy against Pseudomonas aeruginosa in clinical settings. The choice between these two agents may be guided by local susceptibility patterns and the prevalence of specific aminoglycoside resistance mechanisms. Isepamicin's stability against certain AMEs may provide a therapeutic advantage in infections caused by strains producing these enzymes. Continuous surveillance of P. aeruginosa susceptibility to both agents is crucial for optimizing treatment strategies.
References
- 1. Thieme E-Journals - Journal of Laboratory Physicians / Abstract [thieme-connect.com]
- 2. Comparative in vitro activity of isepamicin and other antibiotics against gram-negative bacilli from intensive care units (ICU) in Belgium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the efficacy and safety of isepamicin compared with amikacin in the treatment of nosocomial pneumonia and septicaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the efficacy and safety of isepamicin and amikacin in the treatment of acute lower respiratory tract infections caused by gram-negative organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isepamicin versus amikacin in the treatment of urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 7. mjima.org [mjima.org]
- 8. Aminoglycoside Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Isepamicin and Gentamicin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro antimicrobial activities of isepamicin and gentamicin, two critical aminoglycoside antibiotics. The following sections present quantitative data from various studies, outline the experimental protocols used to derive this data, and visualize the workflow of a key experimental procedure. This information is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of these antimicrobial agents.
Data Presentation: In Vitro Susceptibility of Gram-Negative Bacilli
The following table summarizes the in vitro activity of isepamicin and gentamicin against a range of clinically significant Gram-negative bacteria. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 50% (MIC50) and 90% (MIC90) of the tested isolates, as well as overall susceptibility percentages.
| Bacterial Species | Antibiotic | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility (%) | Reference |
| Overall Gram-Negative Bacilli | Isepamicin | 1087 | - | - | 91% | [1][2] |
| Gentamicin | 1087 | - | - | 88% | [1][2] | |
| Enterobacteriaceae | Isepamicin | 154 | - | Lowest among tested | - | [3] |
| Gentamicin | 154 | - | - | - | [3] | |
| Non-fermentative Gram-negative bacilli | Isepamicin | 93 | - | Lowest among tested | 76.3% | [3] |
| Gentamicin | 93 | - | - | 59.1% | [3] | |
| Escherichia coli | Isepamicin | 27 | - | - | 66.67% | [4][5] |
| Gentamicin | - | - | - | - | ||
| Klebsiella pneumoniae | Isepamicin | 46 | - | - | 52.17% | [5] |
| Gentamicin | - | - | - | - | ||
| Pseudomonas aeruginosa | Isepamicin | 21 | - | - | 85.71% | [4][5] |
| Gentamicin | - | - | - | - | ||
| Enterobacter cloacae | Isepamicin | 7 | - | - | 85.71% | [4][5] |
| Gentamicin | 7 | - | - | 71.43% | [4][5] |
Note: "-" indicates that the specific data point was not available in the cited sources.
Experimental Protocols
The data presented in this guide is primarily derived from studies employing standardized antimicrobial susceptibility testing methods, such as the agar dilution method and the Kirby-Bauer disk diffusion method, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
1. Preparation of Antibiotic Stock Solutions:
- Isepamicin and gentamicin are obtained in powdered form.
- Stock solutions are prepared by dissolving the antibiotics in a suitable solvent, typically sterile deionized water, to a high concentration (e.g., 1,280 µg/mL).
2. Preparation of Agar Plates with Antibiotic Dilutions:
- A series of twofold dilutions of the antibiotic stock solutions are prepared in sterile molten Mueller-Hinton agar at 45-50°C.
- The final concentrations of the antibiotics in the agar typically range from 0.03 to 128 µg/mL.[6]
- The agar-antibiotic mixtures are poured into sterile Petri dishes and allowed to solidify.
- A control plate containing no antibiotic is also prepared.
3. Inoculum Preparation:
- The bacterial isolates to be tested are cultured on an appropriate agar medium for 18-24 hours.
- Several colonies are then used to inoculate a tube of sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- This suspension is further diluted to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
4. Inoculation of Agar Plates:
- The standardized bacterial suspensions are inoculated onto the surface of the prepared agar plates. A multipoint inoculator is often used to deliver a defined volume of each bacterial suspension to a specific location on the agar surface.
5. Incubation:
- The inoculated plates are incubated at 35-37°C for 16-20 hours in an ambient air incubator.[6]
6. Determination of MIC:
- After incubation, the plates are examined for bacterial growth.
- The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the Kirby-Bauer disk diffusion susceptibility test, another common method for assessing antimicrobial activity.
References
- 1. Comparative in vitro activity of isepamicin and other antibiotics against gram-negative bacilli from intensive care units (ICU) in Belgium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activity of isepamicin and other aminoglycosides against clinical isolates of Gram-negative bacteria causing nosocomial bloodstream infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vitro Activity of Isepamicin against Gram-negative Bacteria in Comparison to Other Aminoglycosides Routinely used at a Teaching Hospital in Northern India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. 3.4. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
Isepamicin vs. Tobramycin: An Indirect Head-to-Head Clinical Trial Analysis
A comprehensive review of the available clinical data for isepamicin and tobramycin reveals a notable absence of direct head-to-head comparative trials. To provide a functional comparison for researchers, scientists, and drug development professionals, this guide synthesizes data from separate clinical trials where each drug was compared against a common aminoglycoside comparator, primarily amikacin for isepamicin and gentamicin for tobramycin. The focus of this indirect analysis is on their use in treating complicated urinary tract infections (cUTIs) and febrile neutropenia.
Efficacy Data: An Indirect Comparison
The clinical efficacy of isepamicin and tobramycin has been evaluated in the context of different clinical trial designs and against different comparators. The following tables summarize the available quantitative data to offer an indirect comparison of their performance.
Complicated Urinary Tract Infections (cUTIs)
Isepamicin has been compared to amikacin in the treatment of cUTIs. In a prospective, randomized, open-label, single-center trial, once-daily administration of isepamicin was shown to be as effective as amikacin.[1] Clinical improvement was observed in 100% of patients in both treatment groups.[1] The bacteriological cure rates were 89.4% for the isepamicin group and 100% for the amikacin group.[1]
For tobramycin, a prospective, randomized study compared its efficacy and safety with gentamicin in elderly male patients with cUTIs. In this study, 64% of patients in both the tobramycin and gentamicin groups were cured of their infection, with a cure being defined as a negative urine culture result seven days after the discontinuation of therapy. Another comparative study of tobramycin and gentamicin in serious infections caused by gram-negative rods found that in patients with urinary tract infections, a favorable response was achieved in 66% of cases for both drugs.[2]
Table 1: Efficacy of Isepamicin vs. a Comparator in Complicated Urinary Tract Infections
| Metric | Isepamicin | Comparator (Amikacin) |
| Clinical Improvement | 100% | 100% |
| Bacteriological Cure Rate | 89.4% | 100% |
Table 2: Efficacy of Tobramycin vs. a Comparator in Complicated Urinary Tract Infections
| Metric | Tobramycin | Comparator (Gentamicin) |
| Cure Rate (Negative Urine Culture) | 64% | 64% |
| Favorable Response Rate | 66% | Not Reported in this specific study, but another study showed 66% for Gentamicin |
Febrile Neutropenia
In the context of febrile neutropenia in children with malignancies, isepamicin was compared to amikacin. Both clinical and bacteriological response rates were 100% for both treatment groups, indicating that isepamicin is as effective and safe as amikacin for this indication.[3]
A prospective, randomized, multicenter trial in Norway evaluated tobramycin in combination with penicillin G for febrile neutropenic cancer patients. The study compared once-daily versus three-times-daily tobramycin administration and found them to be equally efficacious and safe, with 40% of patients in both groups having no modification to their antibiotic regimen.[4]
Table 3: Efficacy of Isepamicin vs. a Comparator in Febrile Neutropenic Children
| Metric | Isepamicin | Comparator (Amikacin) |
| Clinical Response Rate | 100% | 100% |
| Bacteriological Response Rate | 100% | 100% |
Table 4: Efficacy of Tobramycin Regimens in Febrile Neutropenic Cancer Patients
| Metric | Tobramycin (Once Daily) | Tobramycin (Three Times Daily) |
| No Modification of Antibiotic Regimen | 40% | 40% |
Safety and Tolerability: An Indirect Comparison
The safety profiles of isepamicin and tobramycin have been assessed in their respective clinical trials, with a focus on common aminoglycoside-associated adverse events such as nephrotoxicity and ototoxicity.
In the cUTI trial comparing isepamicin to amikacin, adverse effects were generally mild.[1] Fifteen out of 25 subjects who received isepamicin and 16 out of 27 subjects who received amikacin experienced an adverse effect.[1] Drug-related adverse events for isepamicin included eosinophilia (2 cases) and liver function impairment (1 case).[1]
For tobramycin, a study in acute urinary tract infections suggested it may be less nephrotoxic than gentamicin at similar doses, with abnormal renal function observed in two patients treated with tobramycin compared to seven patients treated with gentamicin.[5] However, another study in elderly patients with cUTIs noted a statistically but not clinically significant increase in serum creatinine levels in both tobramycin and gentamicin treatment groups. In a study of tobramycin for serious gram-negative infections, the frequency of adverse reactions was similar to that of gentamicin.[2]
Table 5: Adverse Events in Isepamicin vs. Amikacin Trial for cUTIs
| Adverse Event | Isepamicin (n=25) | Amikacin (n=27) |
| Any Adverse Event | 15 (60%) | 16 (59.3%) |
| Drug-Related Eosinophilia | 2 (8%) | 0 |
| Drug-Related Liver Function Impairment | 1 (4%) | 2 (7.4%) |
| Drug-Related Renal Function Impairment | 0 | 1 (3.7%) |
Table 6: Adverse Events in Tobramycin vs. Gentamicin Trials
| Adverse Event | Tobramycin | Gentamicin |
| Abnormal Renal Function (Acute UTI study) | 2/40 (5%) | 7/40 (17.5%) |
| Increased Serum Creatinine (cUTI study in elderly) | Statistically significant, but not clinically significant increase | Statistically significant, but not clinically significant increase |
| Overall Adverse Reactions (Serious Infections study) | Similar frequency | Similar frequency |
Experimental Protocols
Detailed experimental protocols for the cited studies are summarized below based on the available information.
Isepamicin vs. Amikacin in Complicated UTIs
This was a prospective, randomized, open-label, single-center trial. A total of 52 patients with complicated UTIs were enrolled and randomized to receive either isepamicin or amikacin.[1] Efficacy was evaluated based on clinical improvement and bacteriological cure rates. Safety was assessed by monitoring for adverse events.[1]
Tobramycin vs. Gentamicin in Complicated UTIs
This prospective, randomized study included 75 elderly male patients with complicated urinary tract infections.[6] Patients were randomly assigned to receive either intramuscular tobramycin or gentamicin every 8 hours for seven days.[6] The primary efficacy endpoint was the cure of the infection, defined as a negative urine culture seven days after therapy discontinuation.[6] Safety was monitored, including serum creatinine levels.[6]
Visualizing a Clinical Trial Workflow
The following diagram illustrates a generalized workflow for a clinical trial investigating a new aminoglycoside for the treatment of complicated urinary tract infections.
Caption: Generalized workflow of a randomized controlled trial for cUTIs.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. Comparative clinical study of tobramycin and gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tobramycin once versus three times daily, given with penicillin G, to febrile neutropenic cancer patients in Norway: a prospective, randomized, multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized, comparative study of tobramycin and gentamicin in treatment of acute urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of tobramycin and gentamicin in the treatment of complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the superiority of Isepamicin against aminoglycoside-modifying enzymes
A Comparative Guide for Researchers and Drug Development Professionals
In the ongoing battle against antimicrobial resistance, the efficacy of established antibiotic classes is continually challenged by the evolution of bacterial defense mechanisms. Aminoglycosides, potent inhibitors of bacterial protein synthesis, have long been a cornerstone in treating severe Gram-negative infections. However, their utility is frequently compromised by the production of aminoglycoside-modifying enzymes (AMEs), which inactivate these drugs through chemical modification. This guide provides a comprehensive comparison of Isepamicin, a semi-synthetic aminoglycoside, with its predecessors, focusing on its superior stability and activity against clinically relevant AMEs.
Superior Stability of Isepamicin in the Face of Enzymatic Modification
Isepamicin, a derivative of gentamicin B, was specifically designed to overcome the primary mechanism of aminoglycoside resistance: enzymatic inactivation. Its unique structure, featuring a 1-N-(S)-α-hydroxy-β-aminopropionyl side chain, sterically hinders the binding of many AMEs, rendering it a poor substrate for these enzymes. This results in preserved antibacterial activity against a broad spectrum of pathogens that are resistant to other aminoglycosides like gentamicin and amikacin.
Comparative Efficacy Against AME-Producing Strains
The superiority of Isepamicin is most evident when evaluated against bacterial isolates expressing well-characterized AMEs. The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies, demonstrating Isepamicin's enhanced potency.
Table 1: Comparative MICs (μg/mL) Against Strains with Aminoglycoside Acetyltransferases (AACs)
| Bacterial Strain & AME | Isepamicin | Amikacin | Gentamicin | Tobramycin |
| E. coli expressing AAC(3)-II[1] | ≤16 (Susceptible) | ≥64 (Resistant) | ≥16 (Resistant) | ≥16 (Resistant) |
| K. pneumoniae expressing AAC(6')-Ib[2] | 8 | 32 | >128 | >128 |
| E. cloacae expressing AAC(6')-Ib[3] | ≤8 (Largely Susceptible) | ≤16 (Largely Susceptible) | ≥64 (Resistant) | ≥64 (Resistant) |
Table 2: Comparative MICs (μg/mL) Against Strains with Aminoglycoside Phosphotransferases (APHs)
| Bacterial Strain & AME | Isepamicin | Amikacin | Gentamicin | Tobramycin |
| E. coli expressing APH(2'')-IIa (mutant)[4] | 16 | 16 | >64 | >64 |
| S. aureus expressing APH(3')-IIIa | 4 | 64 | 128 | 128 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
These data clearly indicate that while resistance to amikacin and gentamicin is common in strains producing AAC(3)-II and AAC(6')-Ib, Isepamicin often retains significant activity.[1][2]
The Mechanism of Aminoglycoside Action and Resistance
To appreciate Isepamicin's advantages, it is crucial to understand the fundamental mechanisms at play.
Mechanism of Action
Aminoglycosides exert their bactericidal effect by binding to the 30S ribosomal subunit of bacteria. This interaction disrupts protein synthesis in several ways: it blocks the formation of the initiation complex, induces misreading of mRNA, and inhibits translocation. The resulting non-functional or toxic proteins lead to cell envelope damage and ultimately, bacterial cell death.
Mechanism of Resistance: Aminoglycoside-Modifying Enzymes
The most prevalent mechanism of resistance to aminoglycosides is the enzymatic modification of the drug by AMEs. These enzymes are broadly classified into three families:
-
Aminoglycoside Acetyltransferases (AACs): Catalyze the transfer of an acetyl group from acetyl-CoA to an amino group on the aminoglycoside.
-
Aminoglycoside Phosphotransferases (APHs): Catalyze the transfer of a phosphate group from ATP to a hydroxyl group on the aminoglycoside.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Catalyze the transfer of a nucleotide (usually adenylyl or guanylyl) from a nucleoside triphosphate to a hydroxyl group on the aminoglycoside.
These modifications prevent the aminoglycoside from binding effectively to the ribosome, thus rendering it inactive.
Experimental Protocols for Evaluating Aminoglycoside Susceptibility
Accurate determination of bacterial susceptibility to aminoglycosides is critical for both clinical decision-making and drug development research. The following are standardized protocols for assessing the in vitro activity of Isepamicin and other aminoglycosides.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of Isepamicin, amikacin, gentamicin, etc.
-
Multichannel pipette
Procedure:
-
Prepare Antibiotic Dilutions: Create a serial two-fold dilution of each aminoglycoside in CAMHB directly in the microtiter plate. The final volume in each well should be 50 µL.
-
Prepare Inoculum: Suspend isolated bacterial colonies in saline to match the 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Controls: Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth (turbidity).
Kirby-Bauer Disk Diffusion Method
This method provides a qualitative assessment of susceptibility based on the zone of growth inhibition around an antibiotic-impregnated disk.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Filter paper disks impregnated with known concentrations of Isepamicin, amikacin, gentamicin, etc.
-
Forceps
Procedure:
-
Inoculate Plate: Dip a sterile swab into the standardized bacterial suspension and streak it evenly across the entire surface of the MHA plate to create a confluent lawn of growth.
-
Apply Disks: Using sterile forceps, place the antibiotic disks on the agar surface, ensuring they are firmly in contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C for 16-24 hours.
-
Measure Zones of Inhibition: Measure the diameter of the zone of no growth around each disk in millimeters.
-
Interpretation: Compare the zone diameters to standardized charts (e.g., from CLSI) to determine if the organism is susceptible, intermediate, or resistant to each antibiotic.
Visualizing the Pathways
To further elucidate the mechanisms discussed, the following diagrams, generated using Graphviz, illustrate the aminoglycoside mechanism of action and the regulation of AME expression.
Conclusion
The emergence of aminoglycoside resistance mediated by AMEs poses a significant threat to public health. Isepamicin represents a crucial advancement in the aminoglycoside class, demonstrating superior stability and potent activity against many bacterial strains that have acquired resistance to older agents. Its robust performance against key AMEs, supported by extensive in vitro data, positions Isepamicin as a valuable therapeutic option in the management of severe bacterial infections. For researchers and drug development professionals, Isepamicin serves as a prime example of successful rational drug design to overcome specific resistance mechanisms, offering insights for the development of future antimicrobial agents.
References
- 1. The major aminoglycoside-modifying enzyme AAC(3)-II found in Escherichia coli determines a significant disparity in its resistance to gentamicin and amikacin in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to amikacin and isepamicin in rabbits with experimental endocarditis of an aac(6')-Ib-bearing strain of Klebsiella pneumoniae susceptible in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoglycoside Susceptibility Profiles of Enterobacter cloacae Isolates Harboring the aac(6')-Ib Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
A Comparative Analysis of the Nephrotoxicity of Isepamicin and Other Aminoglycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nephrotoxicity of Isepamicin with other commonly used aminoglycoside antibiotics, namely Amikacin and Gentamicin. The information presented is supported by experimental data from both clinical and preclinical studies, offering valuable insights for researchers and drug development professionals.
Executive Summary
Aminoglycosides are potent antibiotics crucial for treating severe Gram-negative bacterial infections. However, their clinical use is often limited by the risk of nephrotoxicity. This guide delves into a comparative analysis of Isepamicin, a semisynthetic aminoglycoside, with Amikacin and Gentamicin, focusing on their differential effects on renal function. Evidence suggests that while all aminoglycosides exhibit a degree of nephrotoxicity, Isepamicin may possess a more favorable renal safety profile compared to Gentamicin and a comparable profile to Amikacin.
Quantitative Data Comparison
The following tables summarize quantitative data from comparative studies, highlighting key markers of renal function.
Table 1: Comparative Nephrotoxicity in Clinical Studies
| Aminoglycoside | Number of Patients | Dosage Regimen | Incidence of Nephrotoxicity | Change in Serum Creatinine (mg/dL) | Reference |
| Isepamicin | 101 | 15 mg/kg or 8 mg/kg once daily | 4% (4/101) | Potentially significant increases | [No specific value given] |
| Amikacin | 55 | 7.5 mg/kg twice daily | 7.3% (4/55) | Potentially significant increases | [No specific value given] |
| Gentamicin | 54 | Not specified | 15% (8/54) | Increase to at least 50% and 0.5 mg/dl above baseline | [1] |
| Amikacin | 52 | Not specified | 0% (0/52) | No significant increase | [1] |
| Gentamicin | 27 | 2.87 mg/kg/day | 56% (15/27) | Increase of at least 50% from baseline | [2] |
| Amikacin | 38 | 16 mg/kg/day | 18.2% (7/38) | Increase of at least 50% from baseline | [2] |
| Gentamicin | 45 | 2.5 mg/kg/day | 35.6% (16/45) | Increase of ≥0.5 mg/dL from baseline | [3] |
| Amikacin | 49 | 14.4 mg/kg/day | 16.3% (8/49) | Increase of ≥0.5 mg/dL from baseline | [3] |
Table 2: Comparative Nephrotoxicity in Animal Models (Rabbits)
| Treatment Group | Duration | Histopathological Findings | Conclusion | Reference |
| Gentamicin | 3, 7, and 14 days | Significant tubular necrosis | Dramatically more necrosis than Amikacin | [4] |
| Amikacin | 3, 7, and 14 days | Less severe tubular necrosis | Significantly less nephrotoxic than Gentamicin | [4] |
| Control | 3, 7, and 14 days | Normal kidney histology | - | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of nephrotoxicity are provided below.
Determination of Serum Creatinine and Blood Urea Nitrogen (BUN)
This protocol is a standard method for assessing renal function in animal models.
-
Sample Collection: Blood samples are collected from animals at specified time points throughout the study. Serum is separated by centrifugation.
-
Serum Creatinine Measurement: An ion-exchange high-performance liquid chromatography (HPLC) method is often employed for accurate determination of creatinine levels in rodent serum.[5] This involves:
-
Precipitation of serum proteins using acetonitrile.
-
Separation of creatinine from other serum components on a strong cation exchange column.
-
Detection and quantification of creatinine. Alternatively, enzymatic methods can be used and have shown good correlation with HPLC.[2]
-
-
Blood Urea Nitrogen (BUN) Measurement: A common method involves an enzymatic assay:
-
Urea in the sample is hydrolyzed by urease to produce ammonia and carbon dioxide.
-
The ammonia then reacts with a substrate in the presence of glutamate dehydrogenase, leading to the oxidation of NADH to NAD+.
-
The rate of decrease in absorbance at 340 nm, corresponding to the conversion of NADH to NAD+, is proportional to the BUN concentration.
-
Histopathological Examination of Kidney Tissue
This protocol allows for the microscopic assessment of drug-induced renal damage.
-
Tissue Preparation:
-
Animals are euthanized, and kidneys are promptly excised.
-
The kidneys are fixed in a 10% formalin solution.
-
Following fixation, the tissue is dehydrated through a series of graded alcohol solutions, cleared with xylene, and embedded in paraffin wax.
-
-
Sectioning and Staining:
-
Thin sections (typically 4-5 µm) of the paraffin-embedded tissue are cut using a microtome.
-
The sections are mounted on glass slides and stained with Hematoxylin and Eosin (H&E) for general morphological assessment. Periodic acid-Schiff (PAS) stain can also be used to highlight basement membranes and brush borders.
-
-
Microscopic Evaluation:
-
A pathologist, blinded to the treatment groups, examines the stained sections under a light microscope.
-
The evaluation focuses on identifying features of nephrotoxicity, such as:
-
Tubular degeneration and necrosis
-
Loss of brush border in proximal tubules
-
Presence of proteinaceous casts within the tubules
-
Interstitial inflammation and fibrosis
-
-
A semi-quantitative scoring system is often used to grade the severity of the observed lesions.
-
Signaling Pathways in Aminoglycoside Nephrotoxicity
The nephrotoxicity of aminoglycosides is a complex process involving several cellular and molecular mechanisms. Two key pathways are highlighted below.
Megalin-Mediated Endocytosis in Proximal Tubule Cells
Aminoglycosides are primarily taken up into the proximal tubule cells of the kidney through a process of endocytosis mediated by the multi-ligand receptor, megalin.[6]
This process leads to the accumulation of aminoglycosides within the lysosomes of these cells, causing lysosomal dysfunction and subsequent cellular injury.[6]
Generation of Reactive Oxygen Species (ROS)
A crucial step in aminoglycoside-induced cellular damage is the generation of reactive oxygen species (ROS), which leads to oxidative stress.
This oxidative stress contributes to damage of cellular components, including lipids, proteins, and DNA, ultimately leading to apoptosis or necrosis of the renal tubular cells.
Conclusion
The comparative data presented in this guide indicates that Isepamicin exhibits a renal safety profile that is generally comparable to or, in some instances, more favorable than other commonly used aminoglycosides like Amikacin and Gentamicin. Specifically, both preclinical and clinical evidence suggest that Gentamicin is associated with a higher incidence and severity of nephrotoxicity. The lower nephrotoxic potential of Isepamicin and Amikacin may be attributed to differences in their molecular structure, which could influence their interaction with the megalin receptor and subsequent intracellular accumulation and generation of ROS. These findings underscore the importance of careful drug selection and monitoring in clinical practice to minimize the risk of aminoglycoside-induced renal injury. Further head-to-head clinical trials with robust sample sizes are warranted to definitively establish the comparative nephrotoxicity of these agents.
References
- 1. [Gentamicin and amikacin nephrotoxicity: comparative study in patients with initially normal renal function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. staff-old.najah.edu [staff-old.najah.edu]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [ccemjournal.com]
- 5. Interference with megalin expression/endocytic function by montelukast mitigates gentamicin nephrotoxicity: Downregulation of ClC-5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of alpha-linolenic acid on aminoglycoside nephrotoxicity and RhoA/Rho-kinase pathway in kidney - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Synergy of Isepamicin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the in vitro synergistic activity of isepamicin when combined with other antibiotics. The data presented here is crucial for understanding potential combination therapies to combat resistant bacterial strains.
Isepamicin, a semisynthetic aminoglycoside, has demonstrated significant antibacterial activity, particularly against Gram-negative bacteria. Its efficacy can be enhanced when used in combination with other classes of antibiotics, most notably β-lactams. In vitro studies have consistently shown that such combinations can lead to synergistic or additive effects, potentially overcoming resistance mechanisms and improving therapeutic outcomes. This guide summarizes key findings from various studies, details the experimental methodologies used to determine synergy, and provides visual workflows for these techniques.
Quantitative Synergy Analysis: Isepamicin in Combination with Other Antibiotics
Checkerboard Synergy Testing (FICI)
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents. The result is expressed as the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 is indicative of synergy.
Table 1: Representative FICI Values for Amikacin in Combination with β-Lactams against Pseudomonas aeruginosa
| Antibiotic Combination | Bacterial Strain(s) | FICI Range | Interpretation |
| Amikacin + Imipenem | Multi-drug resistant P. aeruginosa | 0.01 - 0.4 | Synergy[1] |
| Amikacin + Piperacillin | Piperacillin-sensitive P. aeruginosa | ≤ 0.5 | Synergy[2] |
Table 2: Representative FICI Values for Amikacin in Combination with Other Antibiotics against Staphylococcus aureus
| Antibiotic Combination | Bacterial Strain(s) | FICI Value | Interpretation |
| Amikacin + Vancomycin | Biofilm-producing S. aureus | Not explicitly provided, but synergy was observed. | Synergy |
Note: The data for amikacin is presented as a proxy due to the limited availability of specific FICI values for isepamicin in the reviewed literature.
Time-Kill Synergy Testing
Time-kill assays provide a dynamic picture of the antimicrobial effect of antibiotic combinations over time. Synergy is typically defined as a ≥ 2-log10 (99%) decrease in the number of viable bacteria (CFU/mL) by the combination compared to the most active single agent.
Table 3: Representative Time-Kill Assay Results for Amikacin Combinations
| Antibiotic Combination | Bacterial Strain | Time Point | Log10 CFU/mL Reduction vs. Most Active Agent | Interpretation |
| Amikacin + Imipenem | Multi-drug resistant P. aeruginosa | 24 hours | Significant reduction indicating a bactericidal effect | Synergy[1] |
| Amikacin + Cefoperazone | Pseudomonas aeruginosa | Not specified | Bactericidal activity at concentrations where single drugs were bacteriostatic | Synergy |
| Amikacin + Vancomycin | Biofilm-producing S. aureus | 24 hours | > 2-log10 reduction | Synergy |
Note: The data for amikacin is presented as a proxy due to the limited availability of specific time-kill data for isepamicin in the reviewed literature.
Documented Synergistic Combinations with Isepamicin
Multiple studies have qualitatively reported the synergistic or additive effects of isepamicin with a range of β-lactam antibiotics against various clinically significant bacteria.
-
Against Pseudomonas aeruginosa, Serratia marcescens, and Klebsiella pneumoniae : Isepamicin has shown synergistic or additive effects when combined with cefoperazone, latamoxef, and imipenem/cilastatin. The combination of isepamicin and cefoperazone was noted as being particularly effective[3].
-
Against Pseudomonas aeruginosa : In vitro synergistic activity has been observed when isepamicin is used in combination with piperacillin or cefotaxime[4].
-
Against Klebsiella pneumoniae and Enterobacter cloacae : Strong combined effects were reported for isepamicin with cefazolin, cefotiam, and flomoxef against K. pneumoniae, and with piperacillin, ceftazidime, aztreonam, imipenem, and panipenem against E. cloacae[5].
-
Against Staphylococcus aureus : Combined effects were observed when sub-MIC levels of isepamicin were used with cefazolin, cefotiam, and flomoxef.
Experimental Protocols
Checkerboard Synergy Test
The checkerboard assay is performed in a microtiter plate format to test a wide range of concentrations of two antibiotics, alone and in combination.
-
Preparation of Antibiotics : Stock solutions of each antibiotic are prepared and serially diluted.
-
Plate Setup : In a 96-well microtiter plate, one antibiotic is serially diluted along the x-axis (columns), and the second antibiotic is serially diluted along the y-axis (rows). This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation : Each well is inoculated with a standardized bacterial suspension (typically 5 x 10^5 CFU/mL).
-
Incubation : The plate is incubated at 35-37°C for 16-24 hours.
-
Reading Results : The minimum inhibitory concentration (MIC) of each antibiotic alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.
-
FICI Calculation : The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation :
-
Synergy : FICI ≤ 0.5
-
Additive/Indifference : 0.5 < FICI ≤ 4
-
Antagonism : FICI > 4
-
Time-Kill Assay
The time-kill assay measures the rate of bacterial killing by one or more antimicrobial agents over time.
-
Preparation : Prepare tubes with broth containing the antibiotics at desired concentrations (e.g., at their MIC), both individually and in combination. A growth control tube without any antibiotic is also included.
-
Inoculation : Inoculate each tube with a standardized bacterial suspension (typically ~5 x 10^5 to 5 x 10^6 CFU/mL).
-
Sampling : At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), an aliquot is removed from each tube.
-
Plating : The aliquots are serially diluted and plated on agar plates.
-
Incubation : The agar plates are incubated at 37°C for 24 hours.
-
Colony Counting : The number of colonies on each plate is counted to determine the viable bacterial count (CFU/mL) at each time point.
-
Data Analysis : The log10 CFU/mL is plotted against time for each antibiotic and the combination.
-
Interpretation :
-
Synergy : ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Indifference : < 2-log10 change in CFU/mL between the combination and the most active single agent.
-
Antagonism : ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.
-
References
- 1. Effect of Imipenem and Amikacin Combination against Multi-Drug Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Evaluation of synergistic enhancement of antimicrobial activities of piperacillin and amikacin against Pseudomonas aeruginosa using FIC index and disc diffusion method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chenodeoxycholic Acid-Amikacin Combination Enhances Eradication of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Synergistic activity of isepamicin and beta-lactam antibiotics against Pseudomonas aeruginosa in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Antibacterial activities of combination uses of isepamicin and beta-lactams in vitro against clinically isolated strains. Part 2. The results against enterobacteriaceae] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Isepamicin and Amikacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two important aminoglycoside antibiotics, Isepamicin and Amikacin. The information presented is based on experimental data from various clinical and preclinical studies, offering a valuable resource for researchers in drug development and infectious disease.
Executive Summary
Isepamicin and Amikacin are both potent aminoglycoside antibiotics with broad-spectrum activity against various bacterial pathogens. While structurally similar, their pharmacokinetic profiles exhibit subtle differences that can influence their clinical application and dosing regimens. This guide summarizes key pharmacokinetic parameters, details the experimental methodologies used to obtain this data, and provides a visual representation of a typical pharmacokinetic study workflow.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for Isepamicin and Amikacin, derived from studies in adult subjects with normal renal function.
| Pharmacokinetic Parameter | Isepamicin | Amikacin |
| Half-life (t½) | 2.0 - 3.6 hours[1][2][3][4][5] | 1.9 - 2.5 hours[6][7] |
| Volume of Distribution (Vd) | 0.23 - 0.29 L/kg[1] | 0.18 - 0.33 L/kg[6][8] |
| Total Body Clearance (Cl) | 1.1 - 1.4 mL/min/kg[1][3] | 1.29 - 1.40 mL/min/kg[6][7] |
| Renal Clearance | Accounts for ~100% of elimination[2][4][5] | 84.3 mL/min/1.73 m² (mean)[6][7] |
| Protein Binding | Not significantly bound to plasma proteins[9][10] | Low, generally considered not significant |
| Route of Administration | Intravenous (IV) or Intramuscular (IM)[3][9] | Intravenous (IV) or Intramuscular (IM)[6][7] |
| Metabolism | Not metabolized[1][9] | Not significantly metabolized |
| Primary Route of Excretion | Renal (urinary excretion)[1][2][4][5][9] | Renal (urinary excretion)[2][6][7] |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above relies on robust and validated experimental protocols. Below are detailed methodologies commonly employed in the study of Isepamicin and Amikacin.
Study Design
A common approach for pharmacokinetic analysis is a prospective, open-label study involving healthy adult volunteers or specific patient populations.[10] A typical study might involve the administration of a single intravenous (IV) infusion of a specified dose of Isepamicin or Amikacin over a 30 to 60-minute period.[6][7] For multiple-dose studies, the drug is administered at regular intervals (e.g., once or twice daily) for a set duration.[2][4][5]
Subject Population
Studies are often conducted in healthy adult volunteers to establish baseline pharmacokinetic profiles.[6][7] However, to understand the drug's behavior in relevant patient populations, studies are also performed in individuals with varying degrees of renal function, the elderly, pediatric patients, and critically ill patients.[1][11]
Blood Sampling
Following drug administration, serial blood samples are collected at predetermined time points. These typically include samples taken before the infusion, immediately after the infusion, and at various intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-infusion to capture the distribution and elimination phases of the drug.[11] Plasma or serum is separated from the blood samples and stored frozen until analysis.
Drug Concentration Analysis
The concentration of Isepamicin or Amikacin in plasma or serum is determined using validated analytical methods. The most common techniques include:
-
High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method. For aminoglycosides, which lack a strong chromophore, a pre-column or post-column derivatization step is often required to enable detection.
-
Isepamicin HPLC Example: A method for Isepamicin involves protein precipitation from the plasma sample, followed by a clean-up procedure. The drug is then derivatized pre-column with 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate for fluorescence detection. Chromatographic separation is achieved using a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile.[2] Amikacin can be used as an internal standard.[2]
-
-
Radioimmunoassay (RIA): This is another highly sensitive method for quantifying drug concentrations.
-
Amikacin RIA Example: A competitive binding RIA can be used where radiolabeled Amikacin (e.g., with ³H or ¹²⁵I) competes with the unlabeled Amikacin in the patient's sample for binding sites on a specific antibody.[7][9] The amount of bound radioactivity is inversely proportional to the concentration of unlabeled drug in the sample. The antibody-bound and free drug are separated, and the radioactivity is measured.[7]
-
-
Microbiological Assay: This method is based on the inhibitory effect of the antibiotic on the growth of a susceptible microorganism. While less specific than HPLC or RIA, it can provide a measure of the drug's biological activity.[6]
Pharmacokinetic Analysis
The plasma concentration-time data obtained from the analytical methods are then used to calculate the pharmacokinetic parameters. This is typically done using non-compartmental or compartmental analysis with specialized software. A one or two-compartment model is often used to describe the pharmacokinetics of aminoglycosides.[12]
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for a clinical pharmacokinetic study of an aminoglycoside like Isepamicin or Amikacin.
Caption: Experimental workflow for a clinical pharmacokinetic study.
Conclusion
Both Isepamicin and Amikacin exhibit predictable, linear pharmacokinetics, with elimination being almost entirely dependent on renal function.[1][13][14] Their pharmacokinetic profiles are broadly similar, which is expected given their structural relationship.[1] The choice between these two agents may therefore be guided by other factors such as local antimicrobial resistance patterns, cost, and specific clinical indications. The data and methodologies presented in this guide provide a foundation for researchers to understand and further investigate the clinical pharmacology of these important antibiotics.
References
- 1. klinickafarmakologie.cz [klinickafarmakologie.cz]
- 2. Determination of isepamicin in human plasma by HPLC with fluorescence detection after derivatization using 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 6. Analysis of isepamicin in human plasma by radioimmunoassay, microbiologic assay, and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amikacin: a Rapid and Sensitive Radioimmunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. 125I-Radioimmunoassay of amikacin and comparison with a microbioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic dosing of aminoglycosides: a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of isepamicin following a single administration by intravenous infusion or intramuscular injections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Amikacin Pharmacokinetics and Pharmacodynamics for Optimal Initial Dosing Regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. experts.llu.edu [experts.llu.edu]
Isepamicin Demonstrates Superior Efficacy Over Amikacin Against Resistant Bacterial Strains
A comprehensive review of in-vitro studies indicates that isepamicin, a semisynthetic aminoglycoside, exhibits greater potency against numerous amikacin-resistant Gram-negative bacterial strains. This heightened efficacy is primarily attributed to isepamicin's structural resilience to the enzymatic modifications that typically confer resistance to amikacin.
Isepamicin has consistently shown a superior or comparable in-vitro activity profile against a wide array of pathogenic bacteria when compared to amikacin, particularly in multidrug-resistant (MDR) isolates.[1] Clinical data highlights isepamicin's potential as a valuable therapeutic alternative in infections where amikacin resistance is prevalent.
A key mechanism of resistance against amikacin involves the production of aminoglycoside-modifying enzymes, such as aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib), which inactivates the antibiotic.[2] Isepamicin's unique chemical structure, however, makes it a poor substrate for many of these enzymes, allowing it to maintain its antibacterial activity.[3][4]
Comparative In-Vitro Susceptibility
Multiple studies have quantified the superior performance of isepamicin against amikacin-resistant isolates. For instance, in a study involving various Gram-negative bacteria, isepamicin demonstrated significantly higher susceptibility rates in Escherichia coli and Klebsiella pneumoniae compared to amikacin.[3][5]
| Bacterial Species | Amikacin Susceptibility (%) | Isepamicin Susceptibility (%) | Reference |
| Escherichia coli | 29.63 | 66.67 | [3][5] |
| Klebsiella pneumoniae | 43.48 | 52.17 | [3][5] |
| Pseudomonas aeruginosa | 85.71 | 85.71 | [3][5] |
Another comparative evaluation found that overall antimicrobial sensitivity was highest for isepamicin (56%) at a minimum inhibitory concentration (MIC) of ≤1 mg/L, compared to gentamicin (21%) and amikacin (4%).[1] When considering an MIC of ≤8 mg/L, isepamicin still demonstrated higher susceptibility (69%) than both gentamicin (41%) and amikacin (52%).[1]
Mechanism of Action and Resistance
The primary mode of action for aminoglycosides like amikacin and isepamicin is the inhibition of protein synthesis by binding to the 30S ribosomal subunit of bacteria.[6][7] This interference leads to mistranslation of mRNA and ultimately, bacterial cell death.[7]
However, the emergence of aminoglycoside-modifying enzymes poses a significant threat to the efficacy of these antibiotics.[8] The AAC(6')-I enzyme, for example, acetylates amikacin, preventing it from binding to the ribosome. Isepamicin's structure is less susceptible to this enzymatic modification.[4]
Experimental Protocols
The data presented is based on standard antimicrobial susceptibility testing methods.
Bacterial Isolation and Identification: Clinical isolates of Gram-negative bacteria were collected from various sources, including blood, urine, and respiratory samples.[1][3] Identification of bacterial species was performed using routine biochemical tests and confirmed by matrix-assisted laser desorption/ionization–time of flight mass spectrometry (MALDI-TOF MS).[3][5]
Antimicrobial Susceptibility Testing: The in-vitro susceptibility of the bacterial isolates to isepamicin, amikacin, and other aminoglycosides was determined using the Kirby-Bauer disk diffusion method or by quantifying the minimum inhibitory concentration (MIC) using the E-test method.[1][3][9] The interpretation of susceptibility (susceptible, intermediate, or resistant) was based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][3][5]
For the Kirby-Bauer method, standardized antibiotic-impregnated disks were placed on Mueller-Hinton agar plates inoculated with the bacterial isolates. The diameter of the zone of inhibition around each disk was measured after incubation to determine susceptibility.[9] The E-test involves a plastic strip with a predefined gradient of antibiotic concentrations, providing a direct measure of the MIC.[1]
References
- 1. jddtonline.info [jddtonline.info]
- 2. Amikacin: Uses, Resistance, and Prospects for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Journal of Laboratory Physicians / Abstract [thieme-connect.com]
- 4. In-vitro Activity of Isepamicin against Gram-negative Bacteria in Comparison to Other Aminoglycosides Routinely used at a Teaching Hospital in Northern India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro Activity of Isepamicin against Gram-negative Bacteria in Comparison to Other Aminoglycosides Routinely used at a Teaching Hospital in Northern India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Sensitivity of Isepamicin in comparison to Amikacin and Gentamicin - CCEM Journal [ccemjournal.com]
- 7. What is Isepamicin Sulfate used for? [synapse.patsnap.com]
- 8. wjpsronline.com [wjpsronline.com]
- 9. ccemjournal.com [ccemjournal.com]
A Comparative Meta-Analysis of Isepamicin Versus Other Aminoglycosides: Clinical Outcomes and In Vitro Efficacy
In the landscape of antimicrobial therapeutics, a comprehensive understanding of the comparative efficacy and safety of available agents is paramount for informed clinical decision-making. This guide provides a meta-analysis of the clinical outcomes of Isepamicin in comparison to other aminoglycosides, with a focus on experimental data from clinical trials and in vitro susceptibility studies. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Isepamicin's performance against its counterparts.
In Vitro Susceptibility: A Comparative Overview
In vitro studies consistently demonstrate that Isepamicin has comparable or superior activity against a range of Gram-negative bacteria when compared to other aminoglycosides like amikacin and gentamicin.
A systematic review of studies published between 2000 and 2010 found that Isepamicin had higher in vitro activity than amikacin in four studies and was as active as amikacin in six studies.[1] Notably, in studies specifically including multidrug-resistant bacteria, Isepamicin appeared superior to amikacin in two of the four studies.[1] Another study highlighted that Isepamicin was effective against 89.7% of ESBL-producing isolates and 92.7% of AmpC-producing isolates, with overall antibacterial activity comparable to amikacin (93.6% vs. 94% susceptibility).[1]
More recent in vitro data continues to support these findings. One study found that among non-inducible Enterobacteriaceae, Escherichia coli was most susceptible to Isepamicin (66.67%) compared to amikacin (29.63%).[2][3] A similar trend was observed for Klebsiella pneumoniae, with 52.17% susceptibility to Isepamicin versus 43.48% to amikacin.[2][3] In a separate study, the overall antimicrobial sensitivity was highest for Isepamicin (56%) at a MIC ≤1 mg/L, followed by Gentamicin (21%) and Amikacin (4%).[4]
However, for carbapenemase-producing isolates, both Isepamicin and amikacin showed 100% resistance in one study, while gentamicin retained some activity (22.22% susceptibility).[5][6]
Clinical Efficacy: A Head-to-Head Comparison
Clinical trials have evaluated the efficacy of Isepamicin against other aminoglycosides in various infections, generally demonstrating non-inferiority.
Lower Respiratory Tract Infections
A prospective multicenter trial comparing once-daily Isepamicin (8 or 15 mg/kg) with twice-daily amikacin (7.5 mg/kg) in hospitalized adults with acute lower respiratory tract infections found similar clinical outcomes.[7] In the intent-to-treat population, clinical cure or improvement was observed in 90% of Isepamicin patients and 92% of amikacin patients.[7] The bacteriological elimination rates were also comparable at 86% for Isepamicin and 83% for amikacin.[7]
Intra-abdominal Infections
In a multicenter, randomized study of hospitalized adults with intra-abdominal infections, once-daily Isepamicin (15 mg/kg) in combination with metronidazole was compared to twice-daily amikacin (7.5 mg/kg) plus metronidazole.[8] The clinical cure or improvement rates were high in both groups: 96.3% for Isepamicin and 94.3% for amikacin.[8] Bacteriological elimination was also similar, at 93.3% for Isepamicin and 95.7% for amikacin.[8]
Pediatric Pyelonephritis
A study in children with acute pyelonephritis compared Isepamicin (7.5 mg/kg i.v. q12h) to amikacin (7.5 mg/kg i.v. q12h).[9] Both treatment groups achieved a 100% clinical and bacteriological response rate, indicating that Isepamicin is as effective as amikacin in this patient population.[9]
Safety and Tolerability Profile
The safety profiles of Isepamicin and other aminoglycosides, particularly amikacin, appear to be comparable in clinical trials. The primary concerns with aminoglycoside use are nephrotoxicity and ototoxicity.
In the lower respiratory tract infection study, treatment-related adverse events occurred in 10% of Isepamicin patients and 13% of amikacin patients, with most being mild to moderate in severity.[7] Infrequent instances of nephrotoxicity and ototoxicity were reported in both groups.[7]
The intra-abdominal infection trial reported adverse events in 9% of the Isepamicin group and 10% of the amikacin group.[8] Treatment-related events occurred in 6% of patients in both arms.[8] Renal issues led to withdrawal for two patients on Isepamicin and one on amikacin.[8] One case of ototoxicity was detected in the Isepamicin group through audiometric testing.[8]
A non-comparative study of once-daily Isepamicin reported that 9% of patients experienced at least one adverse event.[10] Importantly, no patients showed evidence of ototoxicity by pure-tone audiometry, and no treatment-related significant increases in serum creatinine were observed.[10] Some sources suggest that Isepamicin may have lower nephrotoxicity, vestibular toxicity, and ototoxicity than its counterparts, though this requires further substantiation through large-scale comparative trials.[5][6]
Data Summary Tables
Table 1: In Vitro Susceptibility of Gram-Negative Isolates
| Organism | Isepamicin Susceptibility (%) | Amikacin Susceptibility (%) | Gentamicin Susceptibility (%) | Citation |
| E. coli | 66.67 | 29.63 | - | [2][3] |
| K. pneumoniae | 52.17 | 43.48 | - | [2][3] |
| P. aeruginosa | 85.71 | 85.71 | 85.71 | [2][3] |
| Gram-Negative Bacilli (ICU) | 91 | 89 | 88 | [5] |
| Carbapenemase-producing isolates | 0 | 0 | 22.22 | [5][6] |
Table 2: Clinical Efficacy in Comparative Trials
| Indication | Isepamicin Clinical Cure/Improvement (%) | Amikacin Clinical Cure/Improvement (%) | Citation |
| Lower Respiratory Tract Infections | 90 | 92 | [7] |
| Intra-abdominal Infections | 96.3 | 94.3 | [8] |
| Pediatric Pyelonephritis | 100 | 100 | [9] |
Table 3: Bacteriological Eradication in Comparative Trials
| Indication | Isepamicin Eradication Rate (%) | Amikacin Eradication Rate (%) | Citation |
| Lower Respiratory Tract Infections | 86 | 83 | [7] |
| Intra-abdominal Infections | 93.3 | 95.7 | [8] |
| Pediatric Pyelonephritis | 100 | 100 | [9] |
Table 4: Adverse Events in Comparative Trials
| Indication | Isepamicin Adverse Event Rate (%) | Amikacin Adverse Event Rate (%) | Citation |
| Lower Respiratory Tract Infections | 10 (treatment-related) | 13 (treatment-related) | [7] |
| Intra-abdominal Infections | 9 (overall) | 10 (overall) | [8] |
Experimental Protocols
In Vitro Susceptibility Testing
The in vitro susceptibility data presented is primarily derived from studies employing the Kirby-Bauer disk diffusion method on Mueller-Hinton agar.[6] Interpretation of the results was based on the latest Clinical and Laboratory Standards Institute (CLSI) guidelines available at the time of each study.[6] Bacterial isolates were typically collected from various clinical sources, including respiratory tract, urine, and blood samples, from both community and hospital-acquired infections.[6] Identification of bacterial species was confirmed using routine biochemical tests and, in some cases, Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS).[3]
Clinical Trial Methodologies
The clinical trials cited were generally prospective, randomized, open-label, multicenter studies. Patients were randomized to receive either Isepamicin or a comparator aminoglycoside, typically amikacin. Dosing regimens for Isepamicin were often once-daily (8 or 15 mg/kg depending on infection severity), while amikacin was administered twice daily (7.5 mg/kg).[7][8] In some studies, concomitant antibiotics, such as metronidazole for intra-abdominal infections, were used.[8]
Efficacy was assessed based on clinical cure or improvement at the end of treatment. Bacteriological response was determined by the elimination of the target pathogen from post-treatment cultures. Safety and tolerability were monitored through the recording of adverse events, and in some studies, specific assessments for nephrotoxicity (e.g., serum creatinine levels) and ototoxicity (e.g., audiometry) were performed.[7][8][10]
Visualizations
Caption: Workflow for a systematic review and meta-analysis of clinical outcomes.
Caption: Logical relationship of Isepamicin's clinical outcomes compared to other aminoglycosides.
Conclusion
Based on the available evidence, Isepamicin demonstrates a clinical efficacy and safety profile that is comparable to other frequently used aminoglycosides, such as amikacin, across a range of infections including lower respiratory tract, intra-abdominal, and urinary tract infections. A key potential advantage of Isepamicin lies in its in vitro activity, where it has shown equal or, in some cases, superior potency, particularly against certain multidrug-resistant Gram-negative bacteria. This suggests that Isepamicin may be a valuable therapeutic alternative, especially in environments with a high prevalence of resistance to other aminoglycosides. Further large-scale, double-blind, randomized controlled trials would be beneficial to more definitively delineate any potential superiority in efficacy or safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Journal of Laboratory Physicians / Abstract [thieme-connect.com]
- 3. In-vitro Activity of Isepamicin against Gram-negative Bacteria in Comparison to Other Aminoglycosides Routinely used at a Teaching Hospital in Northern India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. In Vitro Sensitivity of Isepamicin in comparison to Amikacin and Gentamicin - CCEM Journal [ccemjournal.com]
- 6. ccemjournal.com [ccemjournal.com]
- 7. Comparison of the efficacy and safety of isepamicin and amikacin in the treatment of acute lower respiratory tract infections caused by gram-negative organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The efficacy and safety of isepamicin compared with amikacin in the treatment of intra-abdominal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isepamicin versus amikacin for the treatment of acute pyelonephritis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the efficacy and safety of isepamicin in the treatment of various bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the In Vitro Potency of Isepamicin Against New Antibiotic Candidates
A Comparative Guide for Researchers and Drug Development Professionals
The rising threat of antimicrobial resistance necessitates a continuous search for novel antibiotics and a re-evaluation of existing ones. This guide provides a comparative analysis of the in vitro potency of Isepamicin, a semisynthetic aminoglycoside, against two new antibiotic candidates: Zosurabalpin and Cefepime-Taniborbactam. Additionally, this guide discusses the emerging antibiotic, Lariocidin, and the current data on its in vitro activity. The data presented is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of these antimicrobial agents against clinically relevant bacterial pathogens.
In Vitro Potency Comparison
The following table summarizes the minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) for Isepamicin and the new antibiotic candidates against a range of Gram-positive and Gram-negative bacteria. Lower MIC90 values are indicative of higher in vitro potency.
| Antibiotic | Organism | MIC90 (µg/mL) |
| Isepamicin | Enterobacteriaceae | 1.1 - 8.5[1] |
| Pseudomonas aeruginosa | 7.8[1] | |
| Acinetobacter spp. | 7.2[1] | |
| Staphylococcus aureus | 0.5 - 6.9[1] | |
| Zosurabalpin | Acinetobacter baumannii (Carbapenem-Resistant) | 1 |
| Cefepime-Taniborbactam | Enterobacterales | 0.25 |
| Pseudomonas aeruginosa | 8 |
Discussion on Lariocidin
Lariocidin is a novel lasso peptide antibiotic with a unique mechanism of action that involves binding to the bacterial ribosome[2]. While comprehensive MIC50 and MIC90 data across a wide range of clinical isolates are not yet available, preliminary studies have shown its in vitro activity. Reported MIC values for Lariocidin include:
-
Staphylococcus aureus (ATCC 29213): 16–32 µg/mL[2]
-
Escherichia coli (efflux impaired): 2–4 µg/mL[2]
-
Acinetobacter baumannii (clinical isolates, including multidrug-resistant strains): 8–128 µg/mL[2]
It is important to note that the current data for Lariocidin is derived from a limited number of strains and a direct comparison of potency with Isepamicin, Zosurabalpin, and Cefepime-Taniborbactam is challenging without standardized MIC90 values from a large panel of clinical isolates.
Experimental Protocols
The in vitro potency data cited in this guide is primarily determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium.
Broth Microdilution MIC Assay Protocol
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).
-
Antibiotic Stock Solution: A stock solution of the antibiotic being tested, prepared at a known concentration.
-
Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.
-
96-Well Microtiter Plates: Sterile, U- or V-bottom plates.
2. Inoculum Preparation:
-
Several colonies from the overnight bacterial culture are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized bacterial suspension is then diluted in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Antibiotic Dilution Series:
-
A serial two-fold dilution of the antibiotic is prepared in the broth medium directly in the 96-well plate. This creates a range of antibiotic concentrations.
-
A growth control well (containing only broth and the bacterial inoculum) and a sterility control well (containing only broth) are included on each plate.
4. Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well of the microtiter plate (except the sterility control).
-
The plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.
5. Determination of MIC:
-
Following incubation, the microtiter plate is visually inspected for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution MIC assay.
Caption: Workflow of the Broth Microdilution MIC Assay.
References
Safety Operating Guide
Proper Disposal of Isepamicin Sulfate: A Guide for Laboratory Professionals
The proper disposal of Isepamicin Sulfate is a critical component of laboratory safety and environmental responsibility. As an aminoglycoside antibiotic, improper disposal can contribute to the development of antimicrobial resistance in the environment.[1][2][3] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and in accordance with general regulatory guidelines.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations, as these may be more stringent than the general guidelines provided here. [1][4][5]
Step 1: Waste Identification and Segregation
All materials contaminated with this compound must be treated as hazardous chemical waste.[1] Proper segregation is the first step in the disposal process to prevent cross-contamination and ensure correct handling.
-
High-Concentration Waste: This includes expired or unused stock solutions and pure this compound powder. These are considered hazardous chemical waste and should never be disposed of down the drain.[1][6]
-
Low-Concentration Waste: This category includes used cell culture media containing this compound. Due to the heat stability of aminoglycosides, special treatment is required.[1]
-
Contaminated Laboratory Materials: Items such as personal protective equipment (PPE), pipette tips, flasks, and spill cleanup materials.
-
Empty Containers: Original containers of this compound.
Step 2: Procedural Disposal Guidelines
High-Concentration this compound (Stocks & Powder)
-
Collection: Collect all high-concentration waste in a designated, leak-proof, and clearly labeled hazardous waste container.[7][8] The container must be compatible with the chemical properties of this compound.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste Pharmaceuticals" and identify the contents (e.g., "this compound Waste").[9]
-
Storage: Store the sealed container in a designated, secure secondary containment area away from incompatible materials.[8] Follow institutional guidelines for storage time limits.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department. They will coordinate with a licensed professional waste disposal service for final treatment, which is typically incineration.[10][11][12]
Low-Concentration this compound (Used Culture Media)
Isepamicin is an aminoglycoside antibiotic. Aminoglycosides are generally not destroyed by standard autoclaving procedures.[1] Therefore, pouring autoclaved media down the drain is not a recommended practice.
-
Deactivation (if permitted): Some institutions may have protocols for the chemical deactivation of aminoglycosides or autoclaving at a very acidic pH.[1] Consult your EHS office before attempting any chemical deactivation.
-
Collection: If deactivation is not an option, collect the used media as hazardous chemical waste in a labeled, leak-proof container.[1]
-
Disposal: The collected liquid waste should be managed by your institution's hazardous waste program.[11]
Contaminated Laboratory Materials (PPE, Plastics, etc.)
-
Segregation: Collect all solid waste contaminated with this compound separately from regular trash.
-
Collection: Place these materials in a designated hazardous waste container, often a "Sharps waste" or biohazard-chemotoxic container, as directed by your institution.[6][11]
-
Disposal: Manage the container as hazardous waste through your EHS department.
Empty this compound Containers
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water).[7]
-
Rinsate Collection: The first rinse, and potentially subsequent rinses (check institutional policy), must be collected as hazardous waste.[8]
-
Container Disposal: After thorough rinsing and drying, obliterate or remove the original label.[7] The container may then be disposed of as regular solid waste or recycled, according to institutional policy.[10]
Data Presentation: Disposal Parameters
| Waste Type | Collection Container | Treatment/Disposal Method | Key Considerations |
| Stock Solutions & Powder | Labeled, sealed, chemical-resistant container.[7] | Collection by EHS for incineration by a licensed vendor.[11][12] | Do not mix with other waste streams unless permitted by EHS.[8] |
| Used Culture Media | Labeled, sealed, leak-proof container. | Treat as chemical waste for EHS pickup.[1] | Standard autoclaving is ineffective for aminoglycosides.[1] Do not dispose down the drain.[6] |
| Contaminated Solids | Designated hazardous waste container (e.g., biohazard-chemotoxic bin).[11] | Collection by EHS for incineration. | Segregate from non-hazardous laboratory waste. |
| Empty Containers | N/A | Triple rinse; collect rinsate as hazardous waste. Dispose of container in regular trash or recycling.[7][8] | The first rinse (at minimum) must be captured as hazardous waste.[8] |
| Spill Cleanup Material | Labeled, sealed, chemical-resistant container. | Collection by EHS for incineration. | Use appropriate PPE during cleanup. Absorb large spills with inert material.[10][13] |
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the disposal of this compound waste.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 3. SIDP - Antibiotic Disposal [sidp.org]
- 4. phytotechlab.com [phytotechlab.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Antibiotics (in cell and bacterial cultures) - Security information - Örebro University [oru.se]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 10. images.thdstatic.com [images.thdstatic.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 13. echemi.com [echemi.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Isepamicin Sulfate
Essential protocols for the safe handling and disposal of Isepamicin Sulfate in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.
For researchers, scientists, and drug development professionals, the safe handling of active pharmaceutical ingredients is paramount. This guide provides immediate, essential safety and logistical information for this compound, a potent aminoglycoside antibiotic. Adherence to these procedures is critical to minimize exposure risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent inhalation, skin, and eye contact. The following table summarizes the required PPE, categorized by the level of protection offered.
| Protection Level | Equipment | Specifications and Use |
| Primary | Eye Protection | Tightly fitting safety goggles with side shields are essential to protect against airborne particles and splashes. |
| Gloids | Chemical-resistant gloves are required. While specific compatibility data for this compound is limited, double-gloving with nitrile gloves provides a good baseline of protection for handling the powder and solutions. For prolonged contact or handling larger quantities, butyl rubber gloves are recommended due to their high resistance to a broad range of chemicals. | |
| Lab Coat | A clean, buttoned lab coat should be worn to protect street clothes and skin from contamination. | |
| Footwear | Closed-toe shoes are mandatory in the laboratory at all times. | |
| Secondary | Respiratory Protection | When handling larger quantities of this compound powder or when there is a risk of aerosolization, a NIOSH-approved N95 respirator or a higher level of respiratory protection, such as a half-mask respirator with P100 filters, should be used. |
| Body Protection | For tasks with a high risk of contamination, such as cleaning up spills, a disposable gown should be worn over the lab coat. |
Operational Plan: From Receipt to Disposal
A structured approach to handling this compound minimizes risks. The following step-by-step experimental protocol outlines the key stages of the operational workflow.
Experimental Protocol: Safe Handling Workflow
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the container is properly labeled.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is typically 2-8°C.
-
-
Preparation for Use (Weighing and Dissolving):
-
All handling of powdered this compound should be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of the substance.
-
Before weighing, ensure all necessary PPE is correctly donned.
-
Use a dedicated, clean weighing vessel and utensils.
-
To minimize dust generation, handle the powder gently.
-
When preparing solutions, add the powder to the solvent slowly to avoid splashing.
-
-
Handling of Solutions:
-
All work with this compound solutions should be performed over a spill tray to contain any potential leaks.
-
Clearly label all containers with the contents, concentration, and date of preparation.
-
-
Accidental Spills:
-
In case of a spill, evacuate the immediate area.
-
For small powder spills, gently cover with damp paper towels to avoid raising dust, then clean the area with a suitable decontaminating solution.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan: Responsible Waste Management
The disposal of this compound and contaminated materials must be handled with care to prevent environmental contamination and the potential for promoting antibiotic resistance.
-
Solid Waste:
-
All solid waste contaminated with this compound, including empty containers, used gloves, disposable gowns, and absorbent materials from spills, should be collected in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Aqueous solutions of this compound should not be disposed of down the drain.
-
Collect all liquid waste in a sealed, labeled hazardous waste container.
-
-
Decontamination:
-
While some aminoglycosides exhibit heat stability, the effectiveness of autoclaving for the complete degradation of this compound is not definitively established. Therefore, autoclaving is not recommended as the sole method of disposal.
-
-
Final Disposal:
-
All hazardous waste containing this compound must be disposed of through your institution's EHS program. This typically involves incineration by a licensed hazardous waste disposal company.
-
Visualizing the Workflow: Safe Handling and Disposal of this compound
To provide a clear, at-a-glance overview of the entire process, the following diagram illustrates the logical relationships and steps involved in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By implementing these comprehensive safety and logistical protocols, research institutions can build a strong foundation of trust and safety, ensuring that their valuable work with this compound is conducted responsibly and without compromise to the health and well-being of their personnel.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
